molecular formula C12H11NO2 B1340597 5,8-Dimethylquinoline-3-carboxylic acid CAS No. 763893-29-4

5,8-Dimethylquinoline-3-carboxylic acid

Cat. No.: B1340597
CAS No.: 763893-29-4
M. Wt: 201.22 g/mol
InChI Key: MXKOVYWLTMCDMM-UHFFFAOYSA-N
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Description

5,8-Dimethylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,8-Dimethylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dimethylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-4-8(2)11-10(7)5-9(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKOVYWLTMCDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562887
Record name 5,8-Dimethylquinoline-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763893-29-4
Record name 5,8-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5,8-Dimethylquinoline-3-carboxylic Acid: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, and anticancer properties. The targeted molecule, 5,8-Dimethylquinoline-3-carboxylic acid, belongs to the quinoline-3-carboxylic acid class, a privileged scaffold known for its potential in the development of novel pharmaceuticals. The strategic placement of dimethyl groups at the 5 and 8 positions can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a comprehensive, field-proven experimental protocol for the synthesis of this important compound, grounded in the principles of the classic Gould-Jacobs reaction.

Strategic Synthesis via the Gould-Jacobs Reaction

The most reliable and established route for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1] This powerful transformation involves a three-step sequence: a condensation reaction, a thermal cyclization, and a final hydrolysis. Our approach is tailored for the specific synthesis of 5,8-Dimethylquinoline-3-carboxylic acid, commencing with the readily available starting materials, 2,5-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

The overall synthetic pathway is depicted below:

Overall Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis 2,5-Dimethylaniline 2,5-Dimethylaniline Intermediate_A Diethyl 2-((2,5-dimethylphenylamino)methylene)malonate 2,5-Dimethylaniline->Intermediate_A + DEEM Δ, -EtOH DEEM Diethyl Ethoxymethylenemalonate Intermediate_B Ethyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate_A->Intermediate_B High Temp. (e.g., Diphenyl Ether) -EtOH Final_Product 5,8-Dimethylquinoline-3-carboxylic Acid Intermediate_B->Final_Product 1. NaOH(aq), Δ 2. HCl(aq)

Caption: Overall synthetic workflow for 5,8-Dimethylquinoline-3-carboxylic acid.

Part 1: Synthesis of Diethyl 2-((2,5-dimethylphenylamino)methylene)malonate (Intermediate A)

Causality of Experimental Choices:

The initial step is a vinylogous nucleophilic substitution where the amino group of 2,5-dimethylaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol. This reaction can be driven to completion by heating, which facilitates the removal of the ethanol byproduct. While traditional methods involve refluxing in a high-boiling solvent, modern approaches often utilize microwave irradiation for a significant reduction in reaction time and often improved yields.[2] For this guide, we will detail a conventional heating method that is readily accessible in most laboratory settings.

Experimental Protocol:
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction Execution: Heat the mixture with stirring at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • The resulting crude oil (Intermediate A) is often of sufficient purity to be carried forward to the next step without extensive purification.

    • If purification is desired, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The residue can then be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Reagent/ProductMolar Mass ( g/mol )Key Properties
2,5-Dimethylaniline121.18Colorless to yellow liquid
Diethyl ethoxymethylenemalonate216.23Colorless liquid
Intermediate A 291.35Expected as a viscous oil or low-melting solid

Part 2: Synthesis of Ethyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B)

Causality of Experimental Choices:

This step involves a thermally induced intramolecular cyclization, a key feature of the Gould-Jacobs reaction.[3] The reaction requires high temperatures (typically >240 °C) to overcome the activation energy for the 6-electron electrocyclization.[4] This is achieved by using a high-boiling, inert solvent such as diphenyl ether or Dowtherm A. The use of such a solvent ensures a uniform and controllable high temperature, which is crucial for efficient ring closure. The product precipitates from the solvent upon cooling, which provides a simple and effective initial purification.

Experimental Protocol:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add a high-boiling solvent such as diphenyl ether. Heat the solvent to approximately 250 °C.

  • Addition of Intermediate: Slowly add the crude Diethyl 2-((2,5-dimethylphenylamino)methylene)malonate (Intermediate A) dropwise to the hot solvent with vigorous stirring. The ethanol formed during the cyclization will distill off.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 250 °C for an additional 30-60 minutes. Monitor the reaction for the cessation of ethanol distillation.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

    • Dilute the mixture with hexane or petroleum ether to further precipitate the product and to facilitate filtration.

    • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

    • The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) to yield Intermediate B as a solid.[5]

Reagent/ProductMolar Mass ( g/mol )Expected Melting Point
Intermediate B 245.27Solid, melting point will vary based on purity

Part 3: Synthesis of 5,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Final Product)

Causality of Experimental Choices:

The final step is a standard saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[3] This is typically achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification of the resulting carboxylate salt with a mineral acid, like hydrochloric acid, precipitates the final carboxylic acid product. The purity of the final product is critical, and recrystallization is an effective method for removing any remaining impurities.

Experimental Protocol:
  • Saponification: In a round-bottom flask, suspend the Ethyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B) (1.0 eq) in a 10% aqueous solution of sodium hydroxide (excess, e.g., 5-10 eq).

  • Reaction Execution: Heat the mixture to reflux with stirring until the solid has completely dissolved and the reaction is complete (typically 2-4 hours). The reaction can be monitored by TLC until the starting ester is no longer visible.

  • Acidification and Precipitation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate will form.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.

    • Dry the crude product in a vacuum oven.

    • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or DMF. The use of activated carbon during recrystallization can help to remove colored impurities. The final product should be a white to off-white crystalline solid.[6]

ProductMolar Mass ( g/mol )IUPAC NameCAS Number
Final Product 217.225,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid303010-02-8

Reaction Mechanism and Workflow Visualization

The mechanism of the Gould-Jacobs reaction is a well-established sequence of organic transformations. The key steps are visualized in the diagrams below.

Gould-Jacobs Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 2,5-Dimethylaniline attacks DEEM B Elimination of Ethanol A->B C Formation of Intermediate A B->C D 6-π Electrocyclization C->D Thermal Activation E Tautomerization D->E F Formation of Intermediate B (4-Oxo-1,4-dihydroquinoline form) E->F G Saponification of Ester F->G Base H Acidification G->H I Precipitation of Final Product H->I

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of the target molecule.

Self-Validation and Trustworthiness of the Protocol

This protocol is designed as a self-validating system. The successful synthesis of each intermediate can be confirmed by standard analytical techniques such as TLC, melting point analysis, and spectroscopic methods (NMR, IR). The expected physical properties of the final product, such as its crystalline nature and insolubility in acidic water, provide immediate qualitative checks. The provided CAS number and IUPAC name allow for cross-referencing with established chemical databases, ensuring the identity of the target molecule.

Conclusion

The protocol detailed in this guide provides a robust and reliable method for the synthesis of 5,8-Dimethylquinoline-3-carboxylic acid, a valuable building block for research in medicinal chemistry and drug development. By understanding the causality behind each experimental step, from the initial condensation to the final purification, researchers can confidently execute this synthesis and adapt it as needed for the preparation of analogous compounds.

References

  • PubChem. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Google Patents. CN1237571A - Preparation method of diethyl malonate.
  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

  • PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available from: [Link]

  • MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available from: [Link]

  • Memarian, H. R.; Soleymani, M.; Sabzyan, H. Light-induced dehydrogenation of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. Tetrahedron2012, 68 (44), 9149-9155.
  • National Institutes of Health. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Available from: [Link]

  • ResearchGate. (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available from: [Link]

  • Scribd. Microwave-Assisted Synthesis of Quinolines. Available from: [Link]

  • ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction. Available from: [Link]

  • De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

  • European Patent Office. SYNTHESIS OF METHYLENE MALONATES USING RAPID RECOVERY IN THE PRESENCE OF A HEAT TRANSFER AGENT. Available from: [Link]

  • Cambridge University Press. Gould-Jacobs Reaction. Available from: [Link]

  • Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]

  • National Institutes of Health. Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Available from: [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. Available from: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • Global Substance Registration System. ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE. Available from: [Link]

Sources

A Technical Guide to the Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5,8-Dimethylquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the limitations of a direct Skraup synthesis for achieving C-3 carboxylation, this document outlines a robust, two-stage approach. The first stage employs the classic Skraup reaction to construct the core 5,8-dimethylquinoline scaffold from 2,5-dimethylaniline. The second stage details the regioselective introduction of a carboxylic acid group at the C-3 position via a Vilsmeier-Haack formylation, followed by oxidation. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical safety considerations.

Introduction and Strategic Overview

Quinoline and its derivatives are fundamental scaffolds in drug discovery, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antibacterial properties. Quinoline-3-carboxylic acids, in particular, are recognized as valuable pharmacophores. The synthesis of specifically substituted quinolines, such as 5,8-Dimethylquinoline-3-carboxylic acid, requires a carefully planned synthetic strategy.

The Skraup synthesis, a cornerstone of heterocyclic chemistry, is a powerful method for constructing the quinoline ring system.[1][2] It typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] However, the classic Skraup reaction yields a quinoline that is unsubstituted on the pyridine ring. To achieve the target molecule, a simple, one-pot Skraup reaction is insufficient.

This guide, therefore, presents a more practical and scientifically validated two-part strategy:

  • Part A: Synthesis of the 5,8-Dimethylquinoline Core. This is accomplished via a traditional Skraup reaction, leveraging 2,5-dimethylaniline as the starting aromatic amine.

  • Part B: C-3 Functionalization. The pre-formed quinoline core is then functionalized at the 3-position. This is achieved through a Vilsmeier-Haack reaction to install a formyl group, which is subsequently oxidized to the desired carboxylic acid.[3] This approach provides excellent regiocontrol and is a reliable method for the synthesis of quinoline-3-carboxylic acid derivatives.

Part A: Skraup Synthesis of the 5,8-Dimethylquinoline Core

The first stage of the synthesis focuses on the construction of the foundational quinoline ring system.

Principle and Mechanism

The Skraup synthesis proceeds through a series of acid-catalyzed steps.[1][4][5] The causality behind the choice of reagents is critical to understanding the reaction's success:

  • Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][4]

  • Michael Addition: The primary amine of the aniline derivative (2,5-dimethylaniline) acts as a nucleophile, undergoing a conjugate (Michael) addition to acrolein.

  • Electrophilic Cyclization: The acidic medium protonates the carbonyl group, and the electron-rich aromatic ring attacks the resulting electrophilic center, closing the ring to form a 1,2-dihydroquinoline intermediate.

  • Dehydration & Oxidation: A final acid-catalyzed dehydration followed by oxidation yields the stable, aromatic quinoline ring. The oxidizing agent (historically nitrobenzene or arsenic acid) is essential for this final aromatization step.[2]

The reaction is notoriously exothermic and can be difficult to control.[2] The inclusion of a moderator, such as ferrous sulfate (FeSO₄), is a common and highly recommended practice to ensure a smoother reaction profile.[2]

Experimental Protocol: Synthesis of 5,8-Dimethylquinoline

This protocol is a representative procedure adapted from established Skraup synthesis methodologies.

Table 1: Reagent Specifications for Skraup Synthesis

ReagentFormulaMolar Mass ( g/mol )Amount (moles)Volume/Mass
2,5-DimethylanilineC₈H₁₁N121.180.2024.2 g
GlycerolC₃H₈O₃92.090.6055.2 g (43.8 mL)
Conc. Sulfuric AcidH₂SO₄98.08-50 mL
Sodium m-nitrobenzenesulfonateC₆H₄NNaO₅S225.150.1227.0 g
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.01-2.0 g

Step-by-Step Procedure:

  • Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Perform this reaction in a well-ventilated fume hood.

  • Initial Charging: To the flask, add 2,5-dimethylaniline (0.20 mol), glycerol (0.60 mol), sodium m-nitrobenzenesulfonate (0.12 mol), and ferrous sulfate heptahydrate (2.0 g).

  • Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (50 mL) through the dropping funnel over 30-45 minutes. The initial reaction is exothermic; control the rate of addition to keep the temperature below 120°C.

  • Heating: Once the acid addition is complete, heat the reaction mixture to 140-150°C. The reaction will become more vigorous. Maintain this temperature for 3-4 hours.

  • Work-up (Quenching): Allow the mixture to cool to below 100°C. Carefully and slowly pour the reaction mixture into 1 L of cold water with stirring.

  • Neutralization: Cool the aqueous solution in an ice bath and neutralize by slowly adding a concentrated sodium hydroxide solution (e.g., 30% w/v) until the solution is strongly alkaline (pH > 10). This step is highly exothermic and must be done with caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or toluene (3 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure 5,8-dimethylquinoline.

Synthesis Workflow: Part A

reagents 1. Reagent Charging (2,5-Dimethylaniline, Glycerol, Oxidant, H₂SO₄, FeSO₄) heating 2. Controlled Heating (140-150°C, 3-4h) reagents->heating quench 3. Quenching (Pour into H₂O) heating->quench neutralize 4. Basification (Conc. NaOH) quench->neutralize extract 5. Solvent Extraction (DCM or Toluene) neutralize->extract purify 6. Purification (Vacuum Distillation) extract->purify product Product: 5,8-Dimethylquinoline purify->product

Caption: Workflow for the Skraup synthesis of 5,8-dimethylquinoline.

Part B: C-3 Carboxylation via Vilsmeier-Haack and Oxidation

With the quinoline core synthesized, the next stage focuses on the regioselective introduction of the carboxylic acid functionality at the C-3 position.

Principle and Mechanism

Direct carboxylation of the 5,8-dimethylquinoline core is challenging. A more controlled, two-step approach is employed:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto an electron-rich ring. While quinolines are generally electron-deficient, formylation can proceed. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). This powerful electrophile attacks the quinoline ring, leading to the formation of an aldehyde after aqueous work-up.

  • Oxidation: The resulting 5,8-dimethylquinoline-3-carbaldehyde is a stable intermediate that can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid.

Experimental Protocol: Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid

Step 1: Vilsmeier-Haack Formylation

Table 2: Reagent Specifications for Formylation

ReagentFormulaMolar Mass ( g/mol )Amount (moles)Volume/Mass
5,8-DimethylquinolineC₁₁H₁₁N157.210.1015.7 g
Phosphorus OxychloridePOCl₃153.330.1523.0 g (13.9 mL)
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.3021.9 g (23.2 mL)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (0.30 mol) in an ice-salt bath to 0°C. Slowly add phosphorus oxychloride (0.15 mol) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to form the reagent.

  • Reactant Addition: Add a solution of 5,8-dimethylquinoline (0.10 mol) in a minimal amount of DMF to the Vilsmeier reagent.

  • Heating: Slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until pH 7-8. A solid precipitate of the aldehyde should form.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude 5,8-dimethylquinoline-3-carbaldehyde can be purified by recrystallization from an ethanol/water mixture.

Step 2: Oxidation to Carboxylic Acid

Procedure:

  • Setup: In a round-bottom flask, dissolve the 5,8-dimethylquinoline-3-carbaldehyde (e.g., 0.08 mol, assuming some loss) in 200 mL of acetone.

  • Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~0.12 mol, 19.0 g) in 300 mL of water. Add the KMnO₄ solution dropwise to the stirred acetone solution. The reaction is exothermic; maintain the temperature around 20-25°C using a water bath. Stir until the purple color has disappeared.

  • Work-up: Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

  • Acidification: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to pH 3-4.[6]

  • Isolation: The target 5,8-Dimethylquinoline-3-carboxylic acid will precipitate out of the solution. Allow the mixture to stand in the cold for several hours to maximize precipitation.[6]

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[7][8]

Synthesis Workflow: Part B

start Start: 5,8-Dimethylquinoline vilsmeier 1. Vilsmeier-Haack (POCl₃, DMF) start->vilsmeier hydrolysis 2. Hydrolysis & Neutralization vilsmeier->hydrolysis aldehyde Intermediate: 5,8-Dimethylquinoline- 3-carbaldehyde hydrolysis->aldehyde oxidation 3. Oxidation (KMnO₄) aldehyde->oxidation acidification 4. Acidification oxidation->acidification product Product: 5,8-Dimethylquinoline- 3-carboxylic acid acidification->product

Caption: Workflow for the C-3 carboxylation of 5,8-dimethylquinoline.

Overall Reaction Mechanism Diagram

cluster_skraup Part A: Skraup Synthesis cluster_vilsmeier Part B: Carboxylation Aniline 2,5-Dimethylaniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1,4-Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->MichaelAdduct 1,4-Addition Dihydroquinoline Dihydro-derivative MichaelAdduct->Dihydroquinoline Cyclization & Dehydration QuinolineCore 5,8-Dimethylquinoline Dihydroquinoline->QuinolineCore Oxidation QuinolineCore_ref 5,8-Dimethylquinoline Aldehyde 3-Formyl-derivative CarboxylicAcid Target Product Aldehyde->CarboxylicAcid Oxidation (KMnO₄) QuinolineCore_ref->Aldehyde Vilsmeier-Haack (POCl₃/DMF)

Caption: Overall synthetic pathway from starting materials to the final product.

Safety and Handling

  • Skraup Synthesis: This reaction is notoriously energetic and must be conducted with extreme caution. The use of a mechanical stirrer is mandatory to ensure even heat distribution. Work must be performed behind a safety shield in a high-performance fume hood. Concentrated sulfuric acid is severely corrosive. Sodium m-nitrobenzenesulfonate is a strong oxidizing agent.

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. It must be handled with extreme care in an anhydrous environment and under a nitrogen atmosphere. DMF is a skin and respiratory irritant.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required at all times.

Conclusion

The synthesis of 5,8-Dimethylquinoline-3-carboxylic acid is effectively achieved through a well-designed, two-stage process. By first constructing the quinoline scaffold using the robust Skraup reaction and subsequently introducing the C-3 functional group via a controlled Vilsmeier-Haack formylation and oxidation, this methodology overcomes the limitations of a single-step approach. This guide provides the necessary mechanistic understanding and detailed protocols to enable researchers in drug discovery and chemical synthesis to reliably produce this valuable compound.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2020). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2018). De Gruyter. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.
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  • Process for the preparation of a quinoline carboxylic acid. (1993). European Patent Office. Retrieved from [Link]

  • Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. (1987). The Journal of Organic Chemistry. Retrieved from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). MDPI. Retrieved from [Link]

  • Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (2011). Google Patents.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2009). ResearchGate. Retrieved from [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (2002). National Toxicology Program (NTP). Retrieved from [Link]

  • SYNTHESIS OF 3-METHYL ISOQUINOLINES. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.
  • The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. (1953). Journal of the American Chemical Society. Retrieved from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Retrieved from [Link]

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purification of 5,8-Dimethylquinoline-3-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purification of 5,8-Dimethylquinoline-3-carboxylic Acid by Recrystallization

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of 5,8-Dimethylquinoline-3-carboxylic acid via recrystallization. Moving beyond a simple procedural list, this document elucidates the fundamental principles governing the purification process, from solvent selection to purity verification. It is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for obtaining high-purity 5,8-Dimethylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and materials science.[1] The guide integrates theoretical causality with practical, step-by-step protocols, troubleshooting advice, and methods for purity assessment, establishing a self-validating system for laboratory execution.

Introduction: The Rationale for Purification

5,8-Dimethylquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in drug discovery for its potential antimicrobial and antitumor properties.[1] As with any synthetically derived active pharmaceutical ingredient (API) intermediate, its purity is paramount. Residual starting materials, by-products, or reagents from its synthesis can interfere with subsequent chemical transformations, compromise biological assay results, and introduce toxicological risks.

Typical syntheses of quinoline carboxylic acids, such as the Doebner reaction, are multi-component reactions that can result in a variety of impurities, including unreacted anilines, aldehydes, and pyruvic acid, as well as side-products like tetrahydroquinolines.[2][3] Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility between the target compound and its impurities to achieve high levels of purity.[4] This guide details a systematic approach to developing a tailored recrystallization protocol for 5,8-Dimethylquinoline-3-carboxylic acid.

Foundational Knowledge: Physicochemical Profile

A successful recrystallization strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These parameters dictate its behavior in various solvent systems and form the basis for all subsequent procedural choices.

5,8-Dimethylquinoline-3-carboxylic acid is a solid, white to off-white crystalline material at ambient temperature.[5] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of 5,8-Dimethylquinoline-3-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂[5]
Molecular Weight201.22 g/mol [5][6]
AppearanceWhite to off-white crystalline solid[5]
Predicted Boiling Point373.9 ± 37.0 °C[5]
Melting PointNot readily available in literature; requires experimental determination.[5]
Solubility Profile
Polar Protic SolventsReadily soluble in ethanol and methanol.[5]
Polar Aprotic SolventsExcellent solubility in Dimethyl Sulfoxide (DMSO).[5]
Chlorinated SolventsSoluble in chloroform and dichloromethane.[5]
Nonpolar SolventsPoor solubility in hexane.[5]

The presence of both a rigid, aromatic quinoline ring system and a polar carboxylic acid group gives the molecule a dual nature. The carboxylic acid moiety allows for hydrogen bonding, contributing to its solid state and relatively high predicted boiling point.[5] Crucially, this functional group also imparts pH-dependent solubility, a property that can be exploited for a highly selective purification step.

The Core Principle: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The solubility of most solids, including our target compound, increases significantly with temperature.[4]

The ideal process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally present in smaller quantities, remain dissolved in the cold solvent (the "mother liquor").[4]

G cluster_0 Heating Phase cluster_1 Cooling Phase A Impure Solid in Solvent (Low Temperature) B Saturated Solution of Compound + Dissolved Impurities (High Temperature) A->B Add Heat C Supersaturated Solution (Cooling) B->C Remove Heat (Cool Slowly) D Pure Crystals Form C->D E Impurities Remain in Mother Liquor C->E

Caption: The fundamental principle of recrystallization.

Strategic Solvent Selection: The Key to Purity

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High Solubilizing Power for the Target Compound at High Temperatures: It must be capable of dissolving a significant amount of 5,8-Dimethylquinoline-3-carboxylic acid near its boiling point.

  • Low Solubilizing Power for the Target Compound at Low Temperatures: The compound should have poor solubility in the solvent at or below room temperature to ensure high recovery upon cooling.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals during drying.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.

Based on the known properties (Table 1), several candidate solvents and solvent systems can be proposed. A small-scale screening experiment is the most effective way to identify the optimal choice.

Table 2: Proposed Solvents for Recrystallization Screening

Solvent / SystemBoiling Point (°C)Rationale & Comments
Ethanol78.5Known to dissolve the compound; often used for quinoline derivatives.[7][8][9] Forms good crystals.
Methanol64.6Similar to ethanol, but more volatile. May result in faster, smaller crystal formation.[9]
Isopropanol82.4A good alternative to ethanol, with slightly different solubility characteristics.[9]
Acetic Acid118The carboxylic acid group may enhance solubility. Can be difficult to remove completely.[9]
Toluene110.6Aromatic solvent may interact well with the quinoline ring. Often used in mixed systems.[9]
Ethanol / WaterVariesA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water (an anti-solvent) is added dropwise until turbidity appears, then redissolved with a little more ethanol before cooling.[10]
Toluene / HexaneVariesSimilar to the above, using hexane as the anti-solvent.[11]

Experimental Protocol: A Step-by-Step Workflow

This protocol provides a self-validating methodology for the purification of 5,8-Dimethylquinoline-3-carboxylic acid. Each step is designed to maximize purity and yield.

G cluster_input Input cluster_process Process Steps cluster_output Output A 1. Dissolution B 2. Hot Filtration (Optional) A->B  If insoluble  impurities exist C 3. Cooling & Crystallization A->C  If no insoluble  impurities B->C D 4. Isolate Crystals (Vacuum Filtration) C->D  Allow to cool slowly,  then ice bath E 5. Wash Crystals D->E  Rinse with small  amount of cold solvent F 6. Dry Crystals E->F  Vacuum oven or  desiccator G Pure Product F->G Start Crude 5,8-Dimethylquinoline- 3-carboxylic acid Start->A  Add minimum  hot solvent

Caption: Standard workflow for purification by recrystallization.

Methodology:

  • Dissolution: Place the crude 5,8-Dimethylquinoline-3-carboxylic acid in an Erlenmeyer flask. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing the recovery yield.

  • Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the funnel or filter paper, which would decrease the yield.

  • Cooling and Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling period. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing the Crystals: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.

  • Drying the Crystals: Transfer the purified crystals to a watch glass and allow them to air dry, or for more efficient drying, place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Advanced Technique: pH-Modulated Purification

The carboxylic acid functional group provides an opportunity for a highly selective, alternative purification based on acid-base chemistry. This method is particularly effective at removing neutral or basic impurities.

G A 1. Dissolve Crude Acid in Aqueous Base (e.g., NaHCO₃) B Aqueous Solution of Sodium 5,8-Dimethylquinoline-3-carboxylate A->B C 2. Wash with Organic Solvent (e.g., Dichloromethane) B->C D Aqueous Layer (Purified Salt) C->D E Organic Layer (Neutral/Basic Impurities) C->E F 3. Acidify Aqueous Layer (e.g., with HCl) D->F Discard Discard E->Discard G 4. Precipitated Pure Acid F->G H 5. Filter, Wash with Water, Dry G->H I Pure Product H->I

Caption: Workflow for purification via acid-base extraction.

This process involves dissolving the crude acid in a dilute aqueous base like sodium bicarbonate. The carboxylic acid is deprotonated to form its water-soluble sodium salt. Neutral impurities remain insoluble in the aqueous layer and can be removed by washing with an organic solvent like dichloromethane. The purified aqueous layer is then acidified, which re-protonates the carboxylate salt, causing the pure 5,8-Dimethylquinoline-3-carboxylic acid to precipitate out of the solution.[10][12] This solid can then be collected by filtration.

Verification of Purity: The Self-Validating System

Post-purification analysis is essential to confirm the success of the recrystallization.

  • Melting Point Analysis: This is the most common and rapid method for assessing the purity of a crystalline solid. A pure compound will have a sharp, well-defined melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[13] It is critical to experimentally determine the melting point of the recrystallized product and use this as a benchmark for purity in subsequent batches.

  • Thin-Layer Chromatography (TLC): TLC can provide a qualitative assessment of purity. A solution of the crude material is spotted on a TLC plate alongside a solution of the recrystallized product. After developing the plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid), the purified sample should ideally show a single, well-defined spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can be employed to ensure the signals are consistent with the desired structure and that signals corresponding to known impurities are absent.

Troubleshooting Common Issues

Table 3: Troubleshooting Common Recrystallization Problems

ProblemProbable Cause(s)Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; solution is too concentrated; cooling is too rapid.Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No Crystal Formation Too much solvent was used; the solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a "seed crystal" from a previous batch.
Low Recovery Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration.Optimize the solvent volume. Ensure the washing solvent is ice-cold. Ensure glassware for hot filtration is adequately pre-heated.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly as it can also adsorb the desired product.

Conclusion

The is a highly effective method when approached systematically. Success hinges on a foundational understanding of the molecule's physicochemical properties, a logical and diligent solvent screening process, and meticulous execution of the experimental protocol. By integrating the principles of solubility, pH modulation, and rigorous post-purification analysis, researchers can confidently and reproducibly obtain material of high purity, suitable for the demanding applications in drug development and materials science.

References

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • MySkinRecipes. (n.d.). 5,8-Dimethylquinoline-3-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Available at: [Link]

  • Macmillan Learning. (n.d.). Tables of Unknowns and Derivatives. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Available at: [Link]

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5,8-Dimethylquinoline-3-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 5,8-Dimethylquinoline-3-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides an in-depth exploration of the solubility of 5,8-Dimethylquinoline-3-carboxylic acid, a heterocyclic compound of significant interest.[1] We will move beyond a simple tabulation of data to dissect the underlying molecular interactions that dictate its behavior in various organic media. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile quinoline derivative.

Molecular Architecture and its Implications for Solubility

5,8-Dimethylquinoline-3-carboxylic acid is a solid crystalline material at ambient temperature, with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of approximately 201.22 g/mol .[2][3] Its structure is the key to understanding its solubility profile.

  • The Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This large, planar structure is inherently nonpolar (lipophilic).

  • Methyl Substituents (-CH₃): Two methyl groups at positions 5 and 8 enhance the molecule's nonpolar character.

  • Carboxylic Acid Group (-COOH): This functional group at position 3 is the primary driver of polarity. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[4][5]

  • Pyridine Nitrogen: The nitrogen atom within the quinoline ring is a hydrogen bond acceptor, further contributing to the molecule's ability to interact with polar solvents.

The solubility of this molecule is therefore a delicate balance between its large nonpolar backbone and its highly polar functional groups. This duality predicts a nuanced solubility across the spectrum of organic solvents.

Theoretical Framework: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.

For 5,8-Dimethylquinoline-3-carboxylic acid, this means:

  • In Polar Solvents: The polar carboxylic acid and quinoline nitrogen can form strong hydrogen bonds and dipole-dipole interactions with polar solvent molecules. If these interactions are strong enough to overcome the crystal lattice energy of the solid acid, dissolution will occur.

  • In Nonpolar Solvents: The primary interactions are weak van der Waals forces between the nonpolar hydrocarbon portions of the solute and solvent. These are generally insufficient to break the strong hydrogen bonds that hold the carboxylic acid molecules together in their solid state, resulting in poor solubility.[2]

Solubility Profile: A Qualitative Overview

Based on its structure and established data for similar compounds, a clear pattern emerges. The compound exhibits favorable solubility in polar organic solvents, while its solubility in nonpolar media is limited.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolReadily Soluble[2]Strong hydrogen bonding (donor and acceptor) between the solvent's -OH group and the solute's -COOH and quinoline nitrogen.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent Solubility[2]DMSO is a very strong hydrogen bond acceptor, interacting effectively with the solute's acidic proton.
Chlorinated Dichloromethane (DCM), ChloroformSoluble[2]These solvents have a moderate dipole moment and can interact with the polar regions of the solute, while also being compatible with the nonpolar quinoline core.
Nonpolar Hexane, ToluenePoor Solubility[2]The energy from weak van der Waals interactions is insufficient to overcome the strong intermolecular hydrogen bonding of the solute molecules.[4][5]

Experimental Protocol for Solubility Determination

To move from qualitative predictions to quantitative data, a robust experimental methodology is required. The isothermal equilibrium method is a gold standard for this purpose. This protocol ensures that the measurement reflects a true thermodynamic equilibrium, providing reliable and reproducible data.

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare a series of vials, each containing a precise volume (e.g., 5.0 mL) of the selected organic solvent.

  • Addition of Solute: Add an excess amount of 5,8-Dimethylquinoline-3-carboxylic acid to each vial. The key is to ensure a visible amount of undissolved solid remains after equilibration, confirming that the resulting solution is saturated.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a constant-temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Causality Note: This extended agitation at a stable temperature is critical. It allows the dissolution process to reach a steady state where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. Trustworthiness Note: Filtration is a self-validating step. A clear, particle-free filtrate is essential for accurate quantification. Any suspended solids will artificially inflate the measured solubility.

  • Quantification:

    • Gravimetric Method (for non-volatile solutes): Accurately weigh an empty vial. Transfer a precise volume of the filtered saturated solution into it. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point. Once all solvent is removed, reweigh the vial. The mass difference is the amount of dissolved solute.

    • Chromatographic Method (e.g., HPLC): Prepare a calibration curve using standard solutions of known concentrations of 5,8-Dimethylquinoline-3-carboxylic acid. Dilute the filtered saturated solution with a suitable mobile phase to bring its concentration within the calibration range. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

  • Calculation: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis Prep 1. Add excess solute to solvent in vial Equilibrate 2. Agitate at constant temperature (24-48h) Prep->Equilibrate Settle 3. Allow excess solid to settle Equilibrate->Settle Filter 4. Withdraw & filter supernatant Settle->Filter Quantify 5. Quantify solute concentration (e.g., HPLC, Gravimetric) Filter->Quantify Calculate 6. Calculate Solubility (mg/mL or mol/L) Quantify->Calculate

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion and Future Directions

5,8-Dimethylquinoline-3-carboxylic acid demonstrates a solubility profile characteristic of a molecule with distinct polar and nonpolar regions. It is readily soluble in polar organic solvents like alcohols and DMSO, moderately soluble in chlorinated solvents, and poorly soluble in nonpolar hydrocarbons. This behavior is a direct consequence of its molecular structure, specifically the interplay between the hydrophilic carboxylic acid group and the lipophilic dimethylquinoline core. For scientists in drug discovery, this profile suggests that formulation with polar excipients may be favorable. For synthetic chemists, solvents like DMSO or DMF would be excellent choices for reaction media, while a mixed-solvent system (e.g., ethanol/water) could be ideal for purification via recrystallization. The provided experimental protocol offers a reliable framework for generating the precise, quantitative data needed to optimize these processes.

References

  • Smolecule. (2023, August 15). 5,8-Dimethylquinoline-3-carboxylic acid.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. Quinoline-3-carboxylic acid. PubChem. [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • ResearchGate. (2021, October 12). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. [Link]

  • Google Patents.
  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • MySkinRecipes. 5,8-Dimethylquinoline-3-carboxylic acid. [Link]

  • National Institutes of Health. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids. [Link]

  • Thompson, S. Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • ScienceDirect. Quinoline based receptor in fluorometric discrimination of carboxylic acids. [Link]

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

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1H NMR and 13C NMR characterization of 5,8-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: ¹H and ¹³C NMR Characterization of 5,8-Dimethylquinoline-3-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 5,8-Dimethylquinoline-3-carboxylic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic building block, unambiguous characterization of this molecule is paramount for its application in pharmaceutical and materials science research.[1][2] This document outlines optimized experimental protocols, from sample preparation to data acquisition, and offers an in-depth, field-proven interpretation of the resulting NMR spectra. We will explore the causal relationships between the molecule's structure—including the electronic effects of the quinoline core, methyl substituents, and the carboxylic acid group—and its distinct spectral signature. The guide is intended for researchers, chemists, and drug development professionals who rely on NMR for precise molecular characterization.

Introduction

5,8-Dimethylquinoline-3-carboxylic acid (CAS No: 763893-29-4) is a substituted quinoline derivative with the molecular formula C₁₂H₁₁NO₂.[1][3] The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[4][5][6] The precise substitution pattern of methyl groups at the C5 and C8 positions and a carboxylic acid at C3 imparts unique physicochemical properties that are of interest in the development of novel therapeutic agents.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural verification and purity assessment of such organic molecules. It provides unparalleled insight into the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the molecular skeleton and the position of functional groups. This guide serves as a self-validating system, detailing not just the methods but the scientific rationale behind them to ensure reproducible and accurate characterization.

Caption: Molecular structure of 5,8-Dimethylquinoline-3-carboxylic acid.

Experimental Methodology

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-resolution, unambiguous spectra for both ¹H and ¹³C nuclei.

Sample Preparation Protocol

Causality: The choice of solvent is critical. While CDCl₃ is common, it is a poor choice for carboxylic acids due to potential issues with hydrogen bonding and slow exchange of the acidic proton. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected here because it readily dissolves the analyte and, importantly, slows the exchange rate of the carboxylic acid proton, allowing for its observation as a distinct, albeit often broad, signal.[7] Tetramethylsilane (TMS) is used as the internal standard due to its chemical inertness and its single, sharp resonance at 0.00 ppm, which does not overlap with signals from most organic compounds.[8][9]

Step-by-Step Protocol:

  • Weighing: Accurately weigh approximately 15-20 mg of 5,8-Dimethylquinoline-3-carboxylic acid for ¹H NMR (or 50-75 mg for ¹³C NMR) and transfer it to a clean, dry vial.[10]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Standard Addition: Add one drop of a TMS-in-DMSO-d₆ solution (or a micro-capillary containing TMS) to serve as the internal reference (δ = 0.00 ppm).[11]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A uniform solution is essential for achieving good magnetic field homogeneity (shimming).[10]

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the neck, filter the solution directly into a high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that would degrade spectral resolution.

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.

NMR Data Acquisition

Causality: Acquisition parameters must be chosen to balance signal-to-noise ratio (S/N), resolution, and experimental time, while ensuring the data is quantitative.[12] For ¹H NMR, a sufficient relaxation delay (D1) is vital for accurate integration. For ¹³C NMR, a greater number of scans (NS) is required to compensate for the low natural abundance (1.1%) of the ¹³C isotope and the longer relaxation times of quaternary carbons.[13]

G Figure 2: General NMR Experimental Workflow A Sample Weighing B Dissolution in DMSO-d₆ + TMS Standard A->B C Filtration into NMR Tube B->C D Spectrometer Insertion & Shimming C->D E Data Acquisition (¹H & ¹³C Experiments) D->E F Fourier Transform & Data Processing E->F G Spectral Analysis & Interpretation F->G

Caption: A standardized workflow for NMR sample analysis.

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

Parameter¹H NMR Experiment¹³C NMR ExperimentRationale
Pulse Program zg30zgpg30Standard 30° pulse for good S/N with shorter recycle delay. Proton-decoupled for ¹³C.
Solvent DMSO-d₆DMSO-d₆Chosen for analyte solubility and observation of the COOH proton.
Temperature 298 K298 KStandardized temperature for reproducibility.
Spectral Width (SW) 16 ppm240 ppmEncompasses all expected signals from TMS to the carboxylic acid proton.
Acquisition Time (AQ) ~2.0 s~1.0 sProvides adequate digital resolution.[12]
Relaxation Delay (D1) 5.0 s2.0 sEnsures near-complete T1 relaxation for quantitative ¹H integration.
Number of Scans (NS) 161024Sufficient for good S/N in ¹H; required for ¹³C due to low natural abundance.
Reference TMS at 0.00 ppmTMS at 0.00 ppmUniversal internal standard for organic solvents.[8]

Spectral Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of 5,8-Dimethylquinoline-3-carboxylic acid based on established principles of chemical shifts and coupling constants for substituted quinoline systems.

¹H NMR Spectrum Analysis (Predicted in DMSO-d₆)

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, two singlets for the non-equivalent methyl groups, and a broad signal for the carboxylic acid proton.

  • δ ~13.0-13.5 ppm (Broad Singlet, 1H): This downfield signal is characteristic of the carboxylic acid proton (COOH) . Its broadness is due to hydrogen bonding and chemical exchange. Its presence is a key indicator of the functional group.[1]

  • δ ~9.2 ppm (Doublet, J ≈ 2.0 Hz, 1H): This signal is assigned to H2 . It is significantly deshielded due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group at C3. It appears as a doublet due to a small four-bond coupling (⁴J) to H4.

  • δ ~8.8 ppm (Doublet, J ≈ 2.0 Hz, 1H): Assigned to H4 , this proton is also strongly deshielded by the adjacent nitrogen and its position alpha to the carboxylic acid group. It exhibits a small coupling to H2.

  • δ ~7.6 ppm (Doublet, J ≈ 7.5 Hz, 1H): This signal corresponds to H6 . It is part of an AX spin system with H7 and is expected to be a doublet.

  • δ ~7.4 ppm (Doublet, J ≈ 7.5 Hz, 1H): This signal is assigned to H7 . It is coupled to H6, appearing as a doublet with a typical ortho-coupling constant.

  • δ ~2.7 ppm (Singlet, 3H): This singlet is assigned to the C5-CH₃ protons. The methyl group is attached to the aromatic ring, placing its resonance in this region.

  • δ ~2.6 ppm (Singlet, 3H): This singlet corresponds to the C8-CH₃ protons. It is expected to have a slightly different chemical shift from the C5-methyl due to the different electronic environment, particularly its proximity to the nitrogen-containing ring.

¹³C NMR Spectrum Analysis (Predicted in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show 12 unique carbon signals, confirming the molecular formula and structure. Quaternary carbons are noted to likely have lower intensity signals.

  • δ ~167 ppm: Attributed to the carboxylic acid carbon (COOH) . This is a typical chemical shift for a carboxylic acid.[13][14]

  • δ ~150-155 ppm: The region for C2 and C4 , which are highly deshielded due to their proximity to the electronegative nitrogen atom.

  • δ ~145-148 ppm: Expected for the quaternary carbon C8a , which is part of the ring fusion and adjacent to the nitrogen.

  • δ ~135-140 ppm: The region for C4a and C5 . These are quaternary carbons within the aromatic system.

  • δ ~125-135 ppm: This range likely contains the signals for the protonated aromatic carbons C6 and C7 , as well as the substituted quaternary carbon C8 .

  • δ ~120-125 ppm: The expected region for the quaternary carbon C3 , which is directly attached to the carboxylic acid group.

  • δ ~20-25 ppm: This upfield region is characteristic of the C5-CH₃ carbon.

  • δ ~15-20 ppm: The signal for the C8-CH₃ carbon is expected in this region.

Data Summary

The following tables provide a consolidated overview of the predicted NMR data for rapid reference.

Table 2: Summary of Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.2Broad Singlet1HCOOH
~9.2Doublet1HH2
~8.8Doublet1HH4
~7.6Doublet1HH6
~7.4Doublet1HH7
~2.7Singlet3H5-CH₃
~2.6Singlet3H8-CH₃

Table 3: Summary of Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
~167QuaternaryCOOH
~150-155CHC2, C4
~145-148QuaternaryC8a
~135-140QuaternaryC4a, C5
~125-135CH / QuaternaryC6, C7, C8
~120-125QuaternaryC3
~20-25CH₃5-CH₃
~15-20CH₃8-CH₃

Conclusion

This technical guide has detailed the comprehensive ¹H and ¹³C NMR characterization of 5,8-Dimethylquinoline-3-carboxylic acid. By employing the robust experimental protocols and interpretive principles outlined herein, researchers can confidently verify the structure and purity of this important heterocyclic compound. The predicted spectral data, based on established chemical shift theory and substituent effects, provides a clear roadmap for assigning each resonance. Ultimately, NMR spectroscopy stands as an indispensable, self-validating tool in the arsenal of chemists and pharmaceutical scientists, enabling the precise structural elucidation required for advancing drug discovery and materials science.

References

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An In-Depth Technical Guide to the FT-IR Spectrum of 5,8-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5,8-Dimethylquinoline-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are utilizing FT-IR spectroscopy for the structural elucidation and characterization of quinoline-based compounds. This document will delve into the theoretical underpinnings of the vibrational modes, a detailed experimental protocol for acquiring the spectrum, and an in-depth interpretation of the spectral features.

Introduction to 5,8-Dimethylquinoline-3-carboxylic Acid and FT-IR Spectroscopy

5,8-Dimethylquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family.[1] Its structure, characterized by a fused bicyclic system of a benzene and a pyridine ring with two methyl substituents and a carboxylic acid group, makes it a molecule of interest in medicinal chemistry and materials science.[1][2] The molecular formula of this compound is C₁₂H₁₁NO₂.[1]

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] Each functional group has a unique vibrational frequency, which corresponds to a specific peak in the FT-IR spectrum, providing a molecular "fingerprint." This guide will specifically focus on the interpretation of the FT-IR spectrum obtained using the Attenuated Total Reflectance (ATR) technique, a common method for analyzing solid samples.[4]

Experimental Protocol: Acquiring the FT-IR Spectrum using ATR

The choice of the Attenuated Total Reflectance (ATR) sampling technique is predicated on its simplicity, speed, and minimal sample preparation, making it a highly reproducible method for obtaining high-quality spectra of solid powders.[4][5]

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.

  • Sample: High-purity, solid 5,8-Dimethylquinoline-3-carboxylic acid.

  • Cleaning Supplies: Isopropanol or ethanol and appropriate lint-free wipes.

Step-by-Step Experimental Workflow
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean by wiping it with a solvent-moistened cloth.

    • Acquire a background spectrum with the clean, empty ATR crystal. This is a critical step to account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Application:

    • Place a small amount of the solid 5,8-Dimethylquinoline-3-carboxylic acid powder onto the center of the diamond ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Good contact is crucial for a strong and well-defined spectrum.[6]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

  • Data Processing and Cleaning:

    • Clean the ATR crystal surface thoroughly with a suitable solvent to remove all traces of the sample.

    • Process the acquired spectrum as needed, which may include baseline correction or smoothing.

Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.

In-Depth FT-IR Spectrum Analysis of 5,8-Dimethylquinoline-3-carboxylic Acid

The FT-IR spectrum of 5,8-Dimethylquinoline-3-carboxylic acid is a composite of the vibrational modes of its constituent functional groups: the carboxylic acid, the quinoline ring, and the methyl groups.

Molecular Structure

Caption: Chemical structure of 5,8-Dimethylquinoline-3-carboxylic acid.

Predicted Vibrational Modes and Peak Assignments

The following table summarizes the expected key vibrational modes and their corresponding wavenumber ranges in the FT-IR spectrum of 5,8-Dimethylquinoline-3-carboxylic acid.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300 - 2500O-H stretching (hydrogen-bonded)Carboxylic AcidBroad, Strong
3100 - 3000C-H stretching (aromatic)Quinoline RingMedium to Weak
2980 - 2850C-H stretching (aliphatic)Methyl GroupsMedium
1760 - 1690C=O stretchingCarboxylic AcidStrong
1600 - 1450C=C and C=N stretchingQuinoline RingMedium to Strong
1440 - 1395O-H bendingCarboxylic AcidMedium
1320 - 1210C-O stretchingCarboxylic AcidStrong
950 - 910O-H out-of-plane bending (wag)Carboxylic AcidBroad, Medium
Detailed Interpretation of Spectral Regions
  • 3300 - 2500 cm⁻¹ (O-H Stretching): The most prominent feature in this region is an exceptionally broad and strong absorption band, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[7] This broadness is a direct consequence of the strong intermolecular hydrogen bonding.[7] Superimposed on this broad peak, one can expect to see the sharper, less intense C-H stretching vibrations of the quinoline ring and methyl groups.[7]

  • 3100 - 2850 cm⁻¹ (C-H Stretching): In this region, weaker to medium intensity sharp peaks are expected. The aromatic C-H stretches of the quinoline ring typically appear between 3100 and 3000 cm⁻¹.[1] The aliphatic C-H stretches from the two methyl groups will be observed in the 2980 to 2850 cm⁻¹ range.[3]

  • 1760 - 1690 cm⁻¹ (C=O Stretching): A strong, sharp absorption band in this region is the hallmark of the carbonyl (C=O) group of the carboxylic acid.[8] For an aromatic carboxylic acid that exists as a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[9]

  • 1600 - 1450 cm⁻¹ (Quinoline Ring Vibrations): This region will contain several medium to strong intensity peaks corresponding to the C=C and C=N stretching vibrations within the quinoline ring system.[1] These absorptions confirm the presence of the aromatic heterocyclic core.

  • 1440 - 1210 cm⁻¹ (C-O-H Vibrations): This region is characterized by two significant absorptions related to the carboxylic acid group. A medium intensity peak between 1440 and 1395 cm⁻¹ is due to the in-plane O-H bending vibration.[7] A strong band between 1320 and 1210 cm⁻¹ arises from the C-O stretching vibration, which is often coupled with the O-H bending.[7]

  • Below 1000 cm⁻¹ (Fingerprint Region): This region contains a multitude of complex vibrations, including C-H out-of-plane bending and various skeletal vibrations of the entire molecule. A notable feature for carboxylic acids is a broad, medium intensity peak between 950 and 910 cm⁻¹, which is attributed to the out-of-plane O-H bend (wag).[7]

Conclusion

The FT-IR spectrum of 5,8-Dimethylquinoline-3-carboxylic acid provides a wealth of structural information. The characteristic broad O-H stretch, the strong carbonyl absorption, and the distinct vibrations of the quinoline ring and methyl groups collectively offer a definitive confirmation of the compound's molecular structure. By understanding the principles of FT-IR spectroscopy and the specific vibrational modes of the functional groups present, researchers can confidently utilize this technique for qualitative analysis, purity assessment, and as a complementary tool in the comprehensive characterization of novel quinoline derivatives.

References

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2025, November 20). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]

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  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

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Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5,8-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystalline solid is a critical determinant of its physicochemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, the crystal structure dictates key parameters such as solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the crystal structure of 5,8-dimethylquinoline-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a complete roadmap for its determination and analysis. We present a validated workflow, from synthesis and single-crystal growth to data acquisition and structure refinement. Furthermore, through a predictive analysis based on crystallographic data of analogous quinoline-3-carboxylic acids, we elucidate the anticipated molecular geometry and supramolecular organization, offering valuable insights for researchers in the field.

Introduction: The Significance of Crystalline Form

5,8-Dimethylquinoline-3-carboxylic acid is a member of the quinoline carboxylic acid class of organic compounds, which are integral scaffolds in the development of novel therapeutic agents, including antimicrobials and protein kinase inhibitors.[1][2] The solid-state structure of this molecule, governed by intricate intermolecular interactions, is fundamental to its behavior. Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for elucidating this atomic arrangement, providing precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[3][4] Such data is invaluable in drug development for understanding polymorphism, designing co-crystals, and predicting material properties.

This guide is structured to empower researchers to either undertake the crystallographic analysis of 5,8-dimethylquinoline-3-carboxylic acid or to critically evaluate such data. We will detail the necessary experimental procedures and provide a predictive analysis of the key structural features of this molecule.

Synthesis and Single-Crystal Cultivation

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 5,8-Dimethylquinoline-3-carboxylic Acid

Several synthetic routes are available for quinoline derivatives.[5] A common approach for the synthesis of quinoline-3-carboxylic acids involves a palladium-catalyzed carbonylation of a corresponding dihaloquinoline, followed by hydrolysis and selective decarboxylation.[6]

Table 1: Physicochemical Properties of 5,8-Dimethylquinoline-3-carboxylic Acid

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂[5]
Molecular Weight201.22 g/mol [5]
AppearanceWhite to off-white crystalline solid[5]
CAS Number763893-29-4[5]
Protocol for Single-Crystal Growth

Obtaining crystals suitable for SC-XRD is often a meticulous process. The following protocols are established methods for the crystallization of small organic molecules.[7]

Experimental Protocol: Growing Single Crystals of 5,8-Dimethylquinoline-3-carboxylic Acid

  • Material Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.

  • Solvent Selection:

    • Screen a range of solvents in which the compound exhibits moderate solubility. Suitable starting points include ethanol, methanol, acetone, ethyl acetate, and toluene.

    • The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature or upon cooling.

  • Crystallization Techniques:

    • Slow Evaporation:

      • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

      • Cover the vial with a cap that has a small perforation or with parafilm pierced with a needle.

      • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[7]

    • Slow Cooling:

      • Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

      • Filter the hot solution into a clean, pre-warmed vial to remove any particulate matter.

      • Seal the vial and place it in a Dewar flask containing hot water or in a programmable oven to allow for slow, controlled cooling to room temperature.

    • Vapor Diffusion:

      • Dissolve the compound in a solvent in which it is highly soluble (the "solvating solvent").

      • Place this solution in a small, open vial.

      • Place the small vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble but which is miscible with the solvating solvent (the "precipitating solvent").

      • Over time, the precipitating solvent will diffuse into the solvating solvent, reducing the solubility of the compound and promoting crystallization.

The Workflow of Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its structure can be determined using SC-XRD. The process is a well-defined pathway from data collection to a refined structural model.[8]

sc_xrd_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase cluster_analysis Analysis & Validation Crystal Single Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection Crystal->DataCollection Diffraction Images DataProcessing Data Integration & Scaling DataCollection->DataProcessing Raw Data StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Reflection File (hkl) StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Initial Model Validation Structure Validation & CIF Generation StructureRefinement->Validation Refined Model Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis

Figure 1: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A selected crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9] These raw images are then processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors. This results in a reflection file (typically in .hkl format) that contains the Miller indices (h,k,l) and the corresponding intensities for each reflection.[8]

Structure Solution and Refinement

The "phase problem" is overcome using computational methods, most commonly direct methods for small molecules, to generate an initial electron density map and a preliminary structural model. This model is then refined against the experimental data using a least-squares process, often with software such as SHELXL.[10][11] The refinement process iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

Predicted Crystal Structure of 5,8-Dimethylquinoline-3-carboxylic Acid

In the absence of an experimentally determined structure, we can predict the key structural features of 5,8-dimethylquinoline-3-carboxylic acid by analyzing the crystal structures of closely related quinoline-3-carboxylic acids and other carboxylic acids.

Predicted Molecular Geometry

The quinoline core is expected to be largely planar. The carboxylic acid group may exhibit some torsion with respect to the quinoline ring, influenced by the steric hindrance of the adjacent methyl group at the 8-position and by intermolecular interactions.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by hydrogen bonding interactions involving the carboxylic acid functional group. Carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds.[12] Additionally, the quinoline nitrogen atom can act as a hydrogen bond acceptor. We can also anticipate π-π stacking interactions between the aromatic quinoline rings of adjacent molecules, contributing to the overall stability of the crystal lattice.[13]

Sources

An In-depth Technical Guide to 5,8-Dimethylquinoline-3-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1][2] Among these, 5,8-Dimethylquinoline-3-carboxylic acid is a compound of growing interest due to its potential applications in drug discovery and materials science.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of 5,8-Dimethylquinoline-3-carboxylic acid, detailed synthetic and analytical methodologies, and an exploration of its current and potential applications.

Physicochemical Properties

5,8-Dimethylquinoline-3-carboxylic acid presents as a white to off-white crystalline solid at room temperature.[3] Its core structure consists of a quinoline ring system with methyl groups at the 5 and 8 positions and a carboxylic acid group at the 3 position.[3] This substitution pattern imparts specific physicochemical properties that influence its solubility, reactivity, and biological interactions.

Table 1: Physical and Chemical Properties of 5,8-Dimethylquinoline-3-carboxylic acid
PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[3]
Molecular Weight 201.22 g/mol [3]
CAS Number 763893-29-4[3]
Appearance White to off-white crystalline solid[3]
Melting Point Not experimentally reported in surveyed literature.
Boiling Point (Predicted) 373.9 ± 37.0 °C
Density (Predicted) 1.243 ± 0.06 g/cm³
pKa (Carboxylic Acid, Predicted) 3-5[3]
pKa (Quinoline Nitrogen conjugate acid, Predicted) ~4-5[3]
Solubility Poorly soluble in water and nonpolar solvents (e.g., hexane). Soluble in polar organic solvents such as ethanol, methanol, DMSO, chloroform, and dichloromethane.[3]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 5,8-Dimethylquinoline-3-carboxylic acid. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related quinoline derivatives.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, typically in the range of 7.0-9.0 ppm. The two methyl groups at positions 5 and 8 would likely appear as singlets in the upfield region, around 2.5-3.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the twelve carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the 165-175 ppm region. The aromatic carbons of the quinoline ring will resonate between 120-150 ppm, while the methyl carbons will appear in the upfield region, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5,8-Dimethylquinoline-3-carboxylic acid will exhibit characteristic absorption bands corresponding to its functional groups. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C=C and C=N stretching vibrations of the quinoline ring will be observed in the 1500-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and methyl groups will be present around 2800-3100 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5,8-Dimethylquinoline-3-carboxylic acid, the molecular ion peak (M⁺) would be observed at an m/z of 201. Fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da for COOH) and potentially the methyl groups. The fragmentation pattern of dimethylquinolines can be complex, with possibilities of ring expansion.[3]

Synthesis and Purification

The synthesis of 5,8-Dimethylquinoline-3-carboxylic acid can be approached through established methods for quinoline synthesis, such as the Doebner-von Miller or Skraup reactions, followed by functional group manipulations.[6][7] A plausible synthetic route is outlined below, based on the principles of these classic reactions.

Diagram 1: Proposed Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid via Doebner-von Miller Reaction

Synthesis Aniline 2,5-Dimethylaniline Intermediate Dihydroquinoline Intermediate Aniline->Intermediate PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate Aldehyde Formaldehyde (or equivalent) Aldehyde->Intermediate Doebner-von Miller Reaction Oxidation Oxidation Intermediate->Oxidation Product 5,8-Dimethylquinoline-3-carboxylic acid Oxidation->Product

Caption: A proposed synthetic workflow for 5,8-Dimethylquinoline-3-carboxylic acid.

Experimental Protocol: Doebner-von Miller Synthesis (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific synthesis of 5,8-Dimethylquinoline-3-carboxylic acid.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylaniline (1 equivalent).

  • Reagent Addition: In a separate flask, prepare a mixture of pyruvic acid (1.1 equivalents) and formaldehyde (1.1 equivalents) in ethanol.

  • Reaction: Slowly add the pyruvic acid/formaldehyde mixture to the aniline solution. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity and Potential Derivatives

The chemical reactivity of 5,8-Dimethylquinoline-3-carboxylic acid is dictated by its quinoline core and the carboxylic acid functional group.

Diagram 2: Key Chemical Reactions of 5,8-Dimethylquinoline-3-carboxylic acid

Reactions Start 5,8-Dimethylquinoline- 3-carboxylic acid Ester Ester Derivative Start->Ester Esterification (R-OH, H+) Amide Amide Derivative Start->Amide Amide Coupling (R-NH2, coupling agent) Decarboxylated 5,8-Dimethylquinoline Start->Decarboxylated Decarboxylation (Heat) Substituted Electrophilic Aromatic Substitution Product Start->Substituted Electrophilic Substitution (e.g., Nitration, Halogenation)

Caption: Potential chemical transformations of 5,8-Dimethylquinoline-3-carboxylic acid.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst.[3]

  • Amide Formation: The carboxylic acid can be coupled with amines to form a wide range of amide derivatives using standard peptide coupling reagents.

  • Decarboxylation: Under harsh heating conditions, the carboxylic acid group can be removed to yield 5,8-dimethylquinoline.[3]

  • Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The positions of substitution will be directed by the existing methyl and carboxylic acid groups.[3]

Analytical Methodologies

The purity and concentration of 5,8-Dimethylquinoline-3-carboxylic acid can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) would provide good separation.[8] Detection can be achieved using a UV detector, as the quinoline ring system is chromophoric.

Diagram 3: General HPLC Workflow for Analysis

HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection Injection Sample->Injection Column C18 RP-HPLC Column Injection->Column Detection UV Detection Column->Detection Analysis Data Analysis (Peak Integration, Quantification) Detection->Analysis

Caption: A typical workflow for the HPLC analysis of quinoline carboxylic acids.

Applications in Research and Drug Development

Quinoline derivatives have a rich history in medicinal chemistry, with well-known examples including the antimalarial drug quinine and various synthetic antibiotics.[9] The structural motifs present in 5,8-Dimethylquinoline-3-carboxylic acid suggest its potential in several therapeutic areas.

Antimicrobial and Anticancer Potential

The quinoline scaffold is a common feature in many antimicrobial and anticancer agents.[10][11][12] The planar aromatic system can intercalate with DNA, and the nitrogen atom can act as a hydrogen bond acceptor, interacting with biological targets. The carboxylic acid group can also participate in key binding interactions or be modified to modulate the compound's pharmacokinetic properties.[2] Structure-activity relationship (SAR) studies on related quinoline carboxylic acids have shown that substitutions on the quinoline ring significantly influence their biological activity.[13]

Coordination Chemistry and Materials Science

The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group make 5,8-Dimethylquinoline-3-carboxylic acid an excellent ligand for coordinating with metal ions. These metal complexes can exhibit interesting catalytic or photophysical properties, making them potentially useful in materials science, for example, in the development of organic light-emitting diodes (OLEDs).[3]

Safety and Handling

As with any chemical compound, 5,8-Dimethylquinoline-3-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

5,8-Dimethylquinoline-3-carboxylic acid is a versatile building block with significant potential in both medicinal chemistry and materials science. Its physicochemical properties, reactivity, and the biological activities associated with its structural class make it a compound of considerable interest for further research and development. This guide has provided a comprehensive overview of its known and predicted properties, along with methodologies for its synthesis and analysis, to support the endeavors of researchers in these fields.

References

  • Smolecule. (2023, August 15). Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4. Smolecule.
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  • National Center for Biotechnology Information. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed Central.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • ResearchGate. (2020, February 24). Mass spectra analysis of quinoline alkaloids detected in Sauuda.
  • National Center for Biotechnology Information. (n.d.).
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • National Center for Biotechnology Information. (2006, February 17). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PubMed Central.
  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline.
  • ACS Publications. (2023, August 23). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2024, February 14).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • ResearchGate. (2006, August). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF.
  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Monash University. (n.d.). Indeno[1,2-b]-quinoline carboxylic acids and their dimethylgallium(III) complexes: Evaluation of their efficacy as antibacterial agents. Monash University.
  • (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Benchchem. (2025, December). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.
  • National Center for Biotechnology Information. (n.d.). Structure-activity Relationship of Quinoline Carboxylic Acids.
  • National Center for Biotechnology Information. (n.d.). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)
  • ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?.
  • Benchchem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • MySkinRecipes. (n.d.). 5,8-Dimethylquinoline-3-carboxylic acid. MySkinRecipes.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • National Center for Biotechnology Information. (2020, April 21). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed.
  • Wikipedia. (n.d.). Quinoline. Wikipedia.
  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Benchchem. (2025, December). Structure-activity relationship of quinoline carboxylic acids. Benchchem.
  • National Center for Biotechnology Information. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
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  • National Center for Biotechnology Information. (2021, September 10). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS. PubMed.
  • ACS Publications. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega.
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  • ResearchGate. (n.d.). The structures of the substituted quinolines. | Download Scientific Diagram.
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The PDE9A Inhibitor PF-04447943: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Modulator of the cGMP Signaling Pathway with Therapeutic Potential in Neurological and Hematological Disorders

Introduction

PF-04447943 is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, PF-04447943 has been investigated as a therapeutic agent for a range of conditions where the cGMP signaling pathway is implicated, most notably in neurodegenerative disorders such as Alzheimer's disease and in the pathophysiology of sickle cell disease (SCD). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental protocols, and clinical investigations related to PF-04447943, offering a valuable resource for researchers and drug development professionals.

Chemical and Physical Properties

PF-04447943, with the CAS number 1082744-20-4, is a pyrazolopyrimidinone derivative. Its key properties are summarized in the table below.

PropertyValue
CAS Number 1082744-20-4
Molecular Formula C₂₀H₂₅N₇O₂
Molecular Weight 395.46 g/mol
IUPAC Name 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Synonyms PF 04447943, PF04447943
Appearance Off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C

Mechanism of Action: Modulating the cGMP Signaling Pathway

PF-04447943 exerts its biological effects by selectively inhibiting the PDE9A enzyme. PDE9A is a key regulator of intracellular cGMP, a ubiquitous second messenger involved in a multitude of physiological processes. The canonical cGMP signaling pathway is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylate cyclases (GC). There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.

Once synthesized, cGMP activates downstream effectors, primarily cGMP-dependent protein kinases (PKG). PKG, in turn, phosphorylates a variety of substrate proteins, leading to diverse cellular responses, including smooth muscle relaxation, reduction in inflammation, and modulation of neuronal function. The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases.

PF-04447943's high affinity and selectivity for PDE9A (IC₅₀ = 12 nM) prevent the degradation of cGMP, leading to its accumulation within the cell. This amplification of the cGMP signal enhances the activity of PKG and its downstream targets, thereby modulating the physiological processes governed by this pathway.[1]

Below is a diagram illustrating the cGMP signaling pathway and the site of action of PF-04447943.

cGMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates NP Natriuretic Peptides pGC Particulate Guanylate Cyclase (pGC) NP->pGC Activates cGMP cGMP pGC->cGMP Synthesizes from sGC->cGMP Synthesizes from GTP GTP GTP->pGC GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9A PDE9A cGMP->PDE9A Degraded by Downstream Downstream Cellular Responses (e.g., Synaptic Plasticity, Reduced Inflammation) PKG->Downstream 5GMP 5'-GMP (inactive) PDE9A->5GMP PF04447943 PF-04447943 PF04447943->PDE9A Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of PF-04447943 on PDE9A.

Preclinical and Clinical Applications

Alzheimer's Disease and Cognitive Enhancement

The rationale for investigating PF-04447943 in Alzheimer's disease stems from the role of the cGMP pathway in synaptic plasticity and memory formation. Preclinical studies in rodent models demonstrated that PF-04447943 could enhance cognitive performance. For instance, in a rat model of cognitive deficit induced by scopolamine, PF-04447943 administration improved performance in the novel object recognition test.[1] Furthermore, the compound was shown to increase the phosphorylation of the glutamate receptor subunit GluR1 in the hippocampus, a key event in long-term potentiation and memory consolidation.

Despite these promising preclinical findings, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease did not demonstrate a significant improvement in cognitive function compared to placebo after 12 weeks of treatment.[2][3] The trial, however, did show that PF-04447943 was generally safe and well-tolerated.[2]

Sickle Cell Disease

In sickle cell disease, dysregulated cGMP signaling contributes to the pathophysiology of vaso-occlusive crises (VOCs), which are characterized by inflammation, endothelial activation, and cell adhesion. By elevating cGMP, PF-04447943 was hypothesized to mitigate these processes.

A Phase 1b clinical trial in patients with stable sickle cell disease demonstrated that PF-04447943 was well-tolerated and led to a significant reduction in biomarkers associated with vaso-occlusion.[4][5] Specifically, treatment with PF-04447943 decreased the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, as well as levels of soluble E-selectin, a marker of endothelial activation.[4][5] These findings suggest a potential disease-modifying effect of PF-04447943 in sickle cell disease.

Experimental Protocols

In Vitro PDE9A Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against PDE9A using a commercially available assay kit, such as the PDE-Glo™ Phosphodiesterase Assay.

Materials:

  • Recombinant human PDE9A enzyme

  • cGMP substrate

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • PF-04447943 or other test compounds

  • PDE-Glo™ Termination Buffer

  • PDE-Glo™ Detection Solution

  • Kinase-Glo® Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of PF-04447943 in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Enzyme Reaction:

    • Add assay buffer, the diluted test compound, and recombinant PDE9A enzyme to the wells of the microplate.

    • Initiate the reaction by adding the cGMP substrate.

    • Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes).

  • Termination and Detection:

    • Stop the enzymatic reaction by adding the PDE-Glo™ Termination Buffer.

    • Add the PDE-Glo™ Detection Solution, which contains ATP and protein kinase. The remaining cGMP will drive a kinase reaction that consumes ATP.

    • Incubate for 20 minutes at room temperature.

  • Luminescence Measurement:

    • Add the Kinase-Glo® Reagent to measure the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the PDE9A activity. Calculate the percent inhibition for each concentration of PF-04447943 and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Novel Object Recognition Test in Rats

This protocol describes a standard method for assessing the effect of PF-04447943 on recognition memory in rats, a commonly used preclinical model for cognitive enhancement.[6][7]

Animals and Housing:

  • Adult male Wistar or Sprague-Dawley rats.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Handle the rats for several days prior to the experiment to acclimate them to the experimenter.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

  • A set of two identical objects (familiar objects) and one different object (novel object). The objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the rats cannot displace them.

Procedure:

  • Habituation: On day 1, allow each rat to freely explore the empty open-field arena for 5-10 minutes. This reduces novelty-induced stress during the testing phases.

  • Familiarization (Training) Phase:

    • On day 2, place two identical objects in opposite corners of the arena.

    • Administer PF-04447943 (e.g., 1-3 mg/kg, p.o.) or vehicle to the rats 30-60 minutes before the training session.

    • Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).

    • Record the time the rat spends exploring each object (sniffing or touching with the nose or forepaws).

  • Test Phase:

    • After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), return the rat to the arena.

    • In the arena, one of the familiar objects has been replaced with a novel object. The position of the novel object should be counterbalanced across animals.

    • Allow the rat to explore the objects for 5 minutes and record the exploration time for both the familiar and the novel object.

  • Data Analysis:

    • Calculate a discrimination index (DI) for each rat: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.

    • Compare the DI between the PF-04447943-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Suppliers

PF-04447943 is available for research purposes from various chemical suppliers, including:

  • Sigma-Aldrich[8]

  • Cayman Chemical[9]

  • APExBIO[10]

  • BioCrick[11]

  • Axon Medchem[12]

Conclusion

PF-04447943 is a valuable research tool for investigating the role of the cGMP signaling pathway in health and disease. As a potent and selective PDE9A inhibitor, it has demonstrated clear biological effects in preclinical models of cognitive dysfunction and sickle cell disease. While the clinical trial in Alzheimer's disease did not meet its primary endpoint, the promising results from the sickle cell disease trial warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of PF-04447943 and other modulators of the cGMP pathway.

References

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), e55718. [Link]

  • Schwam, E. M., Nicholas, T., Chew, R., Billing, C. B., Davidson, W., Ambrose, D., & Altstiel, L. D. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer research, 11(5), 413–421. [Link]

  • Hutson, P. H., Finger, E. N., Magliaro, B. C., Smith, S. M., Converso, A., Sanderson, P. E., ... & Kleiman, R. J. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]

  • Brown, B. J., Gordeuk, V. R., Hsieh, M. M., Minniti, C. P., Tshikudi, D. T., De Castro, L. M., ... & Thein, S. L. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and translational science, 12(3), 269–278. [Link]

  • Ennaceur, A. (2014). The novel object recognition memory: neurobiology, test procedure, and its modifications. Neurology and Neurobiology, 1(1), 1-14. [Link]

  • Brown, B. J., Gordeuk, V. R., Hsieh, M. M., Minniti, C. P., Tshikudi, D. T., De Castro, L. M., ... & Thein, S. L. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and translational science, 12(3), 269–278. [Link]

  • CUSABIO. (n.d.). cGMP-PKG signaling pathway. Retrieved from [Link]

  • JoVE. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [Link]

  • BPS Bioscience. (n.d.). PDE9A2 Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the GC-C/cGMP signaling pathway. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Prickaerts, J., van Goethem, N. P., & Heckman, P. R. (2014). Phosphodiesterase inhibitors as a target for cognition enhancement in aging and Alzheimer's disease: a translational overview. Current pharmaceutical design, 20(1), 127-140. [Link]

  • BioCrick. (n.d.). PF-04447943. Retrieved from [Link]

  • MMPC.org. (2024). Novel Object Recognition test. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of phosphorylated GluR1 subunit in the... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • CORE. (n.d.). Object recognition testing. Retrieved from [Link]

  • PLOS Computational Biology. (n.d.). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. Retrieved from [Link]

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theoretical calculations on 5,8-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 5,8-Dimethylquinoline-3-carboxylic Acid

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. 5,8-Dimethylquinoline-3-carboxylic acid, a specific derivative, represents a promising candidate for further investigation due to the known biological activities of its structural class, including antimicrobial and anticancer properties.[1][2][3] This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, detailing the application of modern in silico techniques to thoroughly characterize this molecule. We eschew a rigid template to present a logically structured narrative, moving from fundamental quantum mechanical calculations to complex simulations of biological interactions. The core objective is to provide not just a series of protocols, but a validated, expert-driven framework that explains the causality behind each computational choice, empowering researchers to predict molecular properties, understand structure-activity relationships, and accelerate the drug discovery process.

The Molecule of Interest: 5,8-Dimethylquinoline-3-carboxylic Acid

Chemical Identity and Rationale for Study

5,8-Dimethylquinoline-3-carboxylic acid is an organic compound featuring a quinoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] Its key structural features are:

  • Molecular Formula: C₁₂H₁₁NO₂[1]

  • Molecular Weight: Approximately 201.22 g/mol [1]

  • Core Scaffold: Quinoline-3-carboxylic acid. This scaffold is a "privileged structure," as its derivatives are known to exhibit significant biological activity, including potential as antiproliferative agents.[2][4]

  • Substitution: Methyl groups at positions 5 and 8, and a carboxylic acid group at position 3.

The rationale for a deep theoretical investigation is compelling. Computational chemistry offers a cost-effective and powerful avenue to predict the molecule's physicochemical properties, electronic structure, spectroscopic signature, and potential interactions with biological targets before committing to costly and time-consuming laboratory synthesis and testing.[5][6] This predictive power is invaluable in modern drug design for identifying promising lead compounds.[7]

Overall Computational Workflow

The characterization of a potential drug candidate like 5,8-Dimethylquinoline-3-carboxylic acid follows a multi-tiered computational approach. Each stage builds upon the last, providing a progressively deeper understanding of the molecule's behavior from its intrinsic quantum properties to its interactions in a complex biological environment.

G A DFT Geometry Optimization (Find stable 3D structure) B Electronic Property Analysis (HOMO, LUMO, MEP) A->B C TD-DFT Simulation (Predict UV-Vis Spectrum) A->C E Molecular Docking (Predict Binding Pose & Affinity) A->E Optimized Ligand Structure D Target Identification (Literature Review) D->E F Molecular Dynamics (MD) (Assess Complex Stability) E->F G ADMET Prediction (Assess Drug-Likeness) G A Literature Review: Known activities of Quinoline-3-Carboxylic Acids B Antimicrobial Activity Reported? [1, 5] A->B C Anticancer Activity Reported? [2, 7] A->C D Select Bacterial Target (e.g., DNA Gyrase) [10] B->D Yes E Select Human Target (e.g., Protein Kinase CK2) [7] C->E Yes

Caption: Logic for selecting a protein target for molecular docking studies.

  • Step-by-Step Methodology:

    • Ligand Preparation: Use the DFT-optimized structure of 5,8-Dimethylquinoline-3-carboxylic acid. Convert it to the required PDBQT file format using AutoDock Tools, which assigns partial charges and defines rotatable bonds.

    • Target Preparation: Download the 3D crystal structure of the chosen target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

    • Grid Box Generation: Define the search space for docking. This is a 3D grid centered on the protein's active site. The dimensions of the grid must be large enough to encompass the entire binding pocket.

    • Docking Execution: Run AutoDock Vina, providing the prepared ligand, prepared receptor, and grid configuration as inputs.

    • Analysis of Results: Vina will output several binding poses ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding. [6]The top-ranked pose should be visually inspected using software like PyMOL or Chimera to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Data Presentation: Sample Docking Results

    Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type
    (e.g., E. coli GyrB) (Calculated Value) (e.g., Asp73, Asn46) Hydrogen Bond

    | | | (e.g., Ile78, Pro79) | Hydrophobic |

Protocol: ADMET and Drug-Likeness Prediction

An excellent binding affinity is meaningless if the compound has poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a crucial step to filter out candidates that are likely to fail in clinical trials. [4]

  • Causality & Experimental Choice: We utilize established, freely available web servers like SwissADME, which consolidate numerous validated predictive models into a user-friendly platform. [4]This provides a rapid and comprehensive profile of the molecule's drug-like properties.

  • Step-by-Step Methodology:

    • Input: Obtain the SMILES string for 5,8-Dimethylquinoline-3-carboxylic acid (CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O). [1] 2. Submission: Paste the SMILES string into the SwissADME web server and run the analysis.

    • Data Analysis: Scrutinize the output, paying close attention to:

      • Lipinski's Rule of Five: A set of criteria to evaluate drug-likeness and potential for oral bioavailability.

      • Gastrointestinal (GI) Absorption: Predicted absorption in the human gut.

      • Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can enter the central nervous system.

      • CYP450 Inhibition: Predicts potential for drug-drug interactions.

      • PAINS Alerts: Flags any substructures known to cause promiscuous interference in assays.

  • Data Presentation: Predicted ADMET Properties

    Property Prediction Compliance/Alert
    Lipinski's Rule of Five (e.g., 0 violations) Drug-like
    GI Absorption (e.g., High) Favorable
    BBB Permeant (e.g., No) Low CNS side effects
    CYP2D6 Inhibitor (e.g., Yes) Potential for drug interactions

    | PAINS Alert | (e.g., 0 alerts) | Favorable |

Conclusion

This guide has outlined a systematic, in-depth computational framework for the comprehensive analysis of 5,8-Dimethylquinoline-3-carboxylic acid. By integrating quantum mechanics, molecular mechanics, and bioinformatics, researchers can build a detailed profile of this molecule, from its fundamental electronic structure to its predicted efficacy and safety as a potential drug candidate. The theoretical data generated through these protocols provide a robust foundation to guide and prioritize future experimental work, including targeted synthesis of more potent analogues and focused biological screening. This synergy between in silico prediction and empirical validation represents the frontier of efficient and intelligent drug discovery.

References

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Li, Y., & Gao, W. (2009). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Pérez-An, R., et al. (2013). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. PubMed. Available at: [Link]

  • PubChem. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

  • Saczewski, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]

  • Al-Hujaity, J. S., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

  • Ali, F., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]

  • Ali, S., et al. (2023). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Available at: [Link]

  • Maciążek-Jurczyk, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. Available at: [Link]

  • Ali, F., et al. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 5,8-Dimethylquinoline-3-carboxylic acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Quinoline Carboxylic Acids in OLED Technology

Quinoline derivatives have garnered significant attention in the field of organic electronics due to their inherent charge transport properties and high thermal and chemical stability.[1] Specifically, the quinoline nucleus, an electron-deficient aromatic system, is a promising scaffold for the development of electron transport layer (ETL) and host materials in Organic Light-Emitting Diodes (OLEDs). The introduction of a carboxylic acid moiety, as seen in 5,8-Dimethylquinoline-3-carboxylic acid, offers a unique handle for tuning the electronic properties, solubility, and processability of these materials. The methyl groups at the 5 and 8 positions enhance the electron-donating nature of the benzene ring, which can influence the HOMO-LUMO energy levels and, consequently, the charge injection and transport characteristics of the material in an OLED device.[1]

This document provides a comprehensive guide for researchers and materials scientists interested in exploring the application of 5,8-Dimethylquinoline-3-carboxylic acid in OLEDs. While direct literature on the application of this specific molecule in OLEDs is limited, the protocols and insights presented herein are derived from established methodologies for similar quinoline-based materials and provide a robust framework for its synthesis, characterization, and device integration.

Physicochemical Properties of 5,8-Dimethylquinoline-3-carboxylic acid

A thorough understanding of the material's properties is fundamental to its application.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
CAS Number 763893-29-4
Appearance White to off-white crystalline solid
Predicted Boiling Point 373.9±37.0 °C
Predicted Density 1.243±0.06 g/cm³

Synthesis and Purification of 5,8-Dimethylquinoline-3-carboxylic acid

The synthesis of quinoline-3-carboxylic acids can be approached through several established methods, most notably the Doebner-von Miller reaction.[2] The following protocol is a representative procedure adapted for the synthesis of the title compound.

Protocol 1: Synthesis via Doebner-von Miller Reaction

This multi-component reaction offers a direct route to the quinoline core.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2,5-Dimethylaniline 2,5-Dimethylaniline Reaction Doebner-von Miller Reaction 2,5-Dimethylaniline->Reaction Pyruvic_acid Pyruvic acid Pyruvic_acid->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst HCl or H2SO4 Catalyst->Reaction Temperature Reflux Temperature->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product_molecule 5,8-Dimethylquinoline- 3-carboxylic acid Purification->Product_molecule

Caption: Synthetic workflow for 5,8-Dimethylquinoline-3-carboxylic acid.

Materials:

  • 2,5-Dimethylaniline

  • Pyruvic acid

  • Benzaldehyde

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylaniline (1 equivalent) in absolute ethanol.

  • Acidification: Slowly add concentrated HCl or H₂SO₄ (catalytic amount) to the solution while stirring.

  • Addition of Reactants: To this acidic solution, add pyruvic acid (1.1 equivalents) followed by the dropwise addition of benzaldehyde (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated NaHCO₃ solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5,8-Dimethylquinoline-3-carboxylic acid.

Derivatization for Enhanced OLED Performance

The carboxylic acid functionality allows for further chemical modifications, such as esterification, to fine-tune the material's properties for specific roles within an OLED. For instance, converting the carboxylic acid to an ester can improve solubility and facilitate vacuum deposition.

Protocol 2: Esterification of 5,8-Dimethylquinoline-3-carboxylic acid

A standard method for esterification involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]

Materials:

  • 5,8-Dimethylquinoline-3-carboxylic acid

  • Desired alcohol (e.g., methanol, ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Dissolve 5,8-Dimethylquinoline-3-carboxylic acid (1 equivalent) and the desired alcohol (1.2 equivalents) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Catalyst Addition: Add a catalytic amount of DMAP to the solution.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add DCC (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Purification: Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Application in OLEDs: Device Fabrication and Characterization

While specific device data for 5,8-Dimethylquinoline-3-carboxylic acid is not yet available in the literature, its structural similarity to other quinoline derivatives suggests its potential as an electron-transporting or host material. The following protocol outlines a general procedure for fabricating a multi-layer OLED device using thermal evaporation, a common technique for small molecule deposition.

Protocol 3: Fabrication of a Representative OLED Device

This protocol describes the fabrication of a simple multi-layer OLED to evaluate the performance of a new material.

cluster_workflow OLED Fabrication Workflow Substrate_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Plasma_Treatment Oxygen Plasma Treatment Substrate_Cleaning->Plasma_Treatment HTL_Deposition Hole Transport Layer (HTL) Deposition (e.g., NPB) Plasma_Treatment->HTL_Deposition EML_Deposition Emissive Layer (EML) Deposition (Host: 5,8-Dimethylquinoline-3-carboxylic acid derivative + Dopant) HTL_Deposition->EML_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition (e.g., Alq3) EML_Deposition->ETL_Deposition EIL_Deposition Electron Injection Layer (EIL) Deposition (e.g., LiF) ETL_Deposition->EIL_Deposition Cathode_Deposition Cathode Deposition (e.g., Al) EIL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation

Caption: Step-by-step workflow for OLED device fabrication.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Deionized water, detergent, acetone, isopropanol

  • Oxygen plasma cleaner

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Organic materials: Hole Transport Layer (e.g., NPB), Emissive Layer Host (5,8-Dimethylquinoline-3-carboxylic acid derivative), Emissive Dopant, Electron Transport Layer (e.g., Alq₃), Electron Injection Layer (e.g., LiF), Cathode (e.g., Al)

  • Quartz crystal microbalance for thickness monitoring

  • Source meter and photometer for device characterization

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the ITO surface with oxygen plasma for 5-10 minutes to improve the work function and promote hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially:

      • Hole Transport Layer (HTL): e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB) at a thickness of 40-60 nm.

      • Emissive Layer (EML): Co-evaporate the 5,8-Dimethylquinoline-3-carboxylic acid derivative (as host) with a suitable fluorescent or phosphorescent dopant at a thickness of 20-40 nm. The doping concentration will need to be optimized.

      • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) at a thickness of 20-40 nm.

  • Cathode Deposition:

    • Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF) (0.5-1 nm).

    • Deposit the metal cathode, typically aluminum (Al), at a thickness of 100-150 nm.

  • Encapsulation:

    • To prevent degradation from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Expected Performance and Comparative Data

While no performance data for OLEDs based on 5,8-Dimethylquinoline-3-carboxylic acid is available, we can infer potential performance by examining related quinoline derivatives. The table below summarizes the performance of OLEDs employing different quinoline-based materials.

Quinoline DerivativeRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Emitted ColorReference
Bis(8-hydroxyquinoline) zinc with a styryl groupEmitter1.2422446.94Yellow
Quinoline-based Iridium(III) complex (K3a)Emitter1.227735.0Yellowish-orange
Quinolinylmethanone-based TADF emitterEmitter>24---

Characterization and Analysis

A comprehensive characterization of the synthesized material and the fabricated OLEDs is crucial for understanding the structure-property relationships.

cluster_material Material Characterization cluster_device Device Characterization NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry FTIR FT-IR Spectroscopy UV-Vis UV-Vis Spectroscopy PL Photoluminescence Spectroscopy CV Cyclic Voltammetry J-V-L Current Density-Voltage- Luminance (J-V-L) Characteristics EL Electroluminescence Spectroscopy EQE External Quantum Efficiency (EQE) Lifetime Operational Lifetime Material Material Device Device

Caption: Key characterization techniques for material and device analysis.

Material Characterization:

  • Structural Analysis: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure.

  • Optical Properties: UV-Vis absorption and Photoluminescence (PL) spectroscopy to determine the absorption and emission characteristics and to estimate the optical bandgap.

  • Electrochemical Properties: Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels, which are crucial for assessing charge injection barriers.

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: To evaluate the device's electrical properties and light output.

  • Electroluminescence (EL) Spectra: To determine the color coordinates of the emitted light.

  • Efficiency Measurements: To calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.

  • Lifetime Studies: To assess the operational stability of the device.

Conclusion and Future Outlook

5,8-Dimethylquinoline-3-carboxylic acid represents a promising, yet largely unexplored, material for OLED applications. Its quinoline core provides a robust platform for developing efficient electron-transporting and host materials. The carboxylic acid functionality offers a versatile anchor for chemical modification, enabling the fine-tuning of its optoelectronic properties. The protocols detailed in this guide provide a solid foundation for the synthesis, purification, and device fabrication necessary to unlock the potential of this and related quinoline carboxylic acid derivatives. Future research should focus on the synthesis of a library of derivatives and their systematic evaluation in OLEDs to establish clear structure-property-performance relationships.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Suzhou Fenghua New Material Technology Co., Ltd. (n.d.). Custom Quinoline Derivatives Manufacturers, Suppliers. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. Molecules, 28(22), 7435. Retrieved from [Link]

  • ResearchGate. (2019). Yellowish-orange and red emitting quinoline-based iridium(III) complexes: Synthesis, thermal, optical and electrochemical properties and OLED application. Dyes and Pigments, 169, 107487. Retrieved from [Link]

  • PubMed. (2019). Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding. ACS Applied Materials & Interfaces, 11(23), 21168-21177. Retrieved from [Link]

Sources

Application Note: Fabrication of Organic Light-Emitting Diodes (OLEDs) Utilizing 5,8-Dimethylquinoline-3-carboxylic acid as an Emissive Layer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering advantages such as high contrast, low power consumption, and physical flexibility.[1] The performance of an OLED is critically dependent on the materials used, particularly in the emissive layer (EML), where the conversion of electrical energy into light occurs through a process called electroluminescence.[2] Quinoline derivatives have emerged as a highly promising class of materials for OLEDs due to their excellent electron-transporting and luminescent properties.[3] This application note provides a detailed guide to the fabrication and characterization of OLED devices using 5,8-Dimethylquinoline-3-carboxylic acid as the emissive material. While the electroluminescent properties of this specific compound are still under exploration, this document outlines the fundamental protocols and scientific rationale for its investigation as a novel emitter.

5,8-Dimethylquinoline-3-carboxylic acid: Material Properties and Rationale for Use

5,8-Dimethylquinoline-3-carboxylic acid is a heterocyclic organic compound featuring a quinoline core.[4] The quinoline structure is known for its electron-deficient nature, which can facilitate electron injection and transport, crucial for efficient OLED operation. The addition of methyl groups can influence the material's solubility and film-forming properties, while the carboxylic acid group offers a site for further chemical modification to fine-tune the compound's optoelectronic characteristics.

PropertyValue
Chemical Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance White to off-white crystalline solid
CAS Number 763893-29-4

Properties of 5,8-Dimethylquinoline-3-carboxylic acid.[4]

Based on the known properties of similar quinoline derivatives, it is hypothesized that 5,8-Dimethylquinoline-3-carboxylic acid could exhibit fluorescence in the blue or green region of the visible spectrum, making it a candidate for various display and lighting applications.[3]

cluster_OLED OLED Device Architecture Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) (e.g., Alq3) ETL->Cathode EML Emissive Layer (EML) 5,8-Dimethylquinoline-3-carboxylic acid EML->ETL HTL Hole Transport Layer (HTL) (e.g., PEDOT:PSS) HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer OLED device structure.

OLED Fabrication Workflow

The fabrication of an OLED device is a multi-step process that requires a cleanroom environment and precise control over layer thickness and morphology. The primary methods for depositing the organic layers are spin-coating and thermal evaporation.

G cluster_workflow OLED Fabrication Workflow A Substrate Cleaning B HTL Deposition (Spin-Coating) A->B C EML Deposition (Spin-Coating) B->C D ETL & Cathode Deposition (Thermal Evaporation) C->D E Encapsulation D->E F Device Testing E->F

Caption: The sequential workflow for OLED device fabrication.

Experimental Protocols

Protocol 1: Substrate Preparation and Cleaning

The quality of the substrate is paramount for achieving high-performance OLEDs. The following protocol describes the cleaning of Indium Tin Oxide (ITO)-coated glass substrates.

  • Initial Cleaning: Place the ITO substrates in a substrate rack and sonicate in a beaker with Hellmanex III solution for 15 minutes.

  • Deionized Water Rinse: Thoroughly rinse the substrates with deionized water.

  • Sonication in DI Water: Sonicate the substrates in deionized water for 15 minutes.

  • Isopropyl Alcohol (IPA) Rinse: Rinse the substrates with IPA.

  • Sonication in IPA: Sonicate the substrates in IPA for 15 minutes.

  • Drying: Dry the substrates with a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and improve the work function of the ITO.

Protocol 2: Hole Transport Layer (HTL) Deposition (Spin-Coating)

A hole transport layer facilitates the injection of holes from the anode into the emissive layer. PEDOT:PSS is a commonly used HTL material.

  • Preparation: Filter the PEDOT:PSS solution through a 0.45 µm PES syringe filter.

  • Spin-Coating: Dispense the filtered PEDOT:PSS solution onto the center of the cleaned ITO substrate. Spin-coat at 5000-6000 rpm for 30 seconds to achieve a film thickness of 30-40 nm.

  • Annealing: Anneal the substrates on a hotplate at 120°C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

Protocol 3: Emissive Layer (EML) Deposition (Spin-Coating)
  • Solution Preparation: Prepare a solution of 5,8-Dimethylquinoline-3-carboxylic acid in a suitable solvent. Given the carboxylic acid group, a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a logical starting point. A typical concentration is 5-10 mg/mL. The solution should be sonicated to ensure complete dissolution.

  • Filtering: Filter the EML solution through a 0.45 µm PTFE syringe filter.

  • Spin-Coating: In a nitrogen-filled glovebox, spin-coat the EML solution onto the HTL-coated substrate. A spin speed of 2000-4000 rpm for 30-60 seconds can be used to target a film thickness of 30-50 nm.

  • Annealing: Anneal the substrate at 80°C for 10 minutes to remove the solvent.

Protocol 4: Electron Transport Layer (ETL) and Cathode Deposition (Thermal Evaporation)

Thermal evaporation is performed under high vacuum to prevent contamination of the organic layers.

  • Substrate Loading: Mount the substrates in a substrate holder within a thermal evaporation chamber.

  • ETL Deposition: Deposit an electron transport layer, such as Tris(8-hydroxyquinolinato)aluminum (Alq3), at a rate of 1-2 Å/s to a thickness of 20-40 nm.

  • Cathode Deposition: Deposit a metal cathode, such as aluminum (Al) or a bilayer of lithium fluoride (LiF) and Al, at a rate of 2-5 Å/s to a thickness of 100 nm. The deposition rate and thickness should be monitored using a quartz crystal microbalance.

Protocol 5: Encapsulation

OLEDs are sensitive to moisture and oxygen. Encapsulation is crucial for device longevity.

  • Applying Epoxy: In a nitrogen-filled glovebox, apply a UV-curable epoxy around the active area of the device.

  • Placing Coverslip: Place a clean glass coverslip over the epoxy.

  • Curing: Expose the device to UV light to cure the epoxy, forming a hermetic seal.

Device Characterization

Protocol 6: Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy

These techniques are used to determine the emission color and spectral characteristics of the device.

  • PL Measurement: Excite the EML with a UV light source and measure the emitted light spectrum using a spectrometer.

  • EL Measurement: Apply a forward bias voltage to the OLED and measure the spectrum of the emitted light.

Protocol 7: Current-Voltage-Luminance (IVL) Characterization

This measurement provides key performance metrics of the OLED.

  • Connect Device: Connect the OLED to a source measure unit (SMU) and a photodetector.

  • Sweep Voltage: Apply a voltage sweep to the device and simultaneously measure the current density and luminance.

  • Data Analysis: Plot the current density-voltage (J-V) and luminance-voltage (L-V) characteristics. From this data, calculate the current efficiency (cd/A) and power efficiency (lm/W).

Data Presentation and Expected Results

ParameterTypical Value
HTL (PEDOT:PSS) Thickness 30-40 nm
EML Thickness 30-50 nm
ETL (Alq3) Thickness 20-40 nm
Cathode (Al) Thickness 100 nm
Turn-on Voltage 3-5 V
Emission Color Blue to Green (Hypothesized)

Table of typical fabrication parameters and expected performance metrics.

It is expected that an OLED fabricated with 5,8-Dimethylquinoline-3-carboxylic acid will exhibit electroluminescence. The precise color and efficiency will depend on the final device architecture and the intrinsic properties of the emitter. Optimization of layer thicknesses and material choices for the HTL and ETL will be necessary to achieve optimal performance.

Conclusion

5,8-Dimethylquinoline-3-carboxylic acid presents an interesting candidate for a novel emissive material in OLEDs due to its quinoline core and functional groups that can be tailored for specific properties. This application note provides a comprehensive set of protocols for the fabrication and characterization of OLEDs using this material. The provided methodologies are based on established practices in the field and offer a solid foundation for researchers to explore the potential of this and other new materials for next-generation lighting and display technologies.

References

  • Alfafa, D., Moraru, D., & Udhiarto, A. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Mechatronics, Electrical Power, and Vehicular Technology, 14(2), 109-118.
  • Karabul, Y., & Kocyigit, O. (2021). Design and Construction of Home-Made Spin Coater for OLED Production. International Journal of Engineering and Applied Sciences, 13(4), 1-6.
  • HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. Retrieved from [Link]

  • Wang, Z., et al. (2025). Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs.
  • Adachi, C., et al. (2015). Dual enhancement of electroluminescence efficiency and operational stability by rapid upconversion of triplet excitons in OLEDs.
  • Jean, T., et al. (2015). New Methods for Optical Characterization of OLED Displays. Electronic Displays Conference.
  • JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. Journal of Visualized Experiments.
  • National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

  • Scientific Computing International. (n.d.). Characterizing OLED Display Materials. Retrieved from [Link]

  • Burges, A., et al. (2008). U.S. Patent No. 7,733,008 B2. Washington, DC: U.S.
  • Li, J., et al. (2006). Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. Molecules, 11(1), 44-50.
  • IIP Series. (n.d.). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS).
  • Suzhou Fenghua New Material Technology Co., Ltd. (n.d.). Custom Quinoline Derivatives Manufacturers, Suppliers. Retrieved from [Link]

  • Edinburgh Instruments. (2024, March 22). Enhanced Characterization of OLED Optoelectronic Properties Using Confocal Microscopy. Retrieved from [Link]

  • Harishkumar, H. N., et al. (2012). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates.
  • Yaglioglu, G., & Can, M. (2020). Production of organic light-emitting diode with fluorescence featured quinolin. International Journal of Chemistry and Technology, 4(2), 132-138.
  • YouTube. (2021, March 15). Thermal evaporation technique. Retrieved from [Link]

  • Pop, R., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1241.
  • Li, C., et al. (2020). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers, 4(11), 3314-3321.
  • Khan, A. A., et al. (2023). Biological Interfacial Materials for Organic Light-Emitting Diodes.
  • Burlov, A. S., et al. (2023). Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Isoquinoline-1-Carboxylic Acid Derivatives for Organic Light-Emitting Diodes (OLEDs).
  • UPCommons. (2014). Development of Vapor Deposition Processes for OLEDs.

Sources

Application Note: 5,8-Dimethylquinoline-3-carboxylic Acid as a Putative Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Quinoline Scaffolds in Metal Ion Sensing

The precise detection of metal ions is of paramount importance in a myriad of scientific disciplines, from environmental monitoring and toxicology to cellular biology and pharmaceutical development. Fluorescent chemosensors have emerged as a powerful analytical tool, offering high sensitivity, selectivity, and the potential for real-time analysis.[1] Within the diverse landscape of fluorescent probes, quinoline and its derivatives represent a privileged scaffold.[2] Their rigid, aromatic structure provides a high quantum yield, and the nitrogen atom within the heterocyclic ring, along with other potential coordinating groups, offers a prime site for metal ion binding.[3] This interaction with metal ions can predictably alter the photophysical properties of the quinoline moiety, leading to a detectable change in fluorescence.[4]

This application note explores the potential of 5,8-dimethylquinoline-3-carboxylic acid as a fluorescent probe for metal ion detection. While specific experimental data for this compound is not yet extensively published, we will extrapolate from the well-established principles of quinoline-based sensors to propose a putative application and provide a comprehensive set of protocols for its characterization and use. The methodologies outlined herein are designed to be a self-validating framework for researchers to empirically determine the utility of this promising compound.

Chemical and Photophysical Properties

5,8-Dimethylquinoline-3-carboxylic acid possesses a molecular structure that is conducive to fluorescent sensing. The quinoline core is the fluorophore, while the carboxylic acid group and the quinoline nitrogen can act as a chelating site for metal ions. The methyl groups at the 5 and 8 positions can influence the electronic properties and steric hindrance of the molecule, potentially fine-tuning its selectivity towards specific metal ions.

Table 1: Physicochemical Properties of 5,8-Dimethylquinoline-3-carboxylic Acid

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂[Vendor Data]
Molecular Weight201.22 g/mol [Vendor Data]
AppearanceWhite to off-white solid[Vendor Data]
SolubilitySoluble in DMSO and other organic solvents[Vendor Data]

The fluorescence of quinoline derivatives is often sensitive to the polarity of the solvent and the presence of metal ions. Upon chelation with a metal ion, several photophysical processes can occur, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.[5][6]

Proposed Sensing Mechanism: A Hypothesis for Investigation

Based on the behavior of analogous quinoline-based sensors, we hypothesize that 5,8-dimethylquinoline-3-carboxylic acid could function as a "turn-off" sensor for paramagnetic metal ions such as Fe³⁺ and Cu²⁺, and potentially as a "turn-on" sensor for diamagnetic ions like Zn²⁺ or Al³⁺.

"Turn-Off" Sensing of Paramagnetic Metal Ions (e.g., Fe³⁺, Cu²⁺)

Paramagnetic metal ions are known to quench fluorescence through mechanisms such as photoinduced electron transfer (PET) or energy transfer.[1] Upon coordination of Fe³⁺ or Cu²⁺ to the quinoline nitrogen and the carboxylate group, the excited state of the fluorophore could be deactivated by transferring an electron to the partially filled d-orbitals of the metal ion, resulting in a significant decrease in fluorescence intensity.[7]

cluster_mechanism Fluorescence Quenching Mechanism Probe 5,8-Dimethylquinoline-3-carboxylic Acid (Fluorescent) Complex Probe-Metal Complex (Non-Fluorescent or Weakly Fluorescent) Probe->Complex Coordination Metal Paramagnetic Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal->Complex PET Photoinduced Electron Transfer (PET) Complex->PET Excited State Excitation Excitation (Light) Excitation->Probe Quenching Fluorescence Quenching PET->Quenching

Caption: Putative "turn-off" sensing mechanism.

"Turn-On" Sensing of Diamagnetic Metal Ions (e.g., Zn²⁺, Al³⁺)

For diamagnetic metal ions with filled d-orbitals, the chelation event can restrict intramolecular vibrations and rotations within the probe molecule. This chelation-enhanced fluorescence (CHEF) effect can lead to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" response.[8]

cluster_mechanism Fluorescence Enhancement Mechanism Probe 5,8-Dimethylquinoline-3-carboxylic Acid (Weakly Fluorescent) Complex Probe-Metal Complex (Highly Fluorescent) Probe->Complex Coordination Metal Diamagnetic Metal Ion (e.g., Zn²⁺, Al³⁺) Metal->Complex CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF Excited State Excitation Excitation (Light) Excitation->Complex Enhancement Fluorescence Enhancement CHEF->Enhancement

Caption: Putative "turn-on" sensing mechanism.

Experimental Protocols

The following protocols provide a comprehensive framework for the synthesis, characterization, and application of 5,8-dimethylquinoline-3-carboxylic acid as a fluorescent probe for metal ion detection.

Protocol 1: Synthesis of 5,8-Dimethylquinoline-3-carboxylic Acid

While 5,8-dimethylquinoline-3-carboxylic acid is commercially available, for researchers interested in its synthesis, a plausible route is the Doebner-von Miller reaction followed by oxidation. A general procedure for the synthesis of quinoline derivatives is outlined below, and should be adapted and optimized for the specific target molecule.[9]

Materials:

  • Appropriate aniline and α,β-unsaturated aldehyde or ketone precursors

  • Oxidizing agent (e.g., nitrobenzene, arsenic acid)

  • Strong acid catalyst (e.g., sulfuric acid, hydrochloric acid)

  • Solvents for reaction and purification (e.g., ethanol, ethyl acetate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Combine the aniline derivative with the α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable base.

  • Extract the crude product with an organic solvent.

  • Purify the intermediate quinoline derivative by column chromatography.

  • Oxidize the methyl group at the 3-position to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).

  • Purify the final product, 5,8-dimethylquinoline-3-carboxylic acid, by recrystallization.

  • Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Fluorescence Titration

This protocol describes a general method for evaluating the response of the fluorescent probe to various metal ions.

Materials:

  • Stock solution of 5,8-dimethylquinoline-3-carboxylic acid (e.g., 1 mM in DMSO).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or an appropriate buffer (e.g., 10 mM).[10]

  • Solvent for the experiment (e.g., a mixture of DMSO and water, or buffer).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a solution of the probe at a final concentration of 10 µM in the chosen solvent system.

  • Record the initial fluorescence emission spectrum of the probe solution (excitation wavelength should be determined by running an excitation scan at the emission maximum).

  • Incrementally add small aliquots of a specific metal ion stock solution to the probe solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the fluorescence emission spectrum.[11]

  • Continue the additions until no further significant change in fluorescence is observed.

  • Repeat this procedure for a panel of different metal ions to assess the selectivity of the probe.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Stock Prepare Probe Stock (1 mM in DMSO) Dilute_Probe Dilute Probe to 10 µM in Assay Buffer Probe_Stock->Dilute_Probe Metal_Stock Prepare Metal Ion Stocks (10 mM in H₂O) Add_Metal Add Aliquot of Metal Ion Solution Metal_Stock->Add_Metal Initial_Scan Record Initial Fluorescence Spectrum Dilute_Probe->Initial_Scan Initial_Scan->Add_Metal Equilibrate Equilibrate Add_Metal->Equilibrate Record_Scan Record Fluorescence Spectrum Equilibrate->Record_Scan Repeat Repeat Additions Record_Scan->Repeat Repeat->Add_Metal More additions Plot_Data Plot Fluorescence Intensity vs. [Metal Ion] Repeat->Plot_Data Titration complete Calc_LOD Calculate Limit of Detection (LOD) Plot_Data->Calc_LOD

Caption: Workflow for fluorescence titration experiment.

Protocol 3: Determination of the Limit of Detection (LOD)

The limit of detection is a critical parameter for evaluating the sensitivity of the fluorescent probe.

Procedure:

  • Prepare a blank solution containing only the solvent and measure its fluorescence intensity at the emission maximum of the probe-metal complex (for "turn-on" sensors) or the free probe (for "turn-off" sensors).

  • Perform at least 10 replicate measurements of the blank to determine the standard deviation (σ).

  • Perform a fluorescence titration with the target metal ion at low concentrations.

  • Plot the fluorescence intensity as a function of the metal ion concentration and determine the slope (S) of the linear portion of the curve.

  • Calculate the LOD using the formula: LOD = 3σ / S .

Table 2: Hypothetical Performance of 5,8-Dimethylquinoline-3-carboxylic Acid as a Fluorescent Probe

Target IonResponse TypePutative LODPotential Interferences
Fe³⁺Turn-off1 - 10 µMOther paramagnetic ions (e.g., Cu²⁺)
Cu²⁺Turn-off1 - 10 µMFe³⁺
Zn²⁺Turn-on0.1 - 1 µMCd²⁺
Al³⁺Turn-on0.1 - 1 µMGa³⁺, In³⁺

Note: The values in this table are hypothetical and based on the performance of similar quinoline-based fluorescent sensors. Experimental validation is essential.

Data Analysis and Interpretation

The data obtained from the fluorescence titration experiments can be used to determine several key parameters:

  • Selectivity: By comparing the fluorescence response of the probe to a wide range of metal ions, the selectivity for a particular ion can be determined.

  • Sensitivity: The limit of detection (LOD) provides a quantitative measure of the probe's sensitivity.

  • Binding Stoichiometry: A Job's plot analysis can be performed to determine the binding ratio between the probe and the metal ion.[12]

  • Binding Constant: The Benesi-Hildebrand equation can be used to calculate the binding constant, which indicates the stability of the probe-metal complex.

Conclusion and Future Directions

5,8-Dimethylquinoline-3-carboxylic acid holds promise as a versatile fluorescent probe for the detection of metal ions. Its synthesis is feasible, and its chemical structure suggests a high potential for selective interactions with various metal cations. The protocols outlined in this application note provide a robust framework for the systematic evaluation of its sensing capabilities.

Future research should focus on the experimental validation of the proposed sensing mechanisms and the determination of the probe's photophysical properties in the presence of a comprehensive panel of metal ions. Further derivatization of the 5,8-dimethylquinoline-3-carboxylic acid scaffold could lead to the development of second-generation probes with enhanced selectivity, sensitivity, and photostability, paving the way for their application in complex biological and environmental samples.

References

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2023). Molecules, 28(9), 3801. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors, 21(1), 311. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (2022). RSC Advances, 12(35), 22963-22970. [Link]

  • A Quinoline carboxamide based Fluorescent Probe's Efficient Recognition of Aluminium Ion and its Application for Real Time Monitoring. (2020). Textile Coloration and Finishing, 32(4), 185-192. [Link]

  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Indian Journal of Chemistry, 47B, 1723-1729. [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. (2022). RSC Advances, 12(35), 22963-22970. [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (2023). Molecules, 28(9), 3801. [Link]

  • Dual-Functional 8-Hydroxyquinoline Fluorescent Probe for Simultaneous Detection of Solvent Microenvironments and Trace Water in Organic Media. (2023). ACS Omega, 8(28), 25194–25203. [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (2021). Photochemical & Photobiological Sciences, 20(10), 1361-1372. [Link]

  • Quinoline-Based Fluorescence Sensors. (2012). In Molecular Photochemistry - Various Aspects. IntechOpen. [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (2020). Chembiochem, 21(23), 3369–3374. [Link]

  • Fluorescence titration experiment (a) and binding constant from the... (n.d.). ResearchGate. [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2023). Arabian Journal of Chemistry, 16(7), 104847. [Link]

  • The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. (2020). Journal of Molecular Structure, 1202, 127271. [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega, 7(12), 10499–10507. [Link]

  • Reversible 'turn off' fluorescence response of Cu2+ ions towards 2-pyridyl quinoline based chemosensor with visible colour change. (2016). New Journal of Chemistry, 40(12), 9993-9999. [Link]

  • Quinoline-Based Fluorescent Probe for Various Applications. (2022). In Small. Taylor & Francis eBooks. [Link]

  • Selective and sensitive detection of Fe3+ ions using quinoline-based fluorescent chemosensor: Experimental and DFT study. (2023). Journal of Molecular Structure, 1286, 135541. [Link]

  • Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. (2021). ACS Omega, 6(38), 24869–24879. [Link]

  • 8-Hydroxyquinoline-5-carbaldehyde Schiff-base as a highly selective and sensitive Al3+ sensor in weak acid aqueous medium. (2014). Sensors and Actuators B: Chemical, 193, 359-364. [Link]

  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2021). Bulletin of the Chemical Society of Japan, 94(1), 1-22. [Link]

  • Fluorescent Sensor for Copper(II) and Cyanide Ions via the Complexation–Decomplexation Mechanism with Di(bissulfonamido)spirobifluorene. (2021). ACS Omega, 6(25), 16499–16506. [Link]

    • General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. (n.d.). The Royal Society of Chemistry. [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. (2023). New Journal of Chemistry, 47(10), 4897-4904. [Link]

  • Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. (2022). ACS Omega, 7(38), 34469–34478. [Link]

Sources

Application Notes and Protocols for Fluorescence Spectroscopy of 5,8-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling the Potential of a Quinoline-Based Fluorophore

Quinoline derivatives are a well-established class of heterocyclic compounds that form the backbone of many synthetic dyes, pharmaceuticals, and fluorescent probes.[1] Their rigid, aromatic structure often imparts favorable photophysical properties, making them valuable tools in various scientific disciplines. 5,8-Dimethylquinoline-3-carboxylic acid is a member of this family, possessing a quinoline core functionalized with two methyl groups and a carboxylic acid moiety.[1] The presence of these functional groups suggests its potential utility as a fluorescent probe, where the carboxylic acid can be used for conjugation to other molecules of interest, and the methyl groups can influence its photophysical characteristics.[1]

This document provides a comprehensive guide to utilizing 5,8-Dimethylquinoline-3-carboxylic acid in fluorescence spectroscopy. It outlines the necessary materials and instrumentation, provides detailed protocols for sample preparation and data acquisition, and offers insights into the interpretation of the resulting spectra. The information presented herein is intended to serve as a robust starting point for researchers interested in exploring the fluorescent properties of this compound and leveraging it in their experimental workflows.

Physicochemical Properties

A clear understanding of the fundamental properties of 5,8-Dimethylquinoline-3-carboxylic acid is essential for its effective use.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
CAS Number 763893-29-4[1]
Appearance White to off-white crystalline solid[1]
Purity >95% (recommended)-

Materials and Instrumentation

Materials:
  • 5,8-Dimethylquinoline-3-carboxylic acid (purity >95%)

  • Spectroscopic grade solvents (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile, chloroform)

  • Deionized water

  • pH buffers (e.g., phosphate-buffered saline)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation:
  • Spectrofluorometer equipped with a xenon lamp source and photomultiplier tube (PMT) detector.

  • UV-Vis spectrophotometer

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonicator

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The accurate preparation of solutions is paramount for reproducible fluorescence measurements. The choice of solvent can significantly impact the fluorescence properties of a compound; therefore, it is advisable to test a range of solvents to determine the optimal conditions for a specific application.

Step-by-Step Procedure:

  • Stock Solution Preparation (1 mM): a. Accurately weigh 2.01 mg of 5,8-Dimethylquinoline-3-carboxylic acid using an analytical balance. b. Transfer the powder to a 10 mL volumetric flask. c. Add a small amount of a suitable solvent (e.g., DMSO or ethanol) to dissolve the compound. Sonication may be used to aid dissolution. d. Once fully dissolved, bring the volume up to 10 mL with the same solvent. e. Mix the solution thoroughly by inverting the flask several times. This is your 1 mM stock solution. Store in a dark, airtight container at 4°C.

  • Working Solution Preparation (e.g., 10 µM): a. Pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the desired experimental solvent or buffer. c. Mix thoroughly. This will be your 10 µM working solution. Prepare fresh working solutions daily.

Causality Behind Experimental Choices:

  • Stock Solution in DMSO/Ethanol: DMSO and ethanol are often good initial choices for dissolving organic molecules. A concentrated stock solution allows for easy dilution into various aqueous or organic buffers for subsequent experiments.

  • Fresh Working Solutions: Dilute solutions are more susceptible to degradation and adsorption to container walls. Preparing them fresh ensures concentration accuracy.

Protocol 2: Determination of Excitation and Emission Spectra

To effectively utilize a fluorescent molecule, its characteristic excitation and emission maxima must be determined.

Step-by-Step Procedure:

  • Instrument Setup: a. Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output. b. Set the excitation and emission slit widths to a suitable value (e.g., 5 nm).

  • Blank Measurement: a. Fill a quartz cuvette with the solvent used to prepare your working solution. b. Place the cuvette in the sample holder. c. Perform a blank scan to measure the background signal of the solvent.

  • Excitation Spectrum Acquisition: a. Based on data from structurally similar compounds, an initial emission wavelength of approximately 410 nm is a reasonable starting point. Set the emission monochromator to this wavelength. b. Scan a range of excitation wavelengths (e.g., 250-400 nm). c. The wavelength that produces the highest fluorescence intensity is the optimal excitation wavelength (λex).

  • Emission Spectrum Acquisition: a. Set the excitation monochromator to the optimal excitation wavelength (λex) determined in the previous step. b. Scan a range of emission wavelengths (e.g., 380-600 nm). c. The wavelength at the peak of the emission spectrum is the optimal emission wavelength (λem).

Self-Validating System:

  • The determined optimal excitation wavelength should be used to re-run the emission scan, and vice-versa, to ensure the true maxima have been identified.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution working Prepare 10 µM Working Solution stock->working blank Measure Solvent Blank working->blank ex_scan Acquire Excitation Spectrum blank->ex_scan em_scan Acquire Emission Spectrum ex_scan->em_scan determine_max Determine λex and λem em_scan->determine_max

Caption: Workflow for determining the optimal excitation and emission wavelengths.

Data Interpretation and Further Characterization

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the fluorescence properties of a molecule. A shift in the emission maximum to a longer wavelength (red shift) with increasing solvent polarity is often indicative of a charge transfer character in the excited state.

Recommended Solvents for Testing:

  • Non-polar: Hexane, Toluene

  • Polar Aprotic: Chloroform, Acetonitrile, DMSO

  • Polar Protic: Ethanol, Methanol, Water

By recording the emission spectra in each of these solvents, a relationship between solvent polarity and fluorescence can be established, providing insight into the electronic properties of 5,8-Dimethylquinoline-3-carboxylic acid.

Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

Equation for Relative Quantum Yield Calculation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

Recommended Quantum Yield Standards:

  • Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54)

  • Fluorescein in 0.1 M NaOH (Φ = 0.95)

To minimize errors, the absorbance of both the sample and the standard at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

Potential Applications

The structural features of 5,8-Dimethylquinoline-3-carboxylic acid suggest its use in several applications:

  • Fluorescent Labeling: The carboxylic acid group can be activated (e.g., using EDC/NHS chemistry) to form covalent bonds with primary amines on biomolecules such as proteins and peptides.

  • pH Sensing: The quinoline nitrogen and the carboxylic acid group are both ionizable, suggesting that the fluorescence of this compound may be sensitive to changes in pH.

  • Metal Ion Sensing: The quinoline moiety is known to chelate metal ions, which can lead to a change in fluorescence intensity (either quenching or enhancement).[1]

Conclusion

5,8-Dimethylquinoline-3-carboxylic acid is a promising candidate for development as a fluorescent probe. The protocols outlined in this application note provide a solid foundation for the characterization of its photophysical properties and its implementation in various fluorescence-based assays. Due to the limited availability of direct experimental data in the published literature, researchers are encouraged to perform the initial characterization steps detailed herein to confirm the optimal spectroscopic parameters for their specific experimental conditions.

References

  • PubMed Central. (n.d.). Enhanced exopolysaccharide yield and antioxidant activities of Schizophyllum commune fermented products by the addition of Radix Puerariae. Available at: [Link]

Sources

Application Note: Antimicrobial Activity Assay of 5,8-Dimethylquinoline-3-carboxylic acid against E. coli

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step guide for determining the antimicrobial activity of 5,8-Dimethylquinoline-3-carboxylic acid against Escherichia coli. Quinolone carboxylic acids are a significant class of synthetic antimicrobial agents, and evaluating novel derivatives is crucial in the ongoing effort to combat antimicrobial resistance.[1][2] This document outlines the principles and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, adhering to standards set by the Clinical and Laboratory Standards Institute (CLSI).[3][4] It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research.

Introduction and Scientific Principle

Quinolones exert their bactericidal effect by inhibiting essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][5][6] These enzymes are critical for managing DNA supercoiling during replication, and their inhibition leads to catastrophic DNA damage and cell death.[1][5][7] 5,8-Dimethylquinoline-3-carboxylic acid is a quinolone derivative with potential antimicrobial properties.[8]

To quantify its efficacy against E. coli, we employ two key metrics:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is a measure of bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11][12] This is a measure of bactericidal activity.

This guide utilizes the broth microdilution method, a standardized, quantitative technique that exposes a fixed inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.[9][13]

Materials and Reagents

Test Compound and Controls
  • 5,8-Dimethylquinoline-3-carboxylic acid: (MW: 201.22 g/mol )[8][14]

  • Positive Control: Ciprofloxacin (a well-characterized fluoroquinolone)[15][16]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

  • Negative Control: Growth medium with corresponding DMSO concentration

Bacterial Strain and Media
  • Bacterial Strain: Escherichia coli (e.g., ATCC 25922, a quality control strain for susceptibility testing)[15]

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[17]

    • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation[9]

    • Mueller-Hinton Agar (MHA) for bacterial culture and MBC plating[15][17]

  • Reagents for Inoculum Standardization:

    • Sterile 0.85% Saline

    • 0.5 McFarland Turbidity Standard[18][19]

Equipment and Consumables
  • Sterile 96-well, U-bottom microtiter plates and lids

  • Multichannel and single-channel micropipettes (P20, P200, P1000)

  • Sterile pipette tips and reagent reservoirs

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • Spectrophotometer or turbidimeter (optional, for inoculum standardization)

  • Sterile culture tubes, flasks, and Petri dishes

  • Wickerham card or a paper with black lines for turbidity comparison[18]

Experimental Protocols

Preparation of Stock Solutions

Causality: A high-concentration, sterile stock solution is necessary for creating accurate serial dilutions. DMSO is often used for quinoline derivatives due to their limited aqueous solubility.[20] It is critical to ensure the final DMSO concentration in the assay is low (<1%) and non-toxic to the bacteria.

  • Compound Stock (10 mg/mL): Accurately weigh 10 mg of 5,8-Dimethylquinoline-3-carboxylic acid and dissolve it in 1 mL of sterile DMSO. Vortex until fully dissolved.

  • Positive Control Stock (1 mg/mL): Prepare a stock solution of Ciprofloxacin at 1 mg/mL in sterile water or as recommended by the manufacturer.

  • Storage: Store stock solutions in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.[9]

Preparation of E. coli Inoculum

Causality: Standardizing the bacterial inoculum is the most critical step for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring that the final inoculum density in the assay is consistent and meets CLSI guidelines.[9][18][19]

  • Primary Culture: From a stock culture, streak E. coli onto an MHA plate and incubate at 35 ± 2°C for 18-24 hours to obtain fresh, isolated colonies.

  • Broth Culture: Select 3-5 well-isolated colonies and inoculate them into a tube containing 5 mL of TSB.[9]

  • Incubation: Incubate the broth culture at 35 ± 2°C for 2-6 hours, or until it achieves a turbidity comparable to or greater than the 0.5 McFarland standard.

  • Standardization: Vigorously vortex the 0.5 McFarland standard.[18] Adjust the turbidity of the bacterial broth culture by adding sterile saline until its turbidity visually matches the 0.5 McFarland standard. Use a Wickerham card or a sheet of paper with black lines in adequate light to aid the comparison.[9][18] This standardized suspension contains ~1.5 x 10⁸ CFU/mL.

  • Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted suspension 1:150 in CAMHB. This dilution will result in a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Protocol 1: Broth Microdilution for MIC Determination

Causality: This method systematically exposes the standardized bacterial inoculum to a range of compound concentrations to identify the point at which growth is inhibited. Including growth and sterility controls is essential to validate the results.[10]

  • Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate for each compound being tested.

  • Compound Addition: Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1. For example, to test up to 128 µg/mL, prepare a 256 µg/mL solution of the compound in CAMHB and add 100 µL to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 1-10 now contain 50 µL of the compound in decreasing concentrations.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive bacteria but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives no bacteria and no compound.

  • Inoculation: Add 50 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (1-11) is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[21]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate from the bottom using a reading mirror or by holding it up to a light source. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity or pellet).[9][21]

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Assay cluster_analysis Analysis P1 Prepare Compound Stock & Dilutions A2 Add 100µL Compound to Well 1 P1->A2 P2 Standardize E. coli Inoculum (0.5 McF) A4 Add 50µL Inoculum (Wells 1-11) P2->A4 A1 Add 50µL CAMHB (Wells 2-12) A1->A2 A3 Perform 2-fold Serial Dilutions (Wells 1-10) A2->A3 A3->A4 I1 Incubate Plate 16-20h at 35°C A4->I1 R1 Read MIC: Lowest concentration with no visible growth I1->R1

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Determination of MBC

Causality: The MBC test is performed after the MIC is determined to assess whether the compound is bactericidal or merely bacteriostatic at and above the MIC. It quantifies cell death by subculturing onto antibiotic-free agar.[10]

  • Select Wells: From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well (Well 11).

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, take a 10 µL aliquot from each well and streak it onto a separate, clearly labeled MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFUs) on each plate. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[11][12] Practically, this often corresponds to ≤ 5 colonies for an initial inoculum of 5 x 10⁵ CFU/mL when plating 10 µL.

Data Analysis and Interpretation

The results should be recorded systematically. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[12]

Table 1: Example Data Summary

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
5,8-Dimethylquinoline-3-carboxylic acid16322Bactericidal
Ciprofloxacin (Control)0.250.52Bactericidal
  • Growth Control: Must show heavy turbidity.

  • Sterility Control: Must remain clear. If controls do not give the expected results, the assay is invalid and must be repeated.

Troubleshooting

IssuePossible Cause(s)Recommended Solution
No growth in Growth Control well Inactive inoculum, improper incubation, error in media preparation.Verify inoculum viability, check incubator settings, and use fresh, quality-controlled media.
Growth in Sterility Control well Contamination of media, plate, or pipette tips.Use aseptic technique throughout the procedure. Use fresh, sterile consumables.
"Skipped" wells (growth at higher conc., no growth at lower conc.) Pipetting error, compound precipitation, contamination.Ensure proper mixing during serial dilution. Check compound solubility in CAMHB. Repeat with careful technique.
MIC/MBC values are inconsistent between replicates Inoculum density variation, pipetting inaccuracies.Ensure inoculum is standardized precisely before each experiment. Calibrate pipettes regularly.

References

  • Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • 5,8-Dimethylquinoline-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanism of Quinolone Action and Resistance. Current Pharmaceutical Design, 7(4), 305-319. Retrieved from [Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Moges, F., Endris, M., Mulu, A., & Teshager, L. (2014). Antimicrobial susceptibility patterns of E. coli from clinical sources in northeast Ethiopia. Journal of the Brazilian Society of Tropical Medicine, 47(4), 451-455. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5039-5044. Retrieved from [Link]

  • Quinolone antibiotic. (n.d.). Wikipedia. Retrieved from [Link]

  • Papagiannitsis, C. C., et al. (2022). Antibiotic Susceptibility Testing of Escherichia coli and Coliform Isolates Detected in Samples of Drinking Water from Central Greece. Microorganisms, 10(4), 785. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 19(4), 5662-5685. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH Asia. Retrieved from [Link]

  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (n.d.). WOAH. Retrieved from [Link]

  • McFarland Standard. (n.d.). Hardy Diagnostics. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]

  • McFarland standards. (n.d.). Wikipedia. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 40-61. Retrieved from [Link]

  • Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources. (2025). Journal of Advanced Medical and Dental Sciences Research, 13(8), 1-5. Retrieved from [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]

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determining the minimum inhibitory concentration (MIC) of 5,8-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Determining the Minimum Inhibitory Concentration (MIC) of 5,8-Dimethylquinoline-3-carboxylic acid via Broth Microdilution

Abstract and Introduction

The emergence of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Quinolone derivatives have historically formed a cornerstone of antibacterial therapy, and novel analogs continue to be a promising area of research. This document provides a comprehensive, field-proven guide for determining the Minimum Inhibitory Concentration (MIC) of a specific novel compound, 5,8-Dimethylquinoline-3-carboxylic acid (CAS: 763893-29-4) .

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It is the primary metric for quantifying the potency of a new compound and a critical first step in preclinical assessment. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol for the standardized broth microdilution method. Our approach is grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[2]

This application note moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, from compound solubilization to the implementation of a self-validating quality control system, empowering the researcher to generate accurate, reliable, and defensible MIC data.

Principle of the Broth Microdilution Assay

The broth microdilution method is the international reference standard for antimicrobial susceptibility testing.[3][4] The principle is straightforward yet powerful: a standardized suspension of a test microorganism is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following a specified incubation period, the microtiter plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound that completely inhibits this visible growth.[5] This quantitative result provides a precise measure of the compound's inhibitory activity against a specific bacterial strain.

The entire workflow is designed to control variables that can significantly impact results, such as inoculum density, media composition, and incubation conditions, ensuring the final MIC value is a true reflection of the compound's intrinsic activity.[6][7]

MIC_Principle cluster_prep Preparation cluster_assay Assay Execution cluster_readout Analysis Compound Test Compound (5,8-Dimethylquinoline-3-carboxylic acid) SerialDilution Two-Fold Serial Dilutions in 96-Well Plate Compound->SerialDilution Bacteria Standardized Bacterial Culture Inoculation Inoculation with Bacterial Suspension (~5x10^5 CFU/mL) Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubation (35°C, 18-24h) Inoculation->Incubation Observation Visual Inspection for Turbidity Incubation->Observation MIC_Value MIC Determination (Lowest concentration with no growth) Observation->MIC_Value

Caption: Conceptual workflow of the broth microdilution MIC assay.

Critical Parameters & Experimental Design Considerations

An MIC assay's success hinges on meticulous planning. For a novel compound like 5,8-Dimethylquinoline-3-carboxylic acid, special attention must be paid to its unique properties.

  • Causality: Quinolone carboxylic acids often exhibit poor aqueous solubility.[8] The compound must be fully dissolved to ensure accurate concentration gradients in the assay. Undissolved compound leads to erroneously high MIC values. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for such hydrophobic compounds.

  • Protocol Insight: Prepare a high-concentration primary stock solution (e.g., 10-20 mg/mL or ~50-100 mM) in 100% DMSO. Subsequent dilutions are made in the assay medium.

  • Self-Validation: The final concentration of the solvent in the assay wells must be non-inhibitory to the test organism. A solvent control (wells containing bacteria, medium, and the highest concentration of DMSO used in the experiment) is mandatory . Typically, a final DMSO concentration of ≤1% is well-tolerated by most bacteria.

  • Causality: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the internationally recommended medium for susceptibility testing of non-fastidious aerobic bacteria.[9] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized because it can significantly affect the activity of certain antimicrobial classes and the stability of the bacterial outer membrane.

  • Protocol Insight: Always use CAMHB from a reputable supplier that certifies the cation concentrations. For fastidious organisms like Streptococcus pneumoniae, specific supplemented media such as MH-F broth (Mueller-Hinton with lysed horse blood and β-NAD) is required.[2]

  • Causality: The density of the bacterial inoculum is one of the most critical variables.[7] An inoculum that is too low may result in falsely low MICs, while an overly dense inoculum can lead to falsely high MICs. The standard is to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each test well.[6]

  • Protocol Insight: This is achieved by first adjusting a bacterial suspension to the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then performing a specified dilution (e.g., 1:150) into the assay medium.[10]

  • Trustworthiness: The use of validated Quality Control (QC) strains from a recognized culture collection (e.g., ATCC) is non-negotiable.[11] These strains have well-defined MIC ranges for common antibiotics and serve as a benchmark for assay performance. Recommended QC strains include:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus subsp. aureus ATCC® 29213™

    • Pseudomonas aeruginosa ATCC® 27853™

A well-designed plate map is essential for efficiency and data integrity. Each plate must include all necessary controls to validate the results of that specific plate.

Caption: Recommended 96-well plate layout for a self-validating MIC assay.

Detailed Experimental Protocol

This protocol details the broth microdilution method for determining the MIC of 5,8-Dimethylquinoline-3-carboxylic acid.

  • 5,8-Dimethylquinoline-3-carboxylic acid (CAS: 763893-29-4)[12]

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • QC bacterial strains (E. coli ATCC 25922, S. aureus ATCC 29213, etc.)

  • QC antibiotic (e.g., Ciprofloxacin)

  • Sterile 0.85% saline

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes (P20, P200, P1000)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35 ± 1°C)

  • Optional: Resazurin sodium salt solution (0.015% w/v in sterile water)[13]

  • From a frozen stock, streak the QC bacterial strains and test strains onto appropriate non-selective agar plates (e.g., Tryptic Soy Agar).

  • Incubate plates for 18-24 hours at 35°C.

Step 1: Preparation of Compound Stock Solutions

  • Accurately weigh 2.01 mg of 5,8-Dimethylquinoline-3-carboxylic acid (MW: 201.22 g/mol ).

  • Dissolve in 1.0 mL of 100% DMSO to create a 10 mM (2.01 mg/mL) primary stock . Vortex until fully dissolved.

  • Prepare a working stock solution . For a top assay concentration of 128 µg/mL, prepare a 256 µg/mL working stock (which is 2X the final top concentration) by diluting the primary stock in CAMHB. Note: Ensure the DMSO concentration in this working stock does not exceed 10% to avoid precipitation.

Step 2: Preparation of Bacterial Inoculum

  • Using a sterile loop, pick 3-5 well-isolated colonies from the overnight agar plate.

  • Suspend the colonies in 3-5 mL of sterile saline. Vortex thoroughly.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or by visual comparison.[9] This is the standardized suspension (~1.5 x 10⁸ CFU/mL).

  • Prepare the final inoculum by diluting the standardized suspension. A common dilution is 1:150 in CAMHB. For example, add 100 µL of the standardized suspension to 14.9 mL of CAMHB. This yields ~1 x 10⁶ CFU/mL. The final concentration in the well will be ~5 x 10⁵ CFU/mL after a 1:1 addition.[14] Use the final inoculum within 30 minutes of preparation.[15]

Step 3: Assay Plate Preparation and Serial Dilution

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of the designated rows on the 96-well plate.

  • Add 200 µL of the 256 µg/mL working stock of 5,8-Dimethylquinoline-3-carboxylic acid to well 1 of the corresponding row.

  • Perform the twofold serial dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Transfer 100 µL from well 2 to well 3. Mix.

    • Continue this process down to well 10.

    • Discard 100 µL from well 10. (This leaves 100 µL in wells 1-10).

  • The plate now contains 100 µL of compound dilutions from 256 µg/mL (well 1) down to 0.5 µg/mL (well 10).

  • Prepare control wells:

    • Positive Control (PC): Add 100 µL of CAMHB to well 11.

    • Negative Control (NC): Add 200 µL of CAMHB to well 12.

    • Solvent Control (SC): Add 100 µL of CAMHB containing the same concentration of DMSO as in well 1.

Step 4: Inoculation and Incubation

  • Using a multichannel pipette, add 100 µL of the final inoculum to wells 1 through 11. Do not add bacteria to the negative control well (well 12). [14]

  • The final volume in wells 1-11 is now 200 µL. The compound concentrations are now halved, ranging from 128 µg/mL to 0.25 µg/mL. The final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Cover the plate with a lid and incubate at 35 ± 1°C for 18-24 hours in ambient air.[9]

  • Validate Controls: Before reading the test wells, check the controls.

    • Negative Control (Well 12): Must be clear (no growth).

    • Positive Control (Well 11): Must show distinct turbidity (adequate growth).

    • Solvent Control: Must show distinct turbidity, comparable to the positive control.

    • QC Antibiotic: The MIC for the QC strain must fall within the acceptable range (see Section 5.0).

    • If any control fails, the results for that plate are invalid.

  • Determine the MIC: Visually inspect the wells against a dark, non-reflective background. The MIC is the lowest concentration of 5,8-Dimethylquinoline-3-carboxylic acid at which there is no visible growth (i.e., the first clear well).[16]

  • (Optional) Resazurin Readout: For a more objective endpoint, add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity (growth). The MIC is the lowest concentration well that remains blue.[17]

Data Analysis and Quality Control

The result is reported as a quantitative value in µg/mL. For example, "The MIC of 5,8-Dimethylquinoline-3-carboxylic acid against E. coli ATCC 25922 was 16 µg/mL." Since this is a novel compound, there are no established clinical breakpoints (S/I/R categories).[18] Its potency is evaluated by comparing its MIC value against different organisms and relative to known antibiotics.

The assay is only considered valid if the concurrently tested QC strains yield MICs within the established acceptable ranges for the chosen QC antibiotic.

QC StrainQC AntibioticAcceptable MIC Range (µg/mL)
E. coli ATCC® 25922™Ciprofloxacin0.004 - 0.016
S. aureus ATCC® 29213™Ciprofloxacin0.12 - 0.5
P. aeruginosa ATCC® 27853™Ciprofloxacin0.25 - 1
Table based on CLSI M100 Performance Standards. Ranges are subject to change with annual updates. Always consult the current CLSI M100 document.[19]
IssuePotential Cause(s)Corrective Action
Growth in Negative ControlContamination of medium, plate, or pipette.Use aseptic technique throughout. Use fresh, sterile reagents.
No growth in Positive ControlInoculum too low, inactive bacteria, wrong medium.Verify inoculum preparation and density. Use fresh bacterial cultures.
QC MIC out of range (High)Inoculum too dense, degraded antibiotic, wrong medium.Re-standardize inoculum. Use fresh QC antibiotic stock. Verify medium.
QC MIC out of range (Low)Inoculum too low, antibiotic stock too concentrated.Re-standardize inoculum. Verify stock concentration calculations.
"Skipped" wells (growth at high conc., no growth at lower conc.)Compound precipitation, contamination, pipetting error.Ensure compound is fully solubilized. Improve pipetting technique. Repeat assay.
References
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Kupiec, A., & Dąbrowska, K. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Wroblewska, J., & Wójcik, A. K. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 163. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • UK Standards for Microbiology Investigations. (2015). Quality Control of Antimicrobial Susceptibility Testing. Public Health England. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Kolawole, J. T. (2024). Answer to "What common issues should be aware of when interpreting MIC values?". ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29283-29307. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Yong, D., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Annals of Laboratory Medicine, 37(1), 47-53. [Link]

  • Ondrejickova, O., et al. (1999). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 44(2), 177-182. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC and Zone Distributions, ECOFFs. Retrieved from [Link]

  • Mani, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols, 5(4), 103004. [Link]

  • Elshikh, M., et al. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters, 38(6), 1015-1019. [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

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  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2019). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(1), 1-11. [Link]

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Application Notes and Protocols: A Comprehensive Guide to the In Vitro Evaluation of 5,8-Dimethylquinoline-3-carboxylic acid's Anticancer Activity on HeLa Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives in Oncology

The quinoline scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities, including anticancer properties.[1] Quinoline derivatives have been shown to exert their antineoplastic effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and interfering with critical signaling pathways that govern cancer cell proliferation and survival.[2][3] The carboxylic acid moiety, in particular, has been identified as a key functional group that can enhance the selectivity and potency of these compounds against cancer cells.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of a specific novel compound, 5,8-Dimethylquinoline-3-carboxylic acid, against the human cervical adenocarcinoma cell line, HeLa. While the direct anticancer activity of this particular dimethyl-substituted quinoline-3-carboxylic acid is yet to be extensively documented, its structural features suggest it as a promising candidate for investigation.[6] This guide will provide detailed, field-proven protocols for assessing its cytotoxicity, its ability to induce apoptosis, and its impact on cell cycle progression in HeLa cells.

Experimental Design & Workflow

A logical and sequential experimental workflow is crucial for the systematic evaluation of a novel compound's anticancer potential. The proposed workflow begins with a broad assessment of cytotoxicity to determine the effective dose range, followed by more detailed mechanistic studies to elucidate the mode of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation HeLa_Culture HeLa Cell Culture & Maintenance MTT_Assay MTT Assay for Cell Viability (Determine IC50) HeLa_Culture->MTT_Assay Seed cells Apoptosis_Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) MTT_Assay->Apoptosis_Assay Treat with IC50 concentration Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) MTT_Assay->Cell_Cycle_Assay Treat with IC50 concentration Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot Confirm apoptosis pathway Data_Analysis Quantitative Analysis & Interpretation of Results Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis G Compound 5,8-Dimethylquinoline- 3-carboxylic acid Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by 5,8-Dimethylquinoline-3-carboxylic acid.

Protocol for Western Blotting
  • Protein Extraction: Treat HeLa cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Perspectives

This application note provides a comprehensive framework for the initial in vitro evaluation of 5,8-Dimethylquinoline-3-carboxylic acid as a potential anticancer agent. The outlined protocols for cytotoxicity, apoptosis, and cell cycle analysis in HeLa cells will enable researchers to systematically assess its efficacy and elucidate its mechanism of action. The hypothetical data presented herein illustrates potential outcomes indicative of a promising anticancer compound. Further investigations could involve expanding the analysis to other cancer cell lines, exploring other signaling pathways, and ultimately, in vivo studies to validate its therapeutic potential.

References

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  • Rodríguez, J., et al. (2015). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. Experimental Parasitology, 154, 70–77. [Link]

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  • Podeszwa, B., et al. (2007). Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 17(22), 6138–6141. [Link]

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  • Li, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6653. [Link]

  • Martínez, R., et al. (2020). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 25(23), 5723. [Link]

  • Azab, M. M., et al. (2023). an overview of quinoline derivatives as anti-cancer agents. Azhar Journal of Pharmaceutical Sciences, 68, 130-149. [Link]

  • Sharma, P., et al. (2021). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2243–2257. [Link]

  • Raj, T. G., & Raj, M. A. (2020). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. ResearchGate. [Link]

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  • Singh, R. P., et al. (2004). Silibinin causes cell cycle arrest and apoptosis in human bladder transitional cell carcinoma cells by regulating CDKI-CDK-cyclin cascade, and caspase 3 and PARP cleavages. Carcinogenesis, 25(9), 1711–1720. [Link]

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Application Notes and Protocols for the Synthesis and Biological Screening of 5,8-Dimethylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] Quinoline derivatives have been extensively investigated and developed as anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory agents.[1][2] The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring.[2] The 5,8-dimethylquinoline-3-carboxylic acid core represents a promising starting point for the development of novel drug candidates due to its synthetic tractability and the potential for diverse functionalization at the carboxylic acid group. This guide provides a comprehensive overview of the synthesis of 5,8-Dimethylquinoline-3-carboxylic acid and its derivatives, followed by detailed protocols for their preliminary biological screening.

PART 1: Synthesis of 5,8-Dimethylquinoline-3-carboxylic Acid and Its Derivatives

The synthetic strategy for obtaining 5,8-Dimethylquinoline-3-carboxylic acid and its derivatives is a multi-step process that begins with the construction of the quinoline core, followed by functional group manipulations to generate a library of compounds for biological evaluation.

Synthesis of Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines.[3][4] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[3][4]

Reaction Scheme:

Underlying Principles:

The reaction proceeds in two key stages. First, a nucleophilic substitution occurs where the amino group of 2,5-dimethylaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), leading to the elimination of ethanol and the formation of an intermediate, diethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate.[3] The second stage is a thermally induced intramolecular cyclization, which is a 6-electron electrocyclization, followed by tautomerization to yield the more stable 4-hydroxyquinoline product.[3]

Experimental Protocol:

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-140°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, allow the mixture to cool to room temperature.

  • Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, in a separate round-bottom flask. The mixture is heated to approximately 250°C with vigorous stirring for 30-60 minutes to facilitate the cyclization.[5]

  • Step 3: Isolation and Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by vacuum filtration, washed with hexane to remove the high-boiling solvent, and then recrystallized from ethanol to yield pure ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate.

Hydrolysis to 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the central scaffold for further derivatization.

Reaction Scheme:

Experimental Protocol:

  • Step 1: Saponification. Suspend the ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.[5][6]

  • Step 2: Reflux. Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until all the starting material is consumed.

  • Step 3: Acidification and Isolation. Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Step 4: Purification. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.

Derivatization to Amides

To create a library of compounds for biological screening, the carboxylic acid can be converted into a variety of amides by coupling with different amines. This is a crucial step for exploring the structure-activity relationship (SAR).

Reaction Scheme:

Underlying Principles:

The direct reaction of a carboxylic acid and an amine to form an amide is generally slow. Therefore, a coupling agent is used to activate the carboxylic acid. A common and effective method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[7][8] Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine.[9][10]

Experimental Protocol (DCC/DMAP Coupling):

  • Step 1: Reaction Setup. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (1.0 equivalent), the desired amine (1.1 equivalents), and a catalytic amount of DMAP in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[8]

  • Step 2: Addition of Coupling Agent. Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.[7]

  • Step 3: Reaction. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Step 4: Workup and Purification. Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.[11] The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude amide is then purified by column chromatography or recrystallization.

PART 2: Protocols for Biological Screening

A structured and efficient screening cascade is essential for the rapid identification of promising drug candidates.[3] The following protocols outline preliminary in vitro assays to evaluate the anticancer and antibacterial potential of the synthesized 5,8-Dimethylquinoline-3-carboxylic acid derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[12] It is widely used for the initial screening of potential anticancer agents.[1][13]

Principle:

Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.[12] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Step 1: Cell Culture and Seeding. Culture human cancer cell lines (e.g., MCF-7 for breast cancer, K-562 for leukemia, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[13] Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Step 2: Compound Treatment. Prepare a series of dilutions of the test compounds in the cell culture medium. Remove the old medium from the 96-well plates and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Step 3: Incubation. Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[14]

  • Step 4: MTT Addition. After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Step 5: Formazan Solubilization. Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Step 6: Data Acquisition. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Step 7: Data Analysis. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[15][16] This assay is a standard method for assessing the potency of new antibacterial compounds.

Principle:

A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of bacteria. The growth of the bacteria is observed after incubation, and the MIC is determined as the lowest concentration of the compound that prevents visible growth.[16]

Experimental Protocol:

  • Step 1: Bacterial Culture Preparation. Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.[15]

  • Step 2: Inoculum Standardization. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[15]

  • Step 3: Compound Dilution. Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium.[15]

  • Step 4: Inoculation. Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without any compound) and a negative control (broth without bacteria).

  • Step 5: Incubation. Incubate the plate at 37°C for 18-24 hours.[15]

  • Step 6: MIC Determination. After incubation, visually inspect the wells for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15][16]

Data Presentation

Quantitative data from the synthesis and biological screening should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Synthesis and Characterization of 5,8-Dimethylquinoline-3-carboxylic Acid Derivatives

Compound IDR-Group (Amine)Yield (%)Melting Point (°C)¹H NMR and MS Data
1 ----
2 ----
3a Aniline---
3b Benzylamine---
3c Morpholine---

Table 2: Biological Activity of 5,8-Dimethylquinoline-3-carboxylic Acid Derivatives

Compound IDAnticancer Activity (IC₅₀ in µM)Antibacterial Activity (MIC in µg/mL)
MCF-7 K-562
3a --
3b --
3c --
Positive Control DoxorubicinDoxorubicin

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of 5,8-Dimethylquinoline-3-carboxylic Acid Derivatives Start 2,5-Dimethylaniline + Diethyl ethoxymethylenemalonate Intermediate1 Ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate Start->Intermediate1 Gould-Jacobs Reaction Core_Molecule 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid Intermediate1->Core_Molecule Hydrolysis Derivatives Library of Amide Derivatives Core_Molecule->Derivatives Amide Coupling Biological_Screening_Workflow cluster_screening Biological Screening Cascade Start Synthesized Compound Library Primary_Screening Primary Screening Start->Primary_Screening Anticancer_Assay Anticancer Screening (MTT Assay) Primary_Screening->Anticancer_Assay Antibacterial_Assay Antibacterial Screening (MIC Determination) Primary_Screening->Antibacterial_Assay Hit_Compounds Hit Compounds Anticancer_Assay->Hit_Compounds Antibacterial_Assay->Hit_Compounds

Caption: Workflow for the biological screening of synthesized quinoline derivatives.

References

Sources

derivatization of the carboxylic acid group of 5,8-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 5,8-Dimethylquinoline-3-carboxylic acid

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the chemical derivatization of the carboxylic acid moiety on the 5,8-Dimethylquinoline-3-carboxylic acid scaffold. This quinoline derivative serves as a valuable starting material in synthetic and medicinal chemistry. Modification of its carboxylic acid group is a critical strategy for modulating physicochemical properties, biological activity, and pharmacokinetic profiles.

The protocols outlined herein are designed to be robust and reproducible. The underlying principles for each experimental choice are explained to empower researchers to adapt these methods to their specific molecular targets.

The Strategic Imperative for Derivatization

The 5,8-Dimethylquinoline-3-carboxylic acid molecule possesses a quinoline core, a bicyclic aromatic heterocycle known for its presence in a wide array of biologically active compounds.[1] The carboxylic acid group at the 3-position is a key functional handle for chemical modification. Derivatization at this site can achieve several critical objectives:

  • Bioactivity Modulation: Conversion of the polar carboxylic acid to esters or amides can significantly alter the molecule's interaction with biological targets, potentially enhancing potency or selectivity.

  • Physicochemical Property Enhancement: Derivatization is a primary tool for tuning properties such as solubility, lipophilicity (LogP), and metabolic stability. For instance, creating ester prodrugs can improve oral bioavailability.

  • Synthetic Diversification: The carboxylic acid can be converted into a variety of functional groups, serving as a versatile intermediate for constructing more complex molecules.[1]

  • Analytical Utility: Attaching specific moieties can improve detection in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) by enhancing ionization or introducing unique fragmentation patterns.[2][3][4]

This guide will focus on two of the most fundamental and powerful derivatization strategies: Esterification and Amidation .

Foundational Principle: Activation of the Carboxyl Group

Direct reaction of a carboxylic acid with a weak nucleophile like an alcohol or amine is generally inefficient. The hydroxyl (-OH) portion of the carboxyl group is a poor leaving group. Therefore, successful derivatization hinges on the activation of the carboxyl group, converting the hydroxyl into a species that is readily displaced by a nucleophile. Common strategies include protonation in acid-catalyzed reactions or conversion to a highly reactive intermediate using coupling agents.[5]

Protocol Suite 1: Esterification Methodologies

Esterification replaces the acidic proton of the carboxylic acid with an alkyl or aryl group, typically rendering the molecule more lipophilic and less polar.

Method A: Classic Fischer-Speier Esterification

This method relies on reacting the carboxylic acid with an excess of alcohol under strong acidic conditions. It is a cost-effective and straightforward approach suitable for simple, acid-stable alcohols.

Causality of Experimental Design: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process; using the alcohol as the solvent and removing the water byproduct drives the reaction toward the ester product, in accordance with Le Châtelier's principle.

Experimental Protocol: Synthesis of Methyl 5,8-Dimethylquinoline-3-carboxylate

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,8-Dimethylquinoline-3-carboxylic acid (1.0 eq).

  • Reaction Setup: Add anhydrous methanol (20-30 mL per gram of carboxylic acid) to the flask to act as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise. The addition is exothermic.

  • Reaction Execution: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The ester product should have a higher Rf value than the starting carboxylic acid.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker of ice water and neutralize by careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. c. Extract the aqueous mixture three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

ReagentMolar Eq.RoleKey ParametersExpected Yield
5,8-Dimethylquinoline-3-carboxylic acid1.0Starting Material--
Anhydrous Alcohol (e.g., Methanol)Solvent/ExcessNucleophileReflux Temperature70-90%
Concentrated H₂SO₄0.1 - 0.2CatalystCatalytic-
Reaction Time--4-12 hours-

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Weigh Acid (1.0 eq) prep_alcohol Add Anhydrous Alcohol (Solvent) prep_acid->prep_alcohol prep_catalyst Add H₂SO₄ Catalyst (0.1 eq) prep_alcohol->prep_catalyst reflux Heat to Reflux (4-12h) prep_catalyst->reflux tlc Monitor by TLC reflux->tlc neutralize Cool & Neutralize (NaHCO₃) tlc->neutralize extract Extract (Ethyl Acetate) neutralize->extract purify Dry & Purify (Chromatography) extract->purify product Final Ester Product purify->product

Caption: Fischer-Speier Esterification Workflow.

Protocol Suite 2: Amidation Methodologies

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Amides are generally more stable to hydrolysis than esters. Carbodiimide-mediated coupling is a reliable method that operates under mild conditions, preserving sensitive functional groups.

Causality of Experimental Design: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents.[5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable but readily susceptible to nucleophilic attack by an amine. The attack forms the stable amide bond and releases a water-soluble N,N'-disubstituted urea byproduct, which is easily removed during aqueous work-up. The optional addition of 1-hydroxybenzotriazole (HOBt) can further improve efficiency by forming an HOBt-active ester, which is less prone to side reactions like racemization.

Experimental Protocol: Synthesis of an Amide Derivative via EDC Coupling

  • Reagent Preparation: Dissolve 5,8-Dimethylquinoline-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine.

  • Activator Addition: Add HOBt (1.2 eq), followed by the portion-wise addition of EDC hydrochloride (1.2 eq).

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The amide product will have a different retention factor/time compared to the starting acid.

  • Work-up and Purification: a. Dilute the reaction mixture with the organic solvent (e.g., DCM or Ethyl Acetate). b. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes the urea byproduct, excess amine, and HOBt. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

ReagentMolar Eq.RoleKey ParametersExpected Yield
5,8-Dimethylquinoline-3-carboxylic acid1.0Starting Material--
Amine1.1NucleophileRoom Temperature65-95%
EDC·HCl1.2Coupling AgentAnhydrous, Inert atm.-
HOBt1.2Additive/Activator--
DIPEA2.5 (if needed)Base--
Reaction Time--12-24 hours-

Workflow Diagram: EDC-Mediated Amidation

EDC_Amidation cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Acid (1.0 eq) in Anhydrous Solvent prep_amine Add Amine (1.1 eq) (& DIPEA if needed) prep_acid->prep_amine prep_additives Add HOBt (1.2 eq) prep_amine->prep_additives prep_edc Add EDC (1.2 eq) prep_additives->prep_edc stir Stir at RT (12-24h) prep_edc->stir monitor Monitor by LC-MS/TLC stir->monitor wash Aqueous Washes (HCl, NaHCO₃, Brine) monitor->wash extract Extract & Dry wash->extract purify Purify (Chromatography) extract->purify product Final Amide Product purify->product

Caption: EDC-Mediated Amide Coupling Workflow.

Validation and Structural Confirmation

It is imperative to confirm the identity and purity of the synthesized derivatives. A combination of the following analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction completion and assessment of crude purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the final product. For esters, expect to see new signals corresponding to the alcohol moiety (e.g., a singlet around 3.9 ppm for a methyl ester). For amides, the appearance of a new N-H signal (if applicable) and signals for the amine fragment are key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for observing the transformation of the functional group. The broad O-H stretch of the starting carboxylic acid (around 3000 cm⁻¹) should disappear, while a strong carbonyl (C=O) stretch for the ester (1735-1750 cm⁻¹) or amide (1630-1690 cm⁻¹) will appear.

Conclusion

The derivatization of 5,8-Dimethylquinoline-3-carboxylic acid via esterification and amidation represents a foundational step in the exploration of this chemical scaffold for drug discovery and development. The protocols provided offer reliable and well-rationalized pathways to these important derivatives. By understanding the chemical principles behind each step, from carboxyl activation to final purification, researchers can confidently synthesize novel compounds and advance their scientific objectives.

References

  • Obrnuta faza. Derivatizing Reagents. Available at: [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

  • e-Repositori UPF. (2018, October 18). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical deriva. Available at: [Link]

  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Available at: [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • De Gruyter. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. (video). Available at: [Link]

  • ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025, August 7). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF. Available at: [Link]

  • PMC. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • PMC. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Available at: [Link]

  • PubMed. (2010, September 5). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in the Skraup synthesis of 5,8-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid

Introduction: Navigating the Complexities of the Skraup and Related Quinoline Syntheses

The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, represent cornerstone methodologies in heterocyclic chemistry for the construction of the quinoline scaffold.[1] These reactions typically involve the condensation of an aromatic amine with a three-carbon aldehyde or ketone precursor, facilitated by a strong acid and an oxidizing agent.[2][3] While powerful, these syntheses are notoriously sensitive to reaction conditions, often characterized by highly exothermic profiles, potential for violent reactions, and the formation of significant tarry byproducts, which can drastically reduce yields.[4][5]

This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 5,8-Dimethylquinoline-3-carboxylic acid . We will deconstruct the common failure points in this specific synthesis, offering a logical, evidence-based framework for troubleshooting and optimization. Our approach moves beyond a simple procedural checklist to explain the causal relationships between reaction parameters and outcomes, ensuring a robust and reproducible synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield of 5,8-Dimethylquinoline-3-carboxylic acid is extremely low. What are the primary factors I should investigate?

A1: Low yield in this synthesis is a multifaceted problem, but it can almost always be traced back to one of four key areas:

  • Reaction Control: The Skraup-type reaction is famously exothermic.[5] An uncontrolled temperature spike is the most common cause of failure, leading to the rapid polymerization of intermediates and the formation of intractable tar, from which the desired product is difficult to isolate.[4]

  • Quality and Purity of Starting Materials:

    • Aniline: The purity of your starting 2,5-dimethylaniline is critical. Electron-withdrawing impurities can reduce its nucleophilicity and hinder the initial conjugate addition step.[6]

    • Glycerol/C3-Precursor: For a classic Skraup, the glycerol must be as anhydrous as possible. Water content significantly lowers yield.[5] For the synthesis of a 3-carboxylic acid derivative, a specific precursor other than glycerol is required (see Q3). The stability and purity of this precursor are paramount.

  • Oxidizing Agent Stoichiometry: The final step of the mechanism is the aromatization of a dihydroquinoline intermediate.[3] An insufficient amount of the oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) will result in an incomplete reaction, leaving behind the dihydro-product and reducing the yield of the target quinoline. Conversely, an overly aggressive oxidant or excess stoichiometry can lead to degradation of the desired product.

  • Product Isolation and Work-up: The carboxylic acid moiety on your target molecule makes its solubility highly pH-dependent. Improper pH control during extraction and precipitation can lead to significant product loss in the aqueous phase.

Q2: The reaction is generating a large amount of black, tar-like material, making purification nearly impossible. How can this be mitigated?

A2: Tar formation is a direct consequence of uncontrolled polymerization of the highly reactive acrolein intermediate (or a similar unsaturated species) and subsequent degradation. The key to prevention is rigorous control over the reaction rate and temperature.

  • Employ a Reaction Moderator: The use of a mild Lewis acid, such as ferrous sulfate (FeSO₄), is a classic and highly effective technique to tame the reaction's vigor. FeSO₄ is believed to act as an oxygen carrier, smoothing the oxidation step over a longer period and preventing a sudden, violent exotherm.[5] Boric acid has also been used for this purpose.[1]

  • Controlled Reagent Addition: The sulfuric acid should be added slowly and portion-wise to the mixture of the aniline, C3-precursor, and moderator, with efficient external cooling (e.g., an ice bath). This prevents the temperature from rising uncontrollably. It is crucial to add reagents in the correct order to avoid premature reaction.[5]

  • Ensure Efficient Mechanical Stirring: Vigorous stirring is non-negotiable. It ensures uniform heat distribution throughout the reaction vessel and prevents the formation of localized hotspots where tar formation is initiated.

Q3: I am specifically trying to synthesize 5,8-Dimethylquinoline-3-carboxylic acid. Can I use the standard Skraup conditions with glycerol?

A3: This is a critical point of clarification. The classic Skraup synthesis, which uses glycerol as the three-carbon source, dehydrates it in situ to acrolein. This process ultimately forms the C2 and C3 atoms of the quinoline ring, resulting in a product that is unsubstituted at these positions. Therefore, a standard Skraup reaction will not yield a 3-carboxylic acid derivative.

To obtain the desired 3-carboxy functionality, a modified approach, more akin to a Doebner-von Miller or Gould-Jacobs reaction , is necessary. This involves replacing glycerol with a C3-synthon that already contains the carboxyl group or a precursor to it. A suitable starting material would be the reaction of 2,5-dimethylaniline with a molecule like ethyl 2-(ethoxymethylene)acetoacetate or a similar β-keto ester, followed by cyclization and hydrolysis.

Potential issues specific to this modified synthesis include:

  • Precursor Polymerization: The substituted acrylic acid or ester precursors are themselves susceptible to polymerization under strong acid and heat.

  • Premature Decarboxylation: The harsh, acidic, high-temperature conditions of the reaction can cause the loss of the -COOH group from the final product, leading to the formation of 5,8-dimethylquinoline as a major byproduct and reducing the yield of your target molecule. Careful temperature management is key to minimizing this side reaction.

Q4: My reaction seems to stall, with starting material still present after prolonged heating. What could be the cause?

A4: An incomplete reaction points to an issue with one of the key mechanistic steps:

  • Inefficient Formation of the α,β-Unsaturated Carbonyl: In a classic Skraup, this is the dehydration of glycerol to acrolein, which requires a sufficient concentration of sulfuric acid and adequate temperature.[3][7] If using an alternative C3-precursor, its activation by the acid catalyst is the analogous first step.

  • Reduced Nucleophilicity of the Aniline: The reaction occurs under strongly acidic conditions, which protonates the aniline nitrogen, rendering it non-nucleophilic. The reaction proceeds through the small equilibrium concentration of the free base. If your 2,5-dimethylaniline starting material is of low purity or contains deactivating impurities, this equilibrium can be suppressed, effectively stalling the initial Michael addition.

  • Ineffective Oxidation: As mentioned in A1, the final aromatization step is crucial. If the chosen oxidizing agent is not potent enough, is added in insufficient quantity, or is consumed by side reactions with the tarry byproducts, the dihydroquinoline intermediate will persist in the reaction mixture.

Visual Troubleshooting Workflow

The following flowchart provides a logical path for diagnosing and addressing low-yield issues in your synthesis.

Troubleshooting_Skraup_Synthesis Start Low Yield of 5,8-Dimethylquinoline-3-carboxylic acid Tar Observation: High Tar Formation / Dark Color Start->Tar Incomplete Observation: Incomplete Reaction / Starting Material Remains Start->Incomplete Isolation Observation: Low Yield After Work-up Start->Isolation Cause_Temp Root Cause: Uncontrolled Exotherm Tar->Cause_Temp Cause_Stir Root Cause: Inefficient Stirring Tar->Cause_Stir Cause_Glycerol Root Cause: Impure/Wet C3-Precursor Tar->Cause_Glycerol Cause_Oxidant Root Cause: Ineffective Oxidation Incomplete->Cause_Oxidant Cause_Aniline Root Cause: Poor Aniline Quality Incomplete->Cause_Aniline Cause_Decarbox Root Cause: Premature Decarboxylation Incomplete->Cause_Decarbox Cause_pH Root Cause: Incorrect pH During Extraction Isolation->Cause_pH Sol_Moderator Solution: Add Moderator (e.g., FeSO₄) Cause_Temp->Sol_Moderator Sol_Addition Solution: Slow, Cooled H₂SO₄ Addition Cause_Temp->Sol_Addition Sol_Stir Solution: Use Overhead Mechanical Stirrer Cause_Stir->Sol_Stir Sol_Purity Solution: Use High-Purity / Anhydrous Reagents Cause_Glycerol->Sol_Purity Sol_Oxidant Solution: Verify Oxidant Stoichiometry & Purity Cause_Oxidant->Sol_Oxidant Cause_Aniline->Sol_Purity Sol_Temp_Control Solution: Maintain Lower Reaction Temp. Cause_Decarbox->Sol_Temp_Control Sol_pH Solution: Carefully Adjust pH to Isoelectric Point for Precipitation Cause_pH->Sol_pH

Caption: Troubleshooting flowchart for low-yield Skraup-type synthesis.

Optimized Reaction Parameters & Recommended Protocol

Success in this synthesis hinges on careful control of several key parameters. The table below summarizes these variables and the consequences of deviation.

ParameterRecommended ConditionConsequence of High DeviationConsequence of Low Deviation
Temperature Maintain 100-120°C after initial exothermIncreased tar formation, risk of violent reaction, potential for decarboxylationIncomplete reaction, slow reaction rate
Moderator ~0.1 eq. FeSO₄ relative to anilineNo significant negative effectUncontrolled, rapid exotherm; high tar formation
Aniline:C3-Precursor Ratio 1 : 2.5 - 3.0Increased cost, potential for more polymerization byproductsIncomplete conversion of aniline
Aniline:Oxidant Ratio 1 : 1.2 (for nitrobenzene)Over-oxidation, degradation of productIncomplete aromatization, dihydroquinoline byproduct
H₂SO₄ Concentration 98% (Concentrated)Overly vigorous reactionInsufficient dehydration/catalysis
Recommended Laboratory Protocol (Modified Doebner-von Miller Approach)

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and preliminary experiments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents:

  • 2,5-Dimethylaniline

  • Ethyl 2-formyl-3-oxobutanoate (or similar C3-carboxy synthon)

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (moderator)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide solution (for work-up)

  • Hydrochloric Acid (for work-up)

Procedure:

  • Charging the Reactor: To a three-necked round-bottom flask equipped with an efficient overhead mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,5-dimethylaniline (1.0 eq.), the C3-precursor (2.5 eq.), and ferrous sulfate heptahydrate (0.1 eq.).

  • Initial Mixing & Cooling: Begin vigorous stirring to create a homogeneous slurry. Place the flask in an ice/water bath to pre-cool the mixture.

  • Acid Addition: Add concentrated sulfuric acid (~3.0 eq.) to the dropping funnel. Add the acid dropwise to the stirred, cooled mixture at a rate that maintains the internal temperature below 40°C. This step is highly exothermic.

  • Controlled Heating: Once the acid addition is complete, add nitrobenzene (1.2 eq.). Slowly and carefully heat the mixture using a heating mantle. The reaction will become self-sustaining (exothermic) around 90-100°C. Be prepared to remove the heating mantle and apply cooling if the reaction becomes too vigorous.

  • Reaction Maintenance: Once the initial exotherm subsides, maintain the reaction mixture at a gentle reflux (110-120°C) with continued stirring for 2-3 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Work-up and Isolation: a. Allow the mixture to cool to room temperature. Carefully pour the viscous mixture into a large beaker of ice water. b. Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is ~12. This step is to remove any unreacted acidic components and prepare for extraction. c. Perform a steam distillation or solvent extraction to remove the unreacted nitrobenzene and other volatile impurities. d. Filter the remaining aqueous solution to remove any solid tars. e. Carefully acidify the cool aqueous solution with hydrochloric acid. The product, 5,8-Dimethylquinoline-3-carboxylic acid, will precipitate out as a solid at its isoelectric point (typically pH 3-4). f. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for further purification.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016-07-29).
  • Preparation and Properties of Quinoline.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
  • Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. (2017-07-18).
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.

Sources

Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction. As Senior Application Scientists, we have compiled this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing this powerful formylation and cyclization reaction for the synthesis of quinoline derivatives. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Core Principles: The Vilsmeier-Haack Reaction Mechanism

Understanding the reaction mechanism is fundamental to troubleshooting and optimization. The Vilsmeier-Haack reaction is a two-stage process.[1][2] First is the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[2][3] In the second stage, this reagent engages in an electrophilic substitution with an electron-rich substrate.[3][4]

The Vilsmeier reagent is a relatively weak electrophile, which is why the reaction is most effective on activated aromatic systems, such as heterocycles or aromatic rings bearing electron-donating groups.[1][3] In the context of quinoline synthesis, the reaction is frequently applied not as a simple formylation, but as a cyclization-formylation of N-arylacetamides to produce 2-chloro-3-formylquinolines.[1] These products are versatile intermediates for further chemical elaboration.[1][5]

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Reagent

Caption: Formation of the electrophilic Vilsmeier reagent.

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack reaction for quinoline synthesis in a practical question-and-answer format.

Problem StatementPotential Cause(s)Recommended Solution(s)Scientific Rationale
Low or No Product Yield 1. Deactivated Substrate: The starting N-arylacetamide has strong electron-withdrawing groups. 2. Insufficient Reagent: Stoichiometry of POCl₃ to DMF or substrate is too low. 3. Moisture Contamination: POCl₃ and the Vilsmeier reagent are highly moisture-sensitive. 4. Low Temperature: Reaction temperature is too low for the cyclization to proceed efficiently.1. Increase reaction temperature and/or time. If still unsuccessful, the substrate may be unsuitable. 2. Increase the molar equivalents of the Vilsmeier reagent (e.g., from 3 to 5 eq). A common ratio is ~3 eq of POCl₃ to 1 eq of DMF relative to the substrate.[5] 3. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). 4. Gradually increase the reflux temperature, typically to 80-90°C, while monitoring the reaction by TLC.[5]1. The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic ring for effective electrophilic substitution.[3] 2. The reaction consumes the reagent; ensuring a sufficient excess drives the reaction to completion. 3. Water rapidly quenches POCl₃ and the iminium salt, preventing the reaction from occurring. 4. The intramolecular cyclization step often requires thermal energy to overcome the activation barrier.
Formation of Multiple Side Products / Impure Product 1. Reaction Temperature Too High: Excessive heat can lead to decomposition or polymerization, especially with sensitive substrates.[6] 2. Incomplete Hydrolysis: The intermediate iminium salt has not been fully hydrolyzed during work-up. 3. Incorrect pH during Work-up: The quinoline product may remain as a protonated salt if the solution is too acidic, affecting isolation.[7]1. Maintain a controlled temperature, typically not exceeding 90°C. For some substrates, a lower temperature around 60°C may be optimal.[6] 2. During the quench with ice water, ensure vigorous stirring for a sufficient period (e.g., 30 minutes) to allow for complete hydrolysis.[5] 3. After quenching, carefully basify the mixture with a saturated solution of NaHCO₃ or NaOAc to a pH of 5-6 to precipitate the free quinoline product.[7]1. Thermal degradation can lead to complex mixtures. Careful temperature control is crucial for clean reactions.[6] 2. The reaction product is initially an iminium salt, which must be hydrolyzed to the corresponding aldehyde. Incomplete hydrolysis leaves this salt in the mixture. 3. Quinolines are basic and will form quinolinium salts in the highly acidic (HCl) environment generated during the reaction. Neutralization is required to isolate the neutral organic product.[7]
Reaction Stalls / Does Not Proceed to Completion 1. Poor Reagent Quality: Old or improperly stored POCl₃ may have partially hydrolyzed. 2. Insufficient Reaction Time: Complex or less reactive substrates may require longer heating.[5] 3. Poor Solubility: The substrate may not be fully soluble in the DMF/POCl₃ mixture.1. Use freshly distilled or a new bottle of POCl₃ for best results.[7] 2. Monitor the reaction progress using TLC. Continue refluxing until the starting material spot is consumed. Reaction times of 4-8 hours are common.[5] 3. Consider adding a co-solvent like acetonitrile or dioxane to improve solubility, although this may require adjusting the reaction temperature.[4][8]1. The purity of the reagents is paramount. Degraded POCl₃ will not efficiently generate the Vilsmeier reagent. 2. Reaction kinetics can be slow, particularly for substrates with mild electron-donating groups or steric hindrance.[5] 3. For the reaction to occur, the substrate must be in solution to interact with the Vilsmeier reagent.

Frequently Asked Questions (FAQs)

Q1: Can I directly formylate a quinoline-3-carboxylic acid using the Vilsmeier-Haack reaction?

This is generally not feasible. The carboxylic acid group is an electron-withdrawing group that deactivates the quinoline ring towards electrophilic substitution, making the Vilsmeier-Haack reaction very difficult. Furthermore, the Vilsmeier reagent itself can react with carboxylic acids.[4] The standard and more effective approach is to synthesize a 2-chloro-3-formylquinoline precursor via Vilsmeier-Haack cyclization of an appropriate N-arylacetamide.[1][5] The resulting aldehyde at the C3 position can then be oxidized to the desired carboxylic acid in a subsequent step.

Q2: What is the optimal stoichiometry of POCl₃ and DMF?

While this can be substrate-dependent, a common starting point is a molar ratio of approximately 3:1 for POCl₃ to DMF, with the substrate being the limiting reagent. The Vilsmeier reagent is typically prepared using 1 to 2 equivalents of DMF and 3 to 5 equivalents of POCl₃ relative to the acetanilide substrate. For instance, a procedure might involve adding POCl₃ (e.g., 100 mmol) to DMF (e.g., 100 mmol) to form the reagent, which is then added to the acetanilide (e.g., 50 mmol).[7]

Q3: What are the critical safety precautions when running this reaction?

The Vilsmeier-Haack reaction requires strict safety measures:

  • Ventilation: Always perform the reaction in a well-ventilated fume hood. POCl₃ is corrosive, toxic, and reacts violently with water.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and acid-resistant gloves.

  • Handling POCl₃: Phosphorus oxychloride is highly reactive with moisture. Handle it under an inert atmosphere and add it dropwise to DMF, as the initial reaction is exothermic.

  • Quenching: The work-up step of pouring the reaction mixture into ice water should be done slowly and carefully, as the quenching of excess POCl₃ is highly exothermic and releases HCl gas.

Q4: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[5][7] Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to resolve the starting material from the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

troubleshooting_flowchart start Reaction Issue? low_yield Low Yield start->low_yield side_products Side Products start->side_products stalled Stalled Reaction start->stalled check_substrate Is substrate -e donating? low_yield->check_substrate check_temp Is temp. controlled (60-90°C)? side_products->check_temp check_reagents Are reagents anhydrous & pure? stalled->check_reagents check_time Increase reaction time? stalled->check_time check_substrate->check_reagents Yes solution1 Increase Temp/Time Or Re-evaluate Substrate check_substrate->solution1 No check_reagents->check_temp Yes solution2 Use Anhydrous Reagents & Inert Atmosphere check_reagents->solution2 No check_workup Is work-up pH correct (5-6)? check_temp->check_workup Yes solution3 Optimize Temperature check_temp->solution3 No solution4 Monitor by TLC Until Completion check_time->solution4 solution5 Adjust pH with NaHCO₃ Ensure Vigorous Stirring check_workup->solution5 No

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline

This protocol is a representative example for the synthesis of a 2-chloro-3-formylquinoline from a substituted acetanilide, a key intermediate for quinoline-3-carboxylic acids.

Materials:

  • Substituted Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (4.0 eq)

  • Phosphorus Oxychloride (POCl₃), freshly distilled (8.0 eq)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous DMF (4.0 eq). Cool the flask to 0-5°C in an ice bath.

  • Add POCl₃ (8.0 eq) dropwise to the cold DMF via the dropping funnel with continuous stirring over 30-45 minutes. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30 minutes. The mixture should become a pale yellow, viscous liquid or solid slurry.

  • Reaction with Substrate: Add the substituted acetanilide (1.0 eq) to the freshly prepared Vilsmeier reagent in one portion.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 4-8 hours. Monitor the reaction's progress by TLC.[5]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant volume of crushed ice.

  • Pour the reaction mixture slowly and carefully onto the crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Continue stirring the aqueous mixture for 30 minutes to ensure complete hydrolysis of the intermediate.[5]

  • Neutralize the acidic solution by slowly adding a saturated NaHCO₃ solution until the pH reaches 5-6. A precipitate should form.[7]

  • Filter the solid product using a Büchner funnel. If no solid forms, extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Wash the collected solid (or combined organic extracts) with water, then dry. If extracted, dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) or by column chromatography on silica gel.[7]

References

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]

  • Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Various Authors. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. [Link]

  • Various Authors. Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. ResearchGate. [Link]

  • Various Authors. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

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common side reactions in the synthesis of 5,8-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,8-Dimethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this and related quinoline carboxylic acids. Our goal is to move beyond simple procedural steps and delve into the causality behind common side reactions and purification difficulties, empowering you to optimize your synthetic protocols.

Introduction to Synthetic Strategies

The synthesis of 5,8-Dimethylquinoline-3-carboxylic acid typically relies on established methodologies for constructing the quinoline core. The most probable synthetic routes involve variations of the Gould-Jacobs reaction, which builds the pyridine ring onto an existing aniline derivative. Understanding the nuances of this reaction is key to troubleshooting potential issues.

The likely precursor for this synthesis is 2,5-dimethylaniline, which undergoes condensation with a malonic ester derivative, followed by a high-temperature cyclization and subsequent saponification.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

Question: I am following a standard Gould-Jacobs protocol for the synthesis of 5,8-Dimethylquinoline-3-carboxylic acid, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in the Gould-Jacobs synthesis of substituted quinolines are a frequent challenge and can often be attributed to incomplete cyclization or competing side reactions.[1]

Causality and Troubleshooting:

  • Incomplete Cyclization: The thermal intramolecular cyclization of the anilidomethylenemalonate intermediate requires significant thermal energy.[2] If the temperature is too low or the reaction time is too short, you will isolate the uncyclized intermediate as the major product.

    • Protocol:

      • Temperature Optimization: Gradually increase the cyclization temperature. High-boiling solvents like diphenyl ether or Dowtherm A are often necessary to reach the required temperatures (typically >200 °C).

      • Microwave Synthesis: Consider using microwave irradiation, which can dramatically shorten reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[3][4]

  • Sub-optimal pH during Saponification: The hydrolysis of the ester to the carboxylic acid requires basic conditions. If the pH is not sufficiently high, the saponification will be incomplete.

    • Protocol:

      • Ensure a molar excess of a strong base (e.g., NaOH or KOH) is used for the saponification step.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Product Precipitation Issues: The desired carboxylic acid is typically isolated by acidifying the reaction mixture after saponification. The pH at which the product precipitates is crucial for maximizing recovery.

    • Protocol:

      • Slowly add a mineral acid (e.g., HCl) to the cooled, basic solution.

      • Monitor the pH and observe for the point of maximum precipitation. The isoelectric point of your specific molecule will determine the optimal pH.

Issue 2: Presence of a Decarboxylated Impurity

Question: My final product is contaminated with a significant amount of 5,8-dimethylquinoline. How can I prevent this decarboxylation?

Answer: Decarboxylation, the loss of the carboxylic acid group as CO2, is a common side reaction for quinoline carboxylic acids, especially under harsh thermal conditions.[1][5]

Causality and Troubleshooting:

  • Excessive Heat: The high temperatures required for the Gould-Jacobs cyclization can also promote the decarboxylation of the final product.[2] This is particularly problematic if the cyclization and decarboxylation temperature ranges overlap.

    • Protocol:

      • Careful Temperature Control: Determine the minimum temperature required for efficient cyclization and avoid exceeding it.

      • Reaction Time: Minimize the reaction time at the highest temperature.

  • Acidic Conditions at High Temperatures: While the initial cyclization is thermal, subsequent acidic work-up at elevated temperatures can facilitate decarboxylation.

    • Protocol:

      • Ensure the reaction mixture is cooled to room temperature before acidification to precipitate the carboxylic acid.

Issue 3: Formation of Tar and Polymeric Byproducts

Question: During the reaction, particularly at the cyclization step, my reaction mixture becomes a thick, dark tar, making product isolation nearly impossible. What is causing this and how can it be prevented?

Answer: Tar formation is a common problem in reactions that use strong acids and high temperatures, such as variations of the Skraup or Doebner-von Miller synthesis.[6] While less common in the Gould-Jacobs reaction, it can still occur.

Causality and Troubleshooting:

  • Acid-Catalyzed Polymerization: If acidic catalysts are used to promote cyclization, they can also lead to the polymerization of starting materials or intermediates.[6]

    • Protocol:

      • Choice of Catalyst: If a catalyst is necessary, consider milder Lewis acids.

      • Slow Addition: If using a strong acid, add it slowly to a cooled solution of the reactants to control the initial exotherm.

  • Thermal Decomposition: At very high temperatures, organic molecules can decompose, leading to complex mixtures and tar.

    • Protocol:

      • Optimize Temperature: As with preventing decarboxylation, find the optimal balance of temperature and reaction time.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate oxidative decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected regiochemistry of the Gould-Jacobs reaction with 2,5-dimethylaniline?

A1: The cyclization in the Gould-Jacobs reaction typically occurs at the less sterically hindered ortho position to the amino group. For 2,5-dimethylaniline, the cyclization will occur at the 6-position, leading to the formation of the desired 5,8-dimethylquinoline skeleton.

Q2: How can I effectively purify my 5,8-Dimethylquinoline-3-carboxylic acid from the common impurities?

A2: Purification can often be achieved through a combination of techniques:

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent system will dissolve the desired product at high temperatures and allow it to crystallize upon cooling, leaving impurities in the mother liquor. Experiment with a range of solvents (e.g., ethanol, acetic acid, DMF).

  • Acid-Base Extraction: The carboxylic acid group allows for selective extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like the decarboxylated byproduct) in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

  • Column Chromatography: While often less practical for large-scale purifications of carboxylic acids due to potential streaking on silica gel, it can be effective for small-scale purification or for removing stubborn impurities. A mobile phase containing a small amount of acetic acid can help to improve the chromatography of carboxylic acids.

Q3: Are there alternative synthetic routes to 5,8-Dimethylquinoline-3-carboxylic acid that might avoid these side reactions?

A3: While the Gould-Jacobs reaction is a common choice, other methods for quinoline synthesis could be adapted. For instance, a Doebner-von Miller type reaction using 2,5-dimethylaniline with an α,β-unsaturated carbonyl compound could be explored, though this method is also prone to tar formation.[6] Newer, metal-catalyzed cyclization reactions may offer milder conditions and higher selectivity, but often require more complex starting materials.[7]

Visualizing the Synthetic Challenges

To better understand the key steps and potential pitfalls in the synthesis of 5,8-Dimethylquinoline-3-carboxylic acid via the Gould-Jacobs reaction, the following workflow diagram is provided.

Gould_Jacobs_Troubleshooting cluster_synthesis Gould-Jacobs Synthesis Workflow cluster_issues Common Side Reactions & Issues start Start: 2,5-Dimethylaniline + Malonic Ester Derivative condensation Condensation start->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization intermediate->cyclization incomplete_cyclization Incomplete Cyclization (Low Temperature/Time) intermediate->incomplete_cyclization Leads to ester Ester of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid cyclization->ester tar_formation Tar Formation (Decomposition) cyclization->tar_formation Can cause saponification Saponification ester->saponification product 5,8-Dimethylquinoline-3-carboxylic acid saponification->product decarboxylation Decarboxylation (Excessive Heat) product->decarboxylation Prone to

Caption: Troubleshooting workflow for the Gould-Jacobs synthesis.

Summary of Key Parameters for Optimization

ParameterRecommended ActionRationale
Cyclization Temperature Optimize for the minimum effective temperature (often >200 °C). Consider microwave synthesis.To ensure complete cyclization while minimizing thermal decomposition and decarboxylation.[2][3]
Reaction Time Monitor by TLC to determine the point of completion.To avoid prolonged exposure to high temperatures which can lead to side reactions.
Atmosphere Conduct high-temperature steps under an inert atmosphere (N2 or Ar).To prevent oxidative side reactions that can contribute to tar formation.
Purification Strategy Utilize acid-base extraction followed by recrystallization.To effectively separate the acidic product from non-acidic byproducts like the decarboxylated impurity.

References

  • Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • Yadav, J. S., et al. (2007). A novel and efficient method for the synthesis of quinoline-4-carboxylic acids via a one-pot three-component reaction. Tetrahedron Letters, 48(44), 7849-7852.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ResearchGate. (2012). Gould–Jacobs reaction | Request PDF. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • PubMed Central (PMC). (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 79(1), 319–325.
  • MDPI. (2018).
  • Google Patents. (2013). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • ACS Publications. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(23), 8943–8946.
  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1331-1334.
  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • JOCPR. (2011). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 724-729.
  • Cambridge University Press. (2010). Pfitzinger Quinoline Synthesis.
  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-76.

Sources

Technical Support Center: Solubility Solutions for 5,8-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,8-Dimethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical troubleshooting for solubility challenges encountered during biological assays. As Senior Application Scientists, we have structured this guide to not only offer protocols but to explain the fundamental principles behind them, ensuring robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of 5,8-Dimethylquinoline-3-carboxylic acid.

Q1: What are the fundamental physicochemical properties of 5,8-Dimethylquinoline-3-carboxylic acid?

A1: Understanding the basic properties of the compound is the first step in designing a successful solubilization strategy. Key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[1][2]
Molecular Weight 201.22 g/mol [1][3]
Appearance White to off-white crystalline solid[1]
General Solubility Limited solubility in water; readily soluble in organic solvents like DMSO, ethanol, and methanol.[1][1]
Predicted pKa (Carboxylic Acid) ~ 3.0 - 5.0[1]
Predicted pKa (Quinoline Nitrogen) ~ 4.0 - 5.0 (for the conjugate acid)[1]
Q2: I'm trying to dissolve the compound directly in my aqueous buffer (e.g., PBS pH 7.4), but it won't go into solution. Why is this happening?

A2: This is a common and expected issue. The molecular structure of 5,8-Dimethylquinoline-3-carboxylic acid contains a large, hydrophobic quinoline ring system with two methyl groups.[1] These features significantly reduce its affinity for water. While the carboxylic acid group can be ionized to improve solubility, the overall hydrophobicity of the molecule dominates at neutral pH, leading to poor aqueous solubility.[1] Direct dissolution in aqueous buffers is rarely successful.

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[1] The compound shows excellent solubility in DMSO, allowing for the creation of high-concentration stocks (e.g., 10-50 mM). This minimizes the volume of organic solvent introduced into your final assay, reducing the risk of solvent-induced artifacts. Ethanol or methanol are also viable options.[1]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh out 2.01 mg of 5,8-Dimethylquinoline-3-carboxylic acid (MW = 201.22 g/mol ).

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if needed.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How does pH influence the solubility of this compound? This seems critical.

A4: The pH of the aqueous medium is the most critical factor governing the solubility of 5,8-Dimethylquinoline-3-carboxylic acid. The molecule possesses two ionizable groups: the carboxylic acid and the quinoline nitrogen.[1]

  • The Carboxylic Acid (-COOH): This group is a weak acid. At a pH above its pKa (~3-5), it loses a proton (deprotonates) to become a negatively charged carboxylate ion (-COO⁻). This charged form is significantly more water-soluble than the neutral form.

  • The Quinoline Nitrogen: This group is weakly basic. At a pH below its pKa (~4-5), it can gain a proton (protonates) to become a positively charged ammonium ion. This also increases water solubility.

This dual nature means the compound is least soluble when it is electrically neutral, which occurs in the pH range between its two pKa values. At physiological pH (~7.4), the carboxylic acid will be deprotonated and charged, which is the key to improving its solubility.

G cluster_low_ph Low pH (< 3) cluster_mid_ph Mid pH (≈ 3-5) cluster_high_ph High pH (> 5) node_low Positively Charged (More Soluble) node_mid Neutral Zwitterion (Least Soluble) node_low->node_mid Increase pH node_high Negatively Charged (More Soluble) node_mid->node_high Increase pH

Caption: pH-dependent ionization and solubility of the compound.

Troubleshooting Guides: Step-by-Step Solubilization Protocols

This section provides detailed experimental workflows for overcoming solubility issues. Always start with the simplest method (pH adjustment) before proceeding to more complex approaches.

Guide 1: The Primary Method - pH Adjustment for Aqueous Buffers

This is the most effective and widely recommended method. The strategy is to deprotonate the carboxylic acid to form a highly soluble carboxylate salt.

Causality: By raising the pH of the solution to at least 2 units above the carboxylic acid pKa (i.e., pH > 7), we ensure that over 99% of the molecules are in the charged, water-soluble carboxylate form, according to the Henderson-Hasselbalch equation.

Experimental Protocol:

  • Start with your desired aqueous buffer (e.g., PBS, TRIS, HEPES) at a slightly lower final volume (e.g., 9.5 mL for a 10 mL final volume).

  • Add a small, precise volume of a concentrated base, such as 1 M NaOH, dropwise while stirring and monitoring the pH with a calibrated pH meter. Bring the pH to ~9.0-10.0. This creates a basic environment ready to accept the acidic compound.

  • Add the required volume of your DMSO stock solution of 5,8-Dimethylquinoline-3-carboxylic acid to the basic buffer.

  • Stir until the solution is completely clear.

  • Carefully back-titrate the solution by adding a dilute acid (e.g., 0.1 M HCl) dropwise to return the pH to your desired final assay pH (e.g., 7.4).

  • Crucial Step: Observe the solution closely during back-titration. If any cloudiness or precipitate appears, you have exceeded the compound's solubility limit at that pH and concentration.

  • Add the remaining buffer to reach the final volume and perform a final pH check.

  • If the solution remains clear, it is recommended to sterile-filter it through a 0.22 µm filter to remove any micro-precipitates before adding it to cells or proteins.

Caption: Workflow for solubilization via pH adjustment.

Guide 2: Using Co-solvents

This method is an alternative or supplement to pH adjustment, but it requires careful validation as organic solvents can affect biological systems.

Causality: Co-solvents like DMSO or ethanol are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Experimental Protocol:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).

  • Determine the maximum tolerable percentage of DMSO for your specific assay. Many cell-based assays can tolerate 0.1% - 0.5% DMSO without significant toxicity. Enzyme assays might tolerate higher percentages. This must be empirically determined by running a solvent-only control.

  • Perform a serial dilution of your DMSO stock into the final assay buffer.

  • Self-Validation: After each dilution step, vortex and visually inspect for precipitation. Use the highest concentration that remains fully dissolved and is below your assay's DMSO tolerance limit.

  • Best Practice: Always add the DMSO stock to the aqueous buffer, not the other way around, to avoid immediate precipitation of the compound.

Guide 3: Employing Surfactants

Surfactants are useful for extremely hydrophobic compounds that fail to solubilize even with pH adjustment and co-solvents.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles. These micelles have a hydrophobic core that can encapsulate the insoluble compound, while their hydrophilic exterior allows the entire complex to be dispersed in the aqueous buffer.[4][5]

Common Non-ionic Surfactants for Biological Assays:

  • Tween® 20 / Polysorbate 20

  • Tween® 80 / Polysorbate 80

  • Triton™ X-100

Experimental Protocol:

  • Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20). The concentration should be above the surfactant's CMC.

  • Add the required volume of your compound's DMSO stock solution to the surfactant-containing buffer.

  • Vortex or sonicate briefly to facilitate micelle formation and encapsulation.

  • As with co-solvents, you must run a control with only the surfactant-containing buffer to ensure the surfactant itself does not interfere with your assay.

G cluster_micelle Micelle in Aqueous Buffer center Hydrophobic Core s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 compound Drug

Caption: Micellar solubilization of a hydrophobic drug.

Guide 4: Advanced Method - Cyclodextrin Complexation

This is a sophisticated technique for enhancing solubility and is particularly useful in formulation development for in vivo studies.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate the hydrophobic quinoline portion of the molecule, forming an "inclusion complex" where the entire complex is water-soluble.[6][8]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol:

  • Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD in your assay buffer).

  • Slowly add the powdered 5,8-Dimethylquinoline-3-carboxylic acid to the cyclodextrin solution while stirring vigorously.

  • Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.

  • The mixture may need to be stirred overnight at room temperature or with gentle heat to allow for efficient complex formation.

  • Filter the final solution to remove any un-complexed material.

  • It is essential to perform a full set of controls to ensure the cyclodextrin does not interfere with the biological assay.

References

  • National Toxicology Program (NTP). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • MySkinRecipes. 5,8-Dimethylquinoline-3-carboxylic acid. Available from: [Link]

  • Al-kassas, R., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • He, W., et al. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. Available from: [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • ResearchGate. Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • CompoundingToday.com. pH Adjusting Database. Available from: [Link]

  • JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

Sources

preventing photobleaching of 5,8-Dimethylquinoline-3-carboxylic acid in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 5,8-Dimethylquinoline-3-carboxylic acid and other quinoline-derived fluorophores in fluorescence microscopy. This guide is structured to provide actionable solutions and a deeper mechanistic understanding of photobleaching to enhance the quality and reproducibility of your imaging experiments.

Section 1: Understanding the Core Problem - Frequently Asked Questions

This section addresses the fundamental questions researchers face when encountering signal loss with 5,8-Dimethylquinoline-3-carboxylic acid.

Q1: What is photobleaching and why is my 5,8-Dimethylquinoline-3-carboxylic acid signal fading during observation?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1] When you expose 5,8-Dimethylquinoline-3-carboxylic acid to excitation light, the molecule absorbs energy and enters a high-energy singlet excited state. While it should ideally return to the ground state by emitting a photon (fluorescence), there's a probability it will transition to a chemically reactive, long-lived triplet state.[1] In this triplet state, the fluorophore can interact with molecular oxygen, generating highly reactive oxygen species (ROS) like singlet oxygen (¹O₂) and superoxide radicals (O₂˙⁻).[2][3][4] These ROS then attack and chemically alter the fluorophore's structure, cleaving covalent bonds and destroying its ability to fluoresce.[1][2] This cumulative damage is what you observe as signal fading or bleaching over time.

Q2: What are the primary experimental factors that accelerate the photobleaching of my quinoline-based probe?

A: Several factors, largely related to light exposure and the chemical environment, are critical. Understanding and controlling these is the first step in preventing photobleaching.

Factor Causality & Impact on Photobleaching
Excitation Light Intensity Higher intensity increases the rate at which fluorophores enter the excited state, thereby increasing the probability of transitioning to the destructive triplet state.
Illumination Duration Longer exposure times lead to a greater cumulative dose of photons, resulting in more opportunities for photochemical damage. This is especially critical in time-lapse imaging.[5][6]
Oxygen Concentration Molecular oxygen is a primary mediator of photobleaching.[2] Its presence allows for the generation of damaging ROS from excited-state fluorophores.
Chemical Environment (pH) The local pH can influence the fluorescence quantum yield of quinoline derivatives. Protonation can sometimes enhance fluorescence intensity, but suboptimal pH may reduce the initial signal, tempting users to increase excitation light and thus accelerate bleaching.
Fluorophore Concentration High local concentrations can lead to self-quenching or proximity-induced reactions between fluorophores in their excited states, an oxygen-independent bleaching pathway.[7]
Q3: Are quinoline derivatives like 5,8-Dimethylquinoline-3-carboxylic acid known to be particularly sensitive?

A: While specific photostability data for 5,8-Dimethylquinoline-3-carboxylic acid is not extensively published, quinoline derivatives as a class are versatile fluorophores used in various applications, including as fluorescent probes and sensors.[8][9][10] Like most organic fluorophores, they are susceptible to photobleaching.[2] The stability of any given fluorophore is highly dependent on its specific chemical structure and its immediate environment. The strategies outlined in this guide are based on universal principles for preserving fluorescence and are broadly applicable to this class of compounds.

Section 2: Troubleshooting Guide & Standard Operating Protocols

This section provides a systematic approach to diagnosing and solving common photobleaching issues.

Issue 1: Rapid Signal Loss During Initial Focusing and Image Setup

This is often the most critical phase where a significant portion of the fluorescence budget is inadvertently spent.

Core Problem: Excessive and inefficient light exposure before data is even collected.

Protocol 1: Optimizing Acquisition Settings to Minimize Photon Dose
  • Use Transmitted Light for Focusing: Whenever possible, use brightfield or Differential Interference Contrast (DIC) to locate the region of interest and bring the sample into focus. This avoids exposing your fluorophore to high-intensity excitation light during the initial setup.[5]

  • Start with Low Excitation Power: Set your laser or LED power to the lowest possible setting (e.g., 1-5%). You can increase it incrementally only if the signal is insufficient.

  • Use the Shortest Possible Exposure Time: Begin with a short camera exposure time (e.g., 50-100 ms). A noisy image with a faint signal is a better starting point than a bright, rapidly bleaching one.

  • Employ Neutral Density (ND) Filters: If your microscope uses a lamp-based source, always use ND filters to attenuate the light intensity before it reaches your sample.[6]

  • Synchronize Illumination and Detection: Ensure your system is configured so that the excitation shutter is open only when the camera is actively acquiring an image. This prevents "illumination overhead," where the sample is exposed to light while the camera is reading out or inactive.[11][12]

Mandatory Visualization: Workflow for Minimal Light Exposure

G cluster_setup Initial Setup & Focusing cluster_acquisition Image Acquisition Loop Start Start Imaging Session Focus Locate ROI & Focus (Use Transmitted Light) Start->Focus SetParams Set Minimal Power & Shortest Exposure Focus->SetParams Acquire Acquire Image (Shutter Synced) SetParams->Acquire Check Signal Adequate? Acquire->Check Check->Acquire Yes Adjust Incrementally Increase Power/Exposure Check->Adjust No Adjust->SetParams

Caption: Workflow for minimizing photobleaching during setup and acquisition.

Issue 2: Signal Fades Progressively During Z-Stacks or Time-Lapse Imaging

Core Problem: Cumulative photodamage from repeated exposures, primarily mediated by Reactive Oxygen Species (ROS).

Solution: The most effective strategy is to modify the chemical environment of the fluorophore to neutralize ROS as they are formed. This is achieved using antifade reagents within a mounting medium.[13][14]

Understanding Antifade Reagents

Antifade reagents are chemical compounds that act as ROS scavengers, effectively quenching the reactive molecules before they can destroy the fluorophore.

Antifade Reagent Mechanism & Key Characteristics Common Concentration Compatibility Notes
n-Propyl gallate (NPG) A widely used antioxidant. It is non-toxic and can be used with live cells, but can be difficult to dissolve.[15][16]0.1 - 2% (w/v)Generally compatible with a wide range of dyes. May interfere with certain biological processes like apoptosis.[16]
p-Phenylenediamine (PPD) Highly effective ROS scavenger, considered one of the most potent antifades.[15]0.1 - 1% (w/v)Can cause background fluorescence and may react with and quench cyanine dyes (like Cy2).[15] Can be toxic.
DABCO (1,4-diazabicyclo[2.2.2]octane) A good, less toxic alternative to PPD, though slightly less effective.[16]1 - 2.5% (w/v)Broadly compatible.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) A water-soluble analog of Vitamin E. Effective against various ROS and has cytoprotective effects, making it suitable for live-cell imaging.[6]0.1 - 2 mMExcellent for live-cell applications.
Mandatory Visualization: The Photobleaching Cascade

G S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + ³O₂ Bleached Bleached Fluorophore (Non-fluorescent) T1->Bleached Other Reactions ROS->Bleached Oxidative Damage

Caption: The photochemical pathway leading to fluorophore bleaching.

Protocol 2: Preparation of a Standard NPG-Glycerol Antifade Mounting Medium

This protocol provides a reliable, lab-prepared mounting medium for fixed samples.

Materials:

  • Glycerol (high purity)

  • Phosphate-Buffered Saline (PBS), 10X stock, pH 7.4

  • n-Propyl gallate (NPG)

  • 50 mL conical tube

  • Water bath or heat block set to 50-60°C

Procedure:

  • Prepare Buffered Glycerol: In a 50 mL tube, combine 9 mL of glycerol with 1 mL of 10X PBS. Mix thoroughly by vortexing. This creates a 90% glycerol solution buffered to a physiological pH.

  • Dissolve NPG: Add 0.1 g of n-Propyl gallate to the buffered glycerol to achieve a 1% (w/v) solution.

  • Heat and Mix: Cap the tube tightly and place it in a 50-60°C water bath. NPG dissolves slowly.[15][16] Intermittently remove the tube and vortex vigorously. Continue this process until the NPG is completely dissolved, which may take several hours.

  • Aliquot and Store: Once fully dissolved, aliquot the medium into smaller, light-proof tubes (e.g., 1.5 mL microcentrifuge tubes wrapped in foil). Store at -20°C for long-term use. A working aliquot can be kept at 4°C for several weeks.

Issue 3: Inherently Low Signal Requiring High Excitation Power

Core Problem: If the initial fluorescence is weak, you are forced to use settings that accelerate bleaching, creating a vicious cycle.

Troubleshooting Steps:

  • Optimize Buffer pH: The fluorescence of quinoline compounds can be sensitive to protonation.[17] Ensure your final mounting medium or imaging buffer has a controlled, slightly alkaline pH (typically 7.4-8.5), which often enhances the quantum yield of many fluorophores.

  • Increase Fluorophore Concentration: If possible, consider increasing the concentration of 5,8-Dimethylquinoline-3-carboxylic acid used for labeling. Perform a titration to find the optimal balance between signal strength and potential background.

  • Check Filter Compatibility: Verify that the excitation and emission filters on your microscope are optimally matched to the spectral properties of 5,8-Dimethylquinoline-3-carboxylic acid. A mismatch can lead to inefficient excitation and/or poor collection of emitted photons, resulting in an artificially weak signal.

  • Use High Quantum Efficiency Detectors: A more sensitive camera (higher quantum efficiency) can produce a stronger signal with less excitation light, directly reducing the rate of photobleaching.

Section 3: Advanced Imaging Modalities

For demanding long-term or high-resolution imaging, consider advanced microscopy techniques that are inherently more gentle on the sample:

  • Spinning Disk Confocal Microscopy: Uses a spinning disk with multiple pinholes to illuminate and detect many points simultaneously. This significantly reduces the dwell time of the excitation laser at any single point, thereby minimizing phototoxicity and bleaching compared to point-scanning confocal systems.

  • Light-Sheet Fluorescence Microscopy (LSFM): Illuminates the sample from the side with a thin sheet of light, meaning only the focal plane being imaged is excited. This dramatically reduces the overall photon dose to the sample, making it the gold standard for long-term imaging of sensitive specimens.

By systematically addressing the factors of light exposure, chemical environment, and detection efficiency, you can significantly extend the fluorescent lifetime of 5,8-Dimethylquinoline-3-carboxylic acid and acquire high-quality, reliable data.

References

  • Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC - NIH. (n.d.).
  • Mounting Media and Antifade reagents - BIDC UCSF. (n.d.). University of California, San Francisco.
  • 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4. (2023, August 15). Smolecule.
  • ProLong Antifade Mountants and Reagents. (n.d.). Thermo Fisher Scientific.
  • Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. (2016, November 5). PubMed.
  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net.
  • Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare.
  • Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC - NIH. (n.d.).
  • Mounting Media and Antifades. (n.d.). Thermo Fisher Scientific.
  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (n.d.). Journal of Cell Science.
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2015, August 10).
  • Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (2020, February 21). PubMed.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. (2024, July 4).
  • Fluorescence enhancement of quinolines by protonation. (2020, August 12). RSC Publishing.
  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC - NIH. (n.d.).
  • Photobleaching - Wikipedia. (n.d.). Wikipedia.
  • Mounting Media and Antifade Reagents. (n.d.). SciSpace.

Sources

Technical Support Center: 5,8-Dimethylquinoline-3-carboxylic Acid Derivatives in OLED Fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of 5,8-Dimethylquinoline-3-carboxylic acid derivatives in Organic Light-Emitting Diode (OLED) fabrication. As a novel class of materials, these quinoline derivatives present exciting opportunities, potentially as hole transport or emissive layer components.[1][2][3] This guide is designed for researchers and materials scientists to navigate the common challenges associated with thin-film formation of these small molecules, ensuring high-quality, uniform films crucial for optimal device performance.

Drawing from extensive experience in organic semiconductor processing, this document provides practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome experimental hurdles and accelerate your research and development efforts.

Part 1: Troubleshooting Guide for Poor Film Formation

This section addresses specific film quality issues you may encounter during the deposition of 5,8-Dimethylquinoline-3-carboxylic acid derivatives. Each problem is analyzed from cause to solution, providing a clear path to resolving the issue.

Issue 1: Film Delamination or Poor Adhesion

Q: My deposited film is peeling or flaking off the substrate. What is causing this and how can I fix it?

A: Poor adhesion is a common problem that can render a device useless.[4] The primary causes are typically substrate contamination, chemical incompatibility between the film and the substrate, or high internal stress within the film.[4][5]

Probable Causes & Solutions:

  • Substrate Contamination: The single most critical factor for good adhesion is a pristine substrate surface.[5][6] Any organic residues, dust particles, or moisture can act as a barrier, preventing strong bonds from forming between the substrate and the deposited molecules.[6][7]

    • Solution Protocol: Implement a rigorous, multi-step substrate cleaning procedure. A standard, effective protocol for glass or ITO-coated glass substrates is detailed below.

  • Surface Energy Mismatch: If the surface energy of the substrate is too low, the solution containing your quinoline derivative may not wet the surface properly, leading to dewetting and poor adhesion.[8]

    • Solution: Treat the substrate with UV-Ozone or an oxygen plasma immediately before deposition. This increases the surface energy by removing final traces of organic contaminants and creating polar functional groups, which promotes better wetting and adhesion.

  • High Internal Film Stress: Stress can build up in the film during deposition, particularly with faster evaporation rates in thermal deposition or rapid solvent evaporation in spin coating.[4] This stress can exceed the adhesive forces, causing the film to peel.

    • Solution (for Thermal Evaporation): Decrease the deposition rate to allow molecules more time to arrange in a lower-stress configuration.

    • Solution (for Spin Coating): Consider using a solvent with a higher boiling point to slow down the evaporation rate. Post-deposition annealing at a moderate temperature (below the glass transition temperature) can also help relax the film stress.

Detailed Protocol: Standard Substrate Cleaning
  • Initial Scrub: Gently scrub the substrates with a lint-free wipe soaked in a surfactant solution (e.g., 2% Alconox).

  • Sequential Sonication: Place the substrates in a rack and sonicate for 15 minutes in each of the following solvents:

    • Deionized Water with 2% Surfactant

    • Deionized Water (rinse)

    • Acetone

    • Isopropanol (IPA)

  • Final Rinse & Dry: Thoroughly rinse the substrates with fresh deionized water and dry them under a stream of high-purity nitrogen gas.

  • Storage: Store the cleaned substrates in a vacuum oven or a nitrogen-filled glovebox to prevent re-contamination.

Issue 2: Pinholes and Voids in the Film

Q: I'm observing small holes or empty patches in my film under a microscope. What leads to these defects?

A: Pinholes and voids are non-continuous regions in the film that can lead to electrical shorts and device failure. These defects often arise from particulate contamination, poor solution wettability, or mass transport limitations during solution coating.[9]

Probable Causes & Solutions:

  • Particulate Contamination: Dust or aggregated material in the solution can mask areas of the substrate during deposition, leaving a void once the film is dry.

    • Solution: Always filter your solution immediately before use with a syringe filter (e.g., 0.2 µm PTFE) to remove any aggregates or dust particles. Ensure that the deposition is carried out in a clean environment (e.g., a cleanroom or a glovebox with a particle filter).

  • Dewetting: This occurs when the liquid solution is unstable on the substrate and retracts into droplets instead of forming a continuous film. This is often due to a mismatch between the solvent's surface tension and the substrate's surface energy.[8]

    • Solution: As with adhesion issues, enhance the substrate's surface energy via UV-Ozone or oxygen plasma treatment.[8] Alternatively, you can modify the solution. Using a solvent mixture can sometimes tune the surface tension to be more compatible with the substrate.[9]

  • Solvent Evaporation Rate: A solvent that evaporates too quickly can "freeze" the film in a non-uniform state before it has had time to level into a continuous layer.[9]

    • Solution: Switch to a solvent with a lower vapor pressure (and higher boiling point). For example, if you are using chloroform, consider trying chlorobenzene or a mixture of the two. This slower evaporation allows more time for the molecules to self-organize into a uniform film.[10]

Visualization: The Impact of Solvent Evaporation Rate

G cluster_0 Fast Evaporation (e.g., Chloroform) cluster_1 Slow Evaporation (e.g., Chlorobenzene) a1 Rapid Solvent Removal a2 Molecules 'Frozen' in Place a1->a2 a3 High Defect Density (Pinholes, Voids) a2->a3 b1 Gradual Solvent Removal b2 Sufficient Time for Molecular Self-Assembly b1->b2 b3 Uniform, Continuous Film b2->b3

Caption: Relationship between solvent evaporation rate and resulting film quality.

Issue 3: Crystalline Domains and Rough Surface Morphology

Q: My film is not amorphous and smooth; instead, it has a rough surface with visible crystalline structures. Why is this happening and how can I promote a smoother, amorphous film?

A: While crystalline films can be desirable for some applications, amorphous films are often required for OLEDs to ensure uniform charge transport and prevent scattering losses.[11] Uncontrolled crystallization can lead to high surface roughness and performance inconsistencies. The tendency to crystallize is influenced by the molecule's intrinsic properties, the solvent choice, and post-deposition treatments.

Probable Causes & Solutions:

  • Solvent Choice: The solvent not only dissolves the material but also mediates molecular interactions during film formation. A "good" solvent that strongly solvates the molecule may lead to slower, more ordered crystallization upon evaporation.[10][12]

    • Solution: Experiment with different solvents. A "poorer" solvent, in which the material is less soluble, can sometimes lead to a more rapid precipitation and an amorphous film. Using solvent mixtures is a powerful way to fine-tune this behavior.[9][12]

  • Slow Solvent Evaporation: While beneficial for preventing pinholes, very slow evaporation can provide the thermodynamic window needed for molecules to arrange into ordered crystalline domains.

    • Solution: Increase the spin coating speed. A higher spin speed results in a thinner film and a faster evaporation rate, reducing the time available for crystallization.

  • Post-Deposition Annealing: Annealing a film can provide the thermal energy for molecules to rearrange into a more stable, crystalline state.

    • Solution: Avoid thermal annealing if an amorphous film is desired. If annealing is necessary to remove residual solvent, perform it at a lower temperature for a shorter duration. Alternatively, consider vacuum drying without additional heat.

Data Table: Solvent Properties and Their Influence on Film Morphology
SolventBoiling Point (°C)Vapor Pressure (kPa @ 20°C)Common Outcome for Small Molecules
Dichloromethane39.647.4Very fast evaporation, often leads to amorphous but potentially non-uniform films.
Chloroform61.221.3Fast evaporation, good starting point for amorphous films.
Toluene110.62.9Slower evaporation, may promote some molecular ordering.
Chlorobenzene131.71.2Slow evaporation, increases risk of crystallization but can form highly ordered films.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for solutions of 5,8-Dimethylquinoline-3-carboxylic acid derivatives for spin coating?

A1: A good starting point is typically in the range of 5 to 10 mg/mL. The optimal concentration is a trade-off: too low, and the resulting film may be too thin or discontinuous; too high, and you risk aggregation in the solution and an overly thick, rough film. It is recommended to start at 5 mg/mL and incrementally increase the concentration while monitoring film quality and thickness.

Q2: Can I use vacuum thermal evaporation (VTE) to deposit these materials?

A2: Yes, VTE is a viable technique for many small-molecule organic materials. The 5,8-Dimethylquinoline-3-carboxylic acid molecule has a predicted high boiling point, which is suitable for thermal evaporation.[13] However, care must be taken to find the optimal deposition temperature. If the temperature is too high, it can cause decomposition of the material. If it's too low, the deposition rate will be impractical. It is crucial to perform a test deposition and characterize the resulting film (e.g., via UV-Vis or photoluminescence spectroscopy) to ensure the material has not degraded.

Q3: How does the substrate temperature during deposition affect film quality?

A3: The substrate temperature is a critical parameter.

  • For Solution Processing: Heating the substrate during spin coating accelerates solvent evaporation, which can help in forming amorphous films. However, excessive heat can cause the solvent to boil, leading to a very rough, porous film. A modest temperature (e.g., 40-60 °C) is a good starting point.

  • For Vacuum Evaporation: A heated substrate provides deposited molecules with more surface mobility, which can help them find thermodynamically favorable positions, leading to a denser, more ordered, and potentially more crystalline film. Conversely, a cooled substrate can "freeze" molecules where they land, promoting an amorphous structure.

Q4: My film quality is inconsistent from one experiment to the next. What are the likely sources of this variability?

A4: Run-to-run variability often stems from subtle changes in environmental conditions or procedural execution.

  • Environment: Changes in ambient humidity and temperature can significantly affect solvent evaporation rates. Depositions should be performed in a controlled environment like a nitrogen-filled glovebox.

  • Solution Age: Organic semiconductor solutions can degrade or aggregate over time. Always use freshly prepared and filtered solutions for best results.

  • Substrate Cleaning: Inconsistent cleaning can leave varying levels of residue, directly impacting film adhesion and morphology.[5] Standardize your cleaning protocol and timeline.

  • Deposition Parameters: For VTE, ensure the deposition rate and vacuum level are stable and repeatable.[4] For spin coating, ensure the spin speed and acceleration are precisely controlled.

Visualization: Troubleshooting Workflow for Film Inconsistency

G cluster_env Environmental Control cluster_solution Solution Preparation cluster_substrate Substrate Preparation start Inconsistent Film Quality Observed env_check Verify Humidity & Temperature Control start->env_check sol_age Use Freshly Prepared Solution start->sol_age sub_clean Standardize Cleaning Protocol start->sub_clean glovebox_check Is Deposition in Glovebox? env_check->glovebox_check end Consistent Film Quality Achieved glovebox_check->end sol_filter Filter Solution (0.2 µm) Before Use sol_age->sol_filter sol_filter->end sub_treat Apply Consistent Surface Treatment (e.g., UV-Ozone) sub_clean->sub_treat sub_treat->end

Caption: A systematic workflow for diagnosing sources of experimental inconsistency.

References

  • Angstrom Engineering. Troubleshooting Electron Beam Evaporation Processes. Available from: [Link]

  • ProPlate®. What role does substrate preparation play in achieving effective adhesion of thin film coatings during electroplating?. Available from: [Link]

  • Indian Academy of Sciences. (2018). Effect of solvent–vapour annealing on morphology, structure of copper(II) phthalocyanine thin films and device performance. Available from: [Link]

  • Chaoxin Machinery. (2023). 11 Common Issues with Plastic Films and Their Solutions. Available from: [Link]

  • R. D. Mathis Company. (2024). Common Challenges in Vacuum Deposition and How an Inert Gas Purifier Can Solve Them. Available from: [Link]

  • Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. B. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159. Available from: [Link]

  • MySkinRecipes. 5,8-Dimethylquinoline-3-carboxylic acid. Available from: [Link]

  • AIP Publishing. (2020). The effect of solvents on the performance of organic light-emitting diodes. AIP Conference Proceedings 2202, 020023. Available from: [Link]

  • Denton Vacuum. (2023). 5 Challenges in Thin Film Manufacturing and How to Overcome Them. Available from: [Link]

  • ResearchGate. Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Available from: [Link]

  • PCB manufacturing. (2024). The Role of OLED Glass Substrate in Display Technology. Available from: [Link]

  • Denton Vacuum. (2021). Managing Spit Defects During Evaporation. Available from: [Link]

  • ACS Publications. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega, 3(3), 2972-2982. Available from: [Link]

  • ACS Publications. (2020). Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study. ACS Applied Materials & Interfaces, 12(37), 41819-41830. Available from: [Link]

  • RSC Publishing. Hole-transporting materials for organic light-emitting diodes: an overview. Available from: [Link]

  • MDPI. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Materials, 14(24), 7853. Available from: [Link]

  • Wikipedia. Evaporation (deposition). Available from: [Link]

  • PubMed. (2021). The Impact of Solvent Vapor on the Film Morphology and Crystallization Kinetics of Lead Halide Perovskites during Annealing. Available from: [Link]

  • ResearchGate. Thermal Evaporation and Deposition in Vacuum. Available from: [Link]

  • MDPI. Advances in Hole Transport Materials for Layered Casting Solar Cells. Available from: [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

  • RSC Publishing. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Available from: [Link]

  • ResearchGate. Single-crystalline hole-transporting layers for efficient and stable organic light-emitting devices. Available from: [Link]

  • Nature. (2022). Flexible integrated OLED substrates prepared by printing and plating process. Scientific Reports, 12(1), 1-10. Available from: [Link]

  • MDPI. Influence of Substrate Materials on Nucleation and Properties of Iridium Thin Films Grown by ALD. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • PubMed Central. (2022). Optimization of Processing Parameters and Adhesive Properties of Aluminum Oxide Thin-Film Transition Layer for Aluminum Substrate Thin-Film Sensor. Sensors, 22(23), 9345. Available from: [Link]

Sources

stability of 5,8-Dimethylquinoline-3-carboxylic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5,8-Dimethylquinoline-3-carboxylic acid (CAS 763893-29-4). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and handling of this compound in various solvent systems. Our goal is to anticipate and address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for solid 5,8-Dimethylquinoline-3-carboxylic acid?

A1: 5,8-Dimethylquinoline-3-carboxylic acid demonstrates good chemical stability in its solid form under standard laboratory conditions.[1] To ensure its integrity, the following storage protocol is recommended:

  • Temperature: Store at room temperature or under refrigerated conditions (2-8°C).[1]

  • Atmosphere: Keep in a tightly sealed container to protect from moisture.[1] The compound should be stored in a dry environment.[2]

  • Light: Protect from light to prevent potential photodegradation.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, which may lead to decomposition.[1]

Under these conditions, the compound is not expected to undergo significant degradation or structural changes.[1]

Q2: How does the choice of solvent affect the solubility of 5,8-Dimethylquinoline-3-carboxylic acid?

A2: The solubility of this compound is dictated by the interplay between its largely hydrophobic quinoline core and the polar carboxylic acid group. This dual nature results in a distinct solubility profile across different solvent classes.

Causality: The bicyclic aromatic quinoline ring, enhanced by two lipophilic methyl groups, limits aqueous solubility. However, the carboxylic acid group can engage in hydrogen bonding, promoting solubility in polar organic solvents.

Data Summary: Solubility Profile

Solvent ClassRepresentative SolventsSolubilityRationale
Polar Protic Ethanol, MethanolReadily Soluble[1]Hydrogen bonding between the solvent's hydroxyl group and the compound's carboxylic acid and quinoline nitrogen facilitates dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent Solubility[1]Strong dipole-dipole interactions effectively solvate the molecule.
Chlorinated Dichloromethane (DCM), ChloroformSoluble[1]Capable of solvating the aromatic quinoline structure.
Aqueous Water, BuffersLimited / Poor[3]The hydrophobic nature of the substituted quinoline ring system dominates, limiting interaction with water. Solubility is expected to be pH-dependent.[4][5][6]
Nonpolar HexanePoor Solubility[1]The overall polarity of the molecule is too high for effective solvation in nonpolar aliphatic solvents.
Q3: My compound solution is showing signs of degradation. What are the most likely causes?

A3: Degradation in solution is typically initiated by environmental factors such as pH, light, or temperature. The quinoline carboxylic acid scaffold is susceptible to several stress factors.

  • pH-Mediated Degradation: The stability of quinoline derivatives can be highly pH-dependent.[4][5][6] Extreme acidic or basic conditions can catalyze hydrolytic reactions or other chemical transformations.[7] The ionization state of both the carboxylic acid and the basic quinoline nitrogen changes with pH, which can alter degradation pathways.[7] For quinoline itself, optimal degradation conditions in some microbial systems have been noted at pH 8.[8][9]

  • Photodegradation: Aromatic heterocyclic systems like quinoline can be sensitive to UV and visible light.[10] Light exposure can provide the energy needed to initiate photochemical reactions, leading to the formation of various degradation products, including hydroxylated species or ring-opened products.[10]

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can promote degradation.[9] A common thermal degradation pathway for carboxylic acids is decarboxylation.[1][11] Studies on related heterocyclic compounds show that decomposition courses can be complex, often occurring at temperatures well above ambient.[12]

  • Oxidative Degradation: As noted, the compound should be kept away from strong oxidizing agents.[1] Oxidation can occur at the electron-rich quinoline ring or potentially at the methyl groups, leading to hydroxylated derivatives or N-oxides.[13]

Q4: I'm observing new peaks in my HPLC chromatogram after storing my sample solution. What could they be?

A4: The appearance of new, smaller peaks alongside your main compound peak is a classic indicator of degradation. Based on the chemical structure of 5,8-Dimethylquinoline-3-carboxylic acid, several degradation pathways are plausible. Identifying these helps in developing a stability-indicating analytical method.[14]

Potential Degradation Pathways:

  • Oxidation: The quinoline ring is susceptible to oxidation, which can lead to the formation of hydroxylated quinolines (e.g., at positions 2, 6, or 8) or an N-oxide.[8][15][16] This is a common pathway observed in the metabolism and degradation of quinolines.[8][9][16][17]

  • Decarboxylation: The loss of the carboxylic acid group as CO₂, particularly under heat or certain pH conditions, would yield 5,8-Dimethylquinoline.[1][11]

  • Photolytic Reactions: UV light exposure can lead to the formation of various photoproducts, including quinolinones or ring-cleavage products.[10] For example, photocatalytic degradation of quinoline can yield intermediates like 2-quinolinone and 4-quinolinone.[10]

The following diagram illustrates these potential transformation pathways.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 5,8-Dimethylquinoline-3-carboxylic acid Oxidation Oxidation (e.g., H₂O₂) Heat_pH Heat / pH Light Light (UV/Vis) Hydroxylated Hydroxylated Derivatives / N-Oxide Oxidation->Hydroxylated Decarboxylated 5,8-Dimethylquinoline Heat_pH->Decarboxylated Photoproducts Quinolinones / Ring-Cleavage Products Light->Photoproducts

Caption: Potential degradation pathways for the parent compound.

Troubleshooting Guides & Experimental Protocols

Protocol 1: How to Perform a Preliminary Solution Stability Study

Objective: To determine the stability of 5,8-Dimethylquinoline-3-carboxylic acid in a specific solvent system under your experimental conditions. This protocol is a foundational forced degradation study designed to identify potential stability issues early.[18]

Methodology:

  • Stock Solution Preparation: Prepare an accurately weighed stock solution of the compound in your chosen solvent (e.g., DMSO, Methanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquot Preparation: Dilute the stock solution to your typical working concentration using your final experimental buffer or solvent system.

  • Sample Distribution: Dispense the working solution into multiple, clearly labeled vials (e.g., HPLC vials).

  • Stress Condition Exposure:

    • Time Zero (T=0): Immediately analyze one vial to establish the initial purity and peak area. This is your baseline.

    • Room Temp / Light: Store a set of vials on the benchtop under ambient light and temperature.

    • Room Temp / Dark: Store a set of vials on the benchtop, wrapped completely in aluminum foil to protect from light.

    • Refrigerated / Dark: Store a set of vials at 2-8°C, protected from light.

  • Time-Point Analysis: Analyze one vial from each condition at predetermined time points (e.g., 4h, 8h, 24h, 48h, 1 week). Use a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease indicates degradation. The goal of forced degradation is often to achieve 5-20% degradation to ensure degradation products can be adequately studied.[19]

    • Monitor the chromatogram for the appearance and growth of new peaks (degradants).

    • Calculate the percentage of the parent compound remaining and the percentage of each new impurity.

The following workflow visualizes this process.

G cluster_stress 3. Expose Aliquots to Stress Conditions prep 1. Prepare Stock & Working Solutions t0 2. Analyze T=0 Sample (Baseline) prep->t0 rt_light Room Temp (Light) prep->rt_light rt_dark Room Temp (Dark) prep->rt_dark fridge Refrigerated (Dark) prep->fridge data 5. Compare Data to T=0 (Assess Degradation) t0->data Baseline analysis 4. Analyze at Time Points (e.g., 4h, 24h, 1 week) rt_light->analysis rt_dark->analysis fridge->analysis analysis->data Time Point Data

Caption: Workflow for a preliminary solution stability study.

Protocol 2: Recommended Starting HPLC-UV Method for Stability Monitoring

Objective: To provide a robust, stability-indicating reversed-phase HPLC method capable of separating 5,8-Dimethylquinoline-3-carboxylic acid from its potential degradation products.[18]

Rationale: A C18 column provides excellent retention for the hydrophobic quinoline ring. An acidic mobile phase modifier (formic acid) is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. A gradient elution is recommended to ensure that both early-eluting polar degradants and late-eluting nonpolar degradants are resolved from the parent peak.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temperature 30°C
UV Detection 254 nm and 320 nm (or scan for optimal wavelength)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

System Suitability: Before analysis, ensure the system is equilibrated. A system suitability test should be performed, including multiple injections of a standard to check for reproducibility of retention time and peak area. The analytical method should be validated to confirm it is stability-indicating.[20][21]

References

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. Available from: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Center for Biotechnology Information. Available from: [Link]

  • 5,8-Dimethylquinoline-3-carboxylic acid. MySkinRecipes. Available from: [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Effects of temperature (a) and dissolved oxygen (DO) (b) on the cell growth and quinoline biodegradation of strain PY1. - ResearchGate. Available from: [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). National Toxicology Program (NTP). Available from: [Link]

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Center for Biotechnology Information. Available from: [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. Available from: [Link]

  • (PDF) Microbial degradation of quinoline and methylquinolines. ResearchGate. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. PubMed. Available from: [Link]

  • (PDF) Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. ResearchGate. Available from: [Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Available from: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available from: [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. ACS Publications. Available from: [Link]

  • A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]

  • Stability of D-5,5-Dimethyl-A2-thiazoline-karboxylic Acid in Relation to Its Possible Occurrence As a Degradation Product of Pen. ORBi. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]

  • 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. PubChem. Available from: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]

  • Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. Available from: [Link]

  • carboxylic acid solubility + TLC. Reddit. Available from: [Link]

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Technical Support Center: Overcoming Aggregation-Caused Quenching of 5,8-Dimethylquinoline-3-carboxylic Acid Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,8-Dimethylquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorophore in their work. Our goal is to provide you with the expert insights and practical troubleshooting strategies required to overcome the common challenge of Aggregation-Caused Quenching (ACQ) and ensure the reliability and sensitivity of your fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Aggregation-Caused Quenching (ACQ)?

Aggregation-Caused Quenching (ACQ) is a phenomenon that significantly reduces the fluorescence intensity of many organic fluorophores when they are in high concentrations or in a solid state.[1][2] In dilute solutions, fluorophore molecules are isolated and emit light efficiently after excitation. However, as concentration increases or when the molecules are aggregated in a condensed phase, they form non-fluorescent or weakly fluorescent dimers and excimers through intermolecular interactions like π-π stacking.[3] These aggregates create pathways for non-radiative decay, causing the excited state energy to be lost as heat rather than emitted as light, thus "quenching" the fluorescence.[4][5]

Q2: Why is 5,8-Dimethylquinoline-3-carboxylic acid prone to ACQ?

The structure of 5,8-Dimethylquinoline-3-carboxylic acid contains a planar quinoline core, which is an aromatic heterocyclic system.[6] This planarity facilitates close packing and π-π stacking interactions between molecules, especially in aqueous media where its hydrophobic nature encourages aggregation to minimize contact with water, or at high concentrations.[2] Additionally, the carboxylic acid group can participate in intermolecular hydrogen bonding, which may further stabilize these aggregates and enhance the quenching effect.[7]

Q3: What are the common signs of ACQ in my experiments?

The primary indicator of ACQ is a non-linear relationship between fluorescence intensity and concentration. Initially, as you increase the concentration of 5,8-Dimethylquinoline-3-carboxylic acid, the fluorescence will increase as expected. However, beyond a certain point, the intensity will plateau and then begin to decrease, even as more fluorophore is added. Other signs include a noticeable red-shift in the emission spectrum, the appearance of new, broad emission bands at longer wavelengths corresponding to excimer formation, and significantly weaker fluorescence in solid films or precipitates compared to dilute solutions.

Q4: What general strategies exist to overcome ACQ?

The core principle for overcoming ACQ is to prevent the fluorophore molecules from forming close-contact aggregates. This is typically achieved by isolating the molecules from one another. The most common and effective strategies include:

  • Host-Guest Chemistry: Encapsulating the fluorophore within the cavity of a larger host molecule, such as a cyclodextrin or cucurbituril.[3]

  • Incorporation into a Matrix: Dispersing the fluorophore in a solid, transparent matrix like a polymer (e.g., PMMA) or micelles.[1]

  • Covalent Modification: Attaching bulky groups to the fluorophore to sterically hinder aggregation.[1]

This guide will focus on the practical application of host-guest chemistry and matrix isolation, which are broadly applicable in a research setting.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter and provides detailed, actionable solutions grounded in established scientific principles.

Problem 1: My fluorescence intensity is decreasing at higher concentrations in an aqueous buffer.
  • Causality: This is a classic manifestation of ACQ. The hydrophobic quinoline core of the molecule drives aggregation in aqueous solutions to minimize its interaction with water. As the concentration increases, so does the formation of non-emissive aggregates, leading to a drop in overall fluorescence.

  • Solution: Utilize Host-Guest Encapsulation with Cyclodextrins

    The most effective solution for aqueous systems is to use cyclodextrins (CDs). These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] The hydrophobic quinoline portion of your molecule will preferentially partition into the CD cavity, forming an inclusion complex.[9][10] This encapsulation physically isolates the fluorophores, preventing π-π stacking and restoring their monomeric, fluorescent state.[3][11]

Cyclodextrin TypeCavity Diameter (Å)Compatibility NotesRecommended Starting Concentration
α-Cyclodextrin 4.7 - 5.3Cavity may be too small for efficient inclusion of the dimethylquinoline ring system.[10]5 - 10 mM
β-Cyclodextrin 6.0 - 6.5Generally provides the best size match for aromatic rings like quinoline. It is the most common choice for this application.1 - 10 mM
γ-Cyclodextrin 7.5 - 8.3Larger cavity may result in a weaker or less stable complex compared to β-CD.5 - 10 mM
HP-β-Cyclodextrin 6.0 - 6.5A hydroxypropyl derivative of β-CD with significantly higher aqueous solubility, making it ideal for preparing highly concentrated stock solutions.[10]1 - 10 mM
Problem 2: My sample shows strong fluorescence in an organic solvent (e.g., THF, DMSO) but loses it when transferred to an aqueous solution.
  • Causality: 5,8-Dimethylquinoline-3-carboxylic acid is more soluble and exists in a well-solvated, monomeric state in many organic solvents, leading to bright fluorescence. When introduced to water, a poor solvent for the aromatic core, the molecules aggregate to minimize their unfavorable interactions with the polar solvent, triggering ACQ.[2]

  • Solution 1: Re-evaluate the use of Host-Guest Chemistry

    As with the previous problem, cyclodextrins (especially the highly soluble HP-β-CD) are the premier solution for maintaining fluorescence in aqueous environments. The formation of the inclusion complex effectively creates a more "organic-like" microenvironment for the fluorophore, preserving its emissive properties.

  • Solution 2: Formulation in Surfactant Micelles

    An alternative strategy is to use surfactants like Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), or Triton X-100. Above their critical micelle concentration (CMC), these molecules form spherical aggregates (micelles) with a hydrophobic core and a hydrophilic shell. The 5,8-Dimethylquinoline-3-carboxylic acid will embed itself within the hydrophobic core, isolating it from both the bulk aqueous phase and other fluorophore molecules.

    See Protocol 2 for a step-by-step guide to formulation in a surfactant micelle system.

Problem 3: My solid-state sample (e.g., a thin film or powder) is not fluorescent.
  • Causality: The ACQ effect is maximized in the solid state, where molecules are forced into close proximity, allowing for extensive π-π stacking and other quenching interactions.[1] This is a common issue for many conventional fluorophores.

  • Solution: Disperse in a Solid Host Matrix

    To achieve solid-state fluorescence, you must prevent the formation of dense aggregates. This can be done by co-dissolving the 5,8-Dimethylquinoline-3-carboxylic acid with a transparent, inert polymer and then casting a film. The polymer chains create a rigid matrix that physically separates the fluorophore molecules.

    • Recommended Polymer: Polymethyl methacrylate (PMMA) is an excellent choice due to its optical transparency and compatibility with many organic solvents used for spin-coating or drop-casting.

    • Methodology:

      • Prepare a solution of PMMA in a suitable solvent (e.g., toluene, chloroform).

      • Prepare a concentrated stock solution of your fluorophore in a compatible solvent (e.g., THF).

      • Add a small volume of the fluorophore stock solution to the PMMA solution. A typical doping concentration is 0.1% to 1% by weight relative to the polymer.

      • Mix thoroughly and deposit the solution onto a substrate via spin-coating, drop-casting, or other methods to create a thin film.

      • As the solvent evaporates, the fluorophore molecules will be entrapped and isolated within the rigid PMMA matrix, preserving their fluorescence.

Visual Diagrams and Workflows

The following diagrams illustrate the key mechanisms and troubleshooting logic discussed in this guide.

ACQ_Mechanism cluster_0 Dilute Solution (Fluorescent) cluster_1 Concentrated Solution / Aggregate (Quenched) cluster_2 Host-Guest Complex (Fluorescence Restored) M1 Excitation (Light In) Monomer Emission (Light Out) Light_Out1 hv' M1:f2->Light_Out1 Light_In1 hv Light_In1->M1:f0 M2 Excitation (Light In) Aggregate (π-π Stacking) Non-Radiative Decay (Heat) Heat_Out Heat M2:f2->Heat_Out Light_In2 hv Light_In2->M2:f0 Host Host Molecule (e.g., Cyclodextrin) M3 Excitation (Light In) Encapsulated Monomer Emission (Light Out) Light_Out3 hv' M3:f2->Light_Out3 Light_In3 hv Light_In3->M3:f0 Troubleshooting_Workflow Start Fluorescence Signal is Weak or Decreasing with Concentration Q1 Is the experiment in an aqueous solution? Start->Q1 Sol_Aqueous Use Host-Guest Chemistry: - Add β-Cyclodextrin or HP-β-CD - See Protocol 1 Q1->Sol_Aqueous Yes Q2 Is the sample a solid film or powder? Q1->Q2 No Sol_Aqueous_Alt Use Surfactant Micelles: - Add SDS, CTAB, or Triton X-100 - See Protocol 2 Sol_Aqueous->Sol_Aqueous_Alt Alternative End Problem Resolved: Fluorescence Restored Sol_Aqueous->End Sol_Aqueous_Alt->End Sol_Solid Disperse in a Polymer Matrix: - Co-dissolve with PMMA - Cast a thin film Q2->Sol_Solid Yes Q2->End No (Other issue) Sol_Solid->End

Caption: Troubleshooting workflow for diagnosing and solving ACQ issues.

Experimental Protocols

Protocol 1: Overcoming ACQ with β-Cyclodextrin
  • Objective: To prepare a solution of 5,8-Dimethylquinoline-3-carboxylic acid with β-Cyclodextrin to prevent aggregation and restore fluorescence in an aqueous buffer.

  • Materials:

    • 5,8-Dimethylquinoline-3-carboxylic acid

    • β-Cyclodextrin (or Hydroxypropyl-β-Cyclodextrin for higher solubility)

    • Target aqueous buffer (e.g., PBS, TRIS)

    • Vortex mixer and/or sonicator

    • Fluorometer

  • Methodology:

    • Prepare a β-Cyclodextrin (β-CD) Stock Solution:

      • Weigh out the required amount of β-CD to make a 10 mM stock solution in your target buffer. Note: The solubility of β-CD in water is limited (~18.5 g/L or ~16.3 mM at 25°C). If higher concentrations are needed, use HP-β-CD.

      • Aid dissolution by vortexing or brief sonication.

    • Prepare a Fluorophore Stock Solution:

      • Prepare a concentrated stock solution (e.g., 1-10 mM) of 5,8-Dimethylquinoline-3-carboxylic acid in a suitable organic solvent like DMSO or ethanol.

    • Prepare the Final Sample:

      • In a microcentrifuge tube or cuvette, add the desired volume of the 10 mM β-CD solution.

      • Spike in a small volume of the fluorophore stock solution to achieve the desired final concentration (e.g., 1-100 µM). The final concentration of the organic solvent should be kept to a minimum (ideally <1%).

      • The final molar ratio of β-CD to the fluorophore should be at least 10:1, and ideally higher (e.g., 100:1 or more) to ensure efficient encapsulation.

    • Equilibration:

      • Vortex the final solution gently for 1-2 minutes.

      • Allow the solution to equilibrate for at least 30 minutes at room temperature to ensure the formation of the inclusion complex.

    • Measurement:

      • Measure the fluorescence spectrum of the sample.

      • As a control, prepare an identical sample without β-CD to directly observe the fluorescence enhancement and confirm the mitigation of ACQ.

Protocol 2: Overcoming ACQ with Surfactant Micelles
  • Objective: To formulate 5,8-Dimethylquinoline-3-carboxylic acid in a micellar solution to prevent aggregation in an aqueous environment.

  • Materials:

    • 5,8-Dimethylquinoline-3-carboxylic acid

    • Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

    • Target aqueous buffer

    • Vortex mixer

  • Methodology:

    • Prepare a Surfactant Stock Solution:

      • Prepare a stock solution of the surfactant in your buffer at a concentration well above its Critical Micelle Concentration (CMC). For SDS, the CMC in water is ~8.2 mM. A 100 mM stock solution is convenient.

    • Prepare a Fluorophore Stock Solution:

      • Prepare a concentrated stock solution (e.g., 1-10 mM) of the fluorophore in DMSO or ethanol.

    • Prepare the Final Sample:

      • In your measurement cuvette, add the required volume of the surfactant stock solution and buffer to achieve a final surfactant concentration that remains above the CMC.

      • Add a small aliquot of the fluorophore stock solution to reach the desired final concentration.

    • Equilibration and Measurement:

      • Gently mix the solution and allow it to equilibrate for 15-20 minutes.

      • Measure the fluorescence, comparing it to a control sample prepared without the surfactant to quantify the effect.

References

  • Royal Society of Chemistry. (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C.
  • Smolecule. (2023, August 15). Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4.
  • Mei, J., et al. (2010). Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission. Advanced Materials, 22, 2159–2163. DOI: 10.1002/adma.200904056.
  • National Center for Biotechnology Information. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed.
  • Liu, J., et al. (2025). A predictable supramolecular strategy overcomes the aggregation-caused quenching (ACQ) problem in sensitive bioimaging of plant signaling species. ResearchGate.
  • Lenka, S. K., et al. (2025). Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. ResearchGate.
  • ResearchGate. (2025). Cyclodextrin Insulation Prevents Static Quenching of Conjugated Polymer Fluorescence at the Single Molecule Level.
  • ACS Publications. (2019). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C.
  • Host-guest complexes - Boosting the performance of photosensitizers. (2020). PubMed.
  • ResearchGate. (2025). Minimizing the Fluorescence Quenching Caused by Uncontrolled Aggregation of CdSe/CdS Core/shell Quantum Dots for Biosensor Applications.
  • Royal Society of Chemistry. (n.d.). Fluorescence quenching in β-cyclodextrin vesicles: membrane confinement and host–guest interactions. Photochemical & Photobiological Sciences.
  • National Center for Biotechnology Information. (2021). Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid. PMC.
  • ACS Publications. (n.d.). Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • Royal Society of Chemistry. (n.d.). Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water.

Sources

Technical Support Center: Purification of Crude 5,8-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 5,8-Dimethylquinoline-3-carboxylic acid (CAS 763893-29-4).[1] This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable quinoline scaffold in high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and adapt procedures effectively.

The synthesis of quinoline derivatives, often through classic name reactions like the Gould-Jacobs reaction, can result in complex crude mixtures.[2][3] The inherent properties of 5,8-Dimethylquinoline-3-carboxylic acid—a crystalline solid with a molecular weight of 201.22 g/mol , featuring both an acidic carboxylic acid group and a basic nitrogen atom within its heterocyclic core—present unique purification challenges.[4] This guide provides a structured, question-and-answer-based approach to systematically address these issues.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a clear understanding of what you are trying to remove. The impurities in your crude product are dictated by the synthetic route employed.

Q1: What are the most common impurities I can expect in my crude 5,8-Dimethylquinoline-3-carboxylic acid, particularly from a Gould-Jacobs synthesis?

A1: The Gould-Jacobs reaction, which involves the condensation of an aniline (2,5-dimethylaniline) with an acyl malonic ester followed by thermal cyclization, is a common route.[2] Your crude product will likely contain a mixture of the following:

  • Unreacted Starting Materials:

    • 2,5-Dimethylaniline: The aniline starting material.

    • Diethyl ethoxymethylenemalonate (DEEM) or related malonic esters: The three-carbon building block.

  • Key Reaction Intermediate:

    • 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid: The Gould-Jacobs reaction initially forms a 4-hydroxyquinoline derivative (which exists in tautomeric equilibrium with the 4-quinolone form).[2][5][6] If the subsequent reaction to remove the 4-hydroxy group is incomplete, this will be a major impurity. It has a similar backbone but different polarity and acidity.

  • Reaction By-products:

    • Anilidomethylenemalonic ester: The intermediate formed after the initial condensation but before the high-temperature cyclization step.[2] Incomplete reaction due to insufficient temperature or time will leave this impurity in the mixture.

    • Polymeric/Tarry Materials: Many quinoline syntheses, especially those requiring high heat, are prone to generating tar-like substances.[7] These are often complex, high-molecular-weight materials that can complicate isolation.

  • Degradation Products:

    • 5,8-Dimethylquinoline: If the reaction temperature is excessively high, decarboxylation of the final product can occur, leading to the loss of the carboxylic acid group.[4][8]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. However, its success depends heavily on solvent selection and the nature of the impurities.

Q1: My crude product is a dark, oily, or tarry substance that won't crystallize. What should I do first?

A1: An oily or tarry crude product indicates the presence of significant impurities that are depressing the melting point and interfering with lattice formation. Do not attempt direct recrystallization. The most effective initial step is an acid-base extraction to perform a bulk separation of the desired acidic product from neutral and tarry impurities. Please proceed to Section 3 for a detailed workflow. After the acid-base cleanup, the precipitated solid will be much cleaner and more amenable to recrystallization.

Q2: I'm getting very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery is typically caused by one of two factors: using too much solvent or choosing a solvent in which your product is too soluble at room temperature.

  • Causality: The principle of recrystallization relies on a significant difference in the compound's solubility at high and low temperatures. If the compound remains highly soluble even after cooling, it will not precipitate effectively.

  • Solution Workflow:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until dissolution is just complete.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a tiny crystal of pure product can also be highly effective.

    • Use a Co-solvent System: If a single solvent is not ideal, a co-solvent system (e.g., Ethanol-Water, Dichloromethane-Hexane) can be used. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

Q3: The purity of my product, confirmed by melting point and TLC, doesn't improve significantly after recrystallization. What's the issue?

A3: This suggests that the primary impurity has a solubility profile very similar to your target compound. This is common if the main impurity is a structurally related compound, such as the 4-hydroxy precursor. In this scenario, recrystallization alone is insufficient. You must employ a purification technique that separates compounds based on a different chemical property, such as acidity. An acid-base extraction (Section 3 ) or column chromatography (Section 4 ) is required.

Data Presentation: Recrystallization Solvent Selection

The solubility profile of 5,8-Dimethylquinoline-3-carboxylic acid indicates its amenability to recrystallization from polar organic solvents.[4]

Solvent SystemRationale & Use CaseBoiling Point (°C)
Ethanol or Methanol Good general-purpose solvents. The compound is readily soluble when hot and less so when cold.[4]78 / 65
Ethanol/Water A versatile co-solvent system. Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Ideal for moderately polar impurities.Variable
Dimethyl Sulfoxide (DMSO)/Water For highly impure samples that are difficult to dissolve. Dissolve in a small amount of hot DMSO, then precipitate by slowly adding water.[4]Variable
Dichloromethane/Hexane Good for removing non-polar impurities. Dissolve in a minimum of warm dichloromethane and add hexane until cloudy.[4]Variable
Section 3: Leveraging Acid-Base Extraction for Purity Enhancement

The presence of a carboxylic acid group is the key to a highly effective purification strategy that can rapidly remove neutral and basic impurities.[9][10]

Q1: How can I use acid-base extraction to specifically remove neutral starting materials and tarry by-products?

A1: This technique exploits the ability of the carboxylic acid to be deprotonated into a water-soluble salt, leaving water-insoluble neutral impurities behind in an organic solvent.

  • Causality & Mechanism: 5,8-Dimethylquinoline-3-carboxylic acid will react with a weak base like sodium bicarbonate (NaHCO₃) to form its sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase. Neutral impurities (like unreacted malonic esters or decarboxylated by-products) will not react and will remain in the organic phase.[11]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced during the acid-base reaction. Allow the layers to separate. The aqueous layer now contains the sodium salt of your desired product.

  • Isolation: Drain the aqueous layer into a clean flask. Wash the organic layer two more times with the basic solution to ensure complete extraction. Combine all aqueous layers.

  • Re-precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, while stirring, until the solution is acidic (pH ~2, check with pH paper).

  • Collection: The protonated 5,8-Dimethylquinoline-3-carboxylic acid will precipitate out as a solid. Collect the solid by vacuum filtration, wash it with cold deionized water to remove salts, and dry thoroughly.

Mandatory Visualization: Acid-Base Extraction Workflow

G cluster_start Initial State cluster_process Extraction Process cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product (Target Acid + Neutral Impurities) in Dichloromethane add_base Add aq. NaHCO₃ Shake & Vent start->add_base sep_funnel Separatory Funnel organic_impurities Neutral Impurities in Dichloromethane sep_funnel->organic_impurities Top Layer* aq_product Sodium 5,8-Dimethylquinoline-3-carboxylate in Water sep_funnel->aq_product Bottom Layer* add_base->sep_funnel discard Discard organic_impurities->discard acidify Acidify with HCl (pH 2) aq_product->acidify precipitate Precipitated Pure Acid acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry final_product Pure Product filter_dry->final_product caption *Layer position depends on solvent density. G start Crude Product check_physical Is it a solid or an oil/tar? start->check_physical recrystallize Attempt Recrystallization (See Section 2) check_physical->recrystallize Solid acid_base Perform Acid-Base Extraction (See Section 3) check_physical->acid_base Oil/Tar check_purity1 Purity Acceptable? (TLC, MPt) recrystallize->check_purity1 acid_base->recrystallize end Pure Product check_purity1->end Yes chromatography Column Chromatography (See Section 4) check_purity1->chromatography No (Similar Impurities) chromatography->end

Sources

Validation & Comparative

A Comparative Guide to Quinoline-Based Fluorescent Probes: Spotlight on 5,8-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of biomedical research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level. Among the diverse array of fluorophores, quinoline derivatives have emerged as a prominent class due to their versatile photophysical properties, synthetic accessibility, and inherent biological activities.[1] This guide provides an in-depth comparison of 5,8-Dimethylquinoline-3-carboxylic acid with other notable quinoline-based fluorescent probes, offering insights into their performance and application-specific advantages.

The Quinoline Scaffold: A Privileged Structure in Fluorescence Sensing

The quinoline core, a bicyclic aromatic heterocycle, serves as an excellent platform for the design of fluorescent probes.[1] Its rigid structure and the presence of a nitrogen atom offer unique electronic properties and coordination sites for metal ions.[2][3] These features, combined with the potential for extensive functionalization, allow for the fine-tuning of spectroscopic characteristics such as absorption and emission wavelengths, quantum yield, and Stokes shift.[4] Consequently, quinoline-based probes have been successfully employed in a wide range of applications, including bio-imaging, ion sensing, and as labels for biomolecules.[1][2][4]

Profiling 5,8-Dimethylquinoline-3-carboxylic acid: A Promising Candidate

5,8-Dimethylquinoline-3-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₁NO₂.[5][6] Its structure features the characteristic quinoline backbone with the addition of two methyl groups at positions 5 and 8, and a carboxylic acid group at position 3.[5] While detailed photophysical data for this specific compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential as a fluorescent probe.[5] The carboxylic acid moiety, in particular, provides a convenient handle for conjugation to biomolecules or for modulating solubility and cellular uptake.[6]

Key Structural and Chemical Properties:

  • Molecular Formula: C₁₂H₁₁NO₂[5][7]

  • Molecular Weight: 201.22 g/mol [5][6]

  • Functional Groups: Quinoline core, two methyl groups, one carboxylic acid group.[5] The carboxylic acid allows for straightforward derivatization.[6]

  • Potential Applications: Research suggests its utility as a fluorescent probe in various assays and imaging techniques.[5] It also shows potential as an antimicrobial agent and as a ligand in coordination chemistry.[5][6]

Comparative Analysis with Other Quinoline-Based Probes

To understand the potential performance of 5,8-Dimethylquinoline-3-carboxylic acid, it is instructive to compare its structural class to other well-characterized quinoline-based probes. The choice of a fluorescent probe is dictated by the specific requirements of the experiment, including the target analyte, the biological environment, and the instrumentation available.[4]

Probe/Derivative ClassKey Features & AdvantagesPotential ApplicationsRepresentative Spectroscopic Data (Illustrative)
8-Hydroxyquinolines Excellent chelators for metal ions, particularly Zn²⁺.[4] Often exhibit fluorescence enhancement upon ion binding.[3]Sensing of metal ions in biological systems, fluorescence microscopy.[4]λ_abs: ~360 nm, λ_em: ~500 nm, Quantum Yield (Φ_F): Low in free form, significantly increases upon metal binding.
Quinoline-Amide Derivatives Tunable photophysical properties through amide functionalization.[4] Can be designed for specific biological targets.Bio-imaging, sensing of pH and viscosity.λ_abs: 350-450 nm, λ_em: 450-600 nm, Stokes Shift: Often large and tunable.
Quinoline-3-carboxylates The ester group at the 3rd position can lead to higher fluorescence intensity compared to a keto group.[4] The carboxylic acid allows for easy derivatization.[6]General fluorescent labeling, building blocks for more complex probes.λ_abs: ~340 nm, λ_em: ~430 nm, Φ_F: Variable depending on substitution.
5,8-Dimethylquinoline-3-carboxylic acid The dimethyl substitution may enhance quantum yield and photostability. The carboxylic acid facilitates conjugation.[5]Potential for metal ion sensing, pH sensing, and as a scaffold for targeted probes.Specific data not readily available, but expected to fall within the general range of quinoline-3-carboxylates.

Note: The spectroscopic data presented are illustrative and can vary significantly based on the specific molecular structure, solvent, and environmental conditions.

Experimental Protocols: A Guide to Characterization and Application

The rigorous evaluation of a fluorescent probe is paramount to ensure reliable and reproducible experimental outcomes. Below are standardized protocols for the synthesis of a representative quinoline probe and the measurement of its fluorescence quantum yield.

4.1. Generalized Synthesis of a Quinoline-Based Probe

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Friedländer synthesis or the Pfitzinger-Borsche reaction.[8][9] A general, adaptable two-step synthesis for a tunable quinoline scaffold is outlined below.[10]

Workflow for Quinoline Probe Synthesis

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination & Functionalization start Substituted Aniline + Diethyl Malonate step1 Heat under reflux start->step1 product1 Hydroxyquinolinone Intermediate step1->product1 step2 React with POCl₃ product1->step2 product2 Dichloroquinoline Core step2->product2 step3 Palladium-catalyzed cross-coupling product2->step3 product3 Functionalized Quinoline Probe step3->product3

Caption: A generalized two-step synthetic workflow for creating a library of quinoline-based fluorescent probes.

4.2. Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process.[11] It is defined as the ratio of photons emitted to photons absorbed.[11] The relative method, using a well-characterized standard, is commonly employed.[12][13]

Protocol for Relative Quantum Yield Determination

  • Sample Preparation: Prepare dilute solutions of both the sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent.[14] The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[13]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of the sample and standard solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of the sample and standard solutions using the same excitation wavelength and instrument settings.[12]

  • Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' denote the sample and the reference, respectively.

Logical Flow for Quantum Yield Measurement

G A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance (A) A->B C Measure Fluorescence (I) A->C E Calculate Quantum Yield (Φ_s) B->E D Calculate Integrated Intensity C->D D->E

Caption: Decision and data flow for the determination of relative fluorescence quantum yield.

Conclusion and Future Outlook

5,8-Dimethylquinoline-3-carboxylic acid represents a promising, yet under-characterized, member of the quinoline-based fluorescent probe family. Its structure suggests favorable properties for various sensing and imaging applications. A thorough experimental investigation of its photophysical characteristics is warranted to fully elucidate its potential. The continued development of novel quinoline derivatives, facilitated by modular synthetic strategies, will undoubtedly expand the toolkit available to researchers for probing the intricate workings of biological systems.[10] The key to advancing the field lies in the rational design of probes with tailored properties, including improved brightness, photostability, and target specificity.[4]

References

  • MySkinRecipes. 5,8-Dimethylquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 1). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PMC. Retrieved from [Link]

  • Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]

  • ResearchGate. “One‐step” synthesis of designed quinoline probes. Retrieved from [Link]

  • University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. Retrieved from [Link]

  • ResearchGate. (2011, October 25). (PDF) Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023, July 7). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 16). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. Retrieved from [Link]

  • MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. Relative and absolute determination of fluorescence quantum yields of transparent samples. PMC. Retrieved from [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ACS Publications. (2023, March 15). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]

  • Semantic Scholar. (2021, June 16). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]

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A Comparative Analysis of Antimicrobial Efficacy: Ciprofloxacin vs. Novel Quinolone-3-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern pharmaceutical research. While established antibiotics like ciprofloxacin remain vital tools, the development of new chemical entities is crucial. This guide provides a detailed comparative analysis of the well-established fluoroquinolone, ciprofloxacin, against the therapeutic potential of emerging quinoline-3-carboxylic acid derivatives.

This document is structured to provide a deep, data-driven comparison for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, compare in vitro efficacy through experimental data, and provide detailed protocols for the replication and validation of these findings.

Mechanistic Framework: The Quinolone Mode of Action

Both ciprofloxacin and its quinoline analogs are bactericidal agents that function by disrupting DNA replication.[2] Their primary targets are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process critical for relieving torsional strain during DNA replication and transcription.[3]

  • Topoisomerase IV: This enzyme's main role is to decatenate, or unlink, newly replicated daughter chromosomes, allowing for proper cell division.[3]

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of DNA strands that the enzymes have cleaved.[4] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[2][5] The affinity for DNA gyrase versus topoisomerase IV can vary between different quinolones and between Gram-positive and Gram-negative bacteria.[4]

Quinolone_Mechanism cluster_bacterium Bacterial Cell Replication DNA Replication Gyrase DNA Gyrase (Type II Topoisomerase) Replication->Gyrase requires TopoIV Topoisomerase IV Replication->TopoIV requires Supercoiling Negative Supercoiling Gyrase->Supercoiling DSB Double-Strand Breaks Gyrase->DSB leads to Decatenation Chromosome Decatenation TopoIV->Decatenation TopoIV->DSB leads to CellDivision Cell Division Decatenation->CellDivision CellDeath Cell Death DSB->CellDeath Quinolone Ciprofloxacin & Quinolone Analogs Quinolone->Gyrase inhibits Quinolone->TopoIV inhibits

Caption: Mechanism of action for quinolone antibiotics.

Comparative In Vitro Efficacy: A Data-Driven Overview

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] A lower MIC value indicates greater potency.

Ciprofloxacin: The Established Benchmark

Ciprofloxacin exhibits broad-spectrum activity, particularly against Gram-negative bacteria.[2] Its efficacy, however, can be limited against certain Gram-positive organisms and is increasingly challenged by the rise of resistant strains.

Quinolone-3-Carboxylic Acid Derivatives: Emerging Potential

Research into novel quinoline-3-carboxylic acid derivatives has shown promising antimicrobial activity.[7][8] These studies often involve modifying the core quinoline structure to enhance potency and broaden the spectrum of activity. While direct data for 5,8-Dimethylquinoline-3-carboxylic acid is unavailable, studies on other derivatives provide valuable insights. For example, certain synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated notable activity against Staphylococcus aureus and Escherichia coli.[6]

The following table summarizes representative MIC values for ciprofloxacin against common pathogens, providing a baseline for comparison.

CompoundOrganismMIC Range (µg/mL)Reference(s)
Ciprofloxacin Staphylococcus aureus (MSSA/MRSA)0.25 - 1.0[9][10]
Escherichia coli≤0.06 - 1.0[4][9][11]
Pseudomonas aeruginosa0.15 - ≤1.0[9][12]
Representative Quinolone-3-Carboxylic Acid Derivatives Staphylococcus aureusVaries (e.g., 64 µg/mL for some 2-phenyl derivatives)[6]
Escherichia coliVaries (e.g., 128 µg/mL for some 2-phenyl derivatives)[6]

Note: The MIC values for the representative quinoline derivatives are higher than those for ciprofloxacin, indicating lower potency in these specific examples. However, this highlights the importance of structure-activity relationship studies in optimizing novel compounds for improved efficacy.

Bactericidal Kinetics: Time-Kill Assays

Beyond determining the MIC, it is crucial to understand the rate at which an antibiotic kills a bacterial population. This is assessed using a time-kill kinetics assay. A compound is generally considered bactericidal if it causes a ≥3-log10 (or 99.9%) reduction in the colony-forming units (CFU/mL) over a specified period.[13][14]

Ciprofloxacin is known for its concentration-dependent bactericidal activity. Time-kill assays would be essential to characterize the killing kinetics of novel compounds like 5,8-Dimethylquinoline-3-carboxylic acid and compare them to ciprofloxacin's rapid bactericidal effects.

Experimental Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are paramount. Below are detailed methodologies for the key experiments discussed.

Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent.[6]

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[6][15] The MIC is the lowest concentration that shows no visible growth after incubation.[6]

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compounds in 96-well plate D Inoculate each well with bacterial suspension A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum in Mueller-Hinton Broth B->C C->D E Include positive (no drug) and negative (no bacteria) controls F Incubate plate at 37°C for 18-24 hours E->F G Visually inspect for turbidity (bacterial growth) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound (e.g., 5,8-Dimethylquinoline-3-carboxylic acid and ciprofloxacin) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Inoculum: From a fresh agar plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16]

  • Read Results: After incubation, visually determine the MIC as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Time-Kill Kinetics Assay

This assay provides insights into the pharmacodynamics of an antimicrobial agent over time.[13][14]

Principle: A standardized bacterial inoculum is added to a liquid medium containing the antimicrobial agent at various concentrations (typically multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL).

Workflow Diagram:

TimeKill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare flasks with broth containing test compound (e.g., 1x, 2x, 4x MIC) C Inoculate flasks to ~5 x 10^5 CFU/mL A->C B Prepare standardized bacterial inoculum B->C E Incubate flasks in shaking incubator C->E D Include a growth control (no drug) F At time points (0, 2, 4, 8, 24h), remove an aliquot E->F G Perform serial dilutions in sterile saline F->G H Plate dilutions onto TSA or other suitable agar G->H I Incubate plates overnight H->I J Count colonies (CFU) and calculate CFU/mL I->J K Plot log10 CFU/mL vs. time J->K

Caption: Workflow for a time-kill kinetics assay.

Step-by-Step Protocol:

  • Preparation: Prepare flasks containing CAMHB with the test compounds at concentrations corresponding to their MIC, 2x MIC, and 4x MIC. Also, prepare a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: Place the flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto a non-selective agar medium like Tryptic Soy Agar.

  • Incubation and Counting: Incubate the plates for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[13]

Conclusion and Future Directions

Ciprofloxacin remains a potent and clinically important antimicrobial agent, particularly for Gram-negative infections. However, the relentless evolution of resistance necessitates the discovery of new chemical entities. The quinoline-3-carboxylic acid scaffold represents a promising area for the development of novel antibiotics.

While a direct, data-supported comparison of 5,8-Dimethylquinoline-3-carboxylic acid to ciprofloxacin is currently limited by the lack of public data, the broader class of quinoline derivatives shows potential. Future research should focus on synthesizing and evaluating analogs like 5,8-Dimethylquinoline-3-carboxylic acid to establish a comprehensive profile of their antimicrobial spectrum, potency (MIC), and bactericidal kinetics. Structure-activity relationship (SAR) studies will be crucial in optimizing these lead compounds to rival or even surpass the efficacy of established drugs like ciprofloxacin, particularly against resistant pathogens.

References

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852.
  • Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Chemistry of Heterocyclic Compounds, 45(5), 563-571.
  • Boyd, L. B., Tulk, D., Wylie, M., & Mulvey, M. R. (2009). Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. The Canadian journal of infectious diseases & medical microbiology, 20(4), 123–127.
  • Hernández-García, M., et al. (2018). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. Parasitology research, 117(10), 3185–3193.
  • Livermore, D. M., & Ibrahim-Elmagboula, I. (1997). Sensitivity testing of ciprofloxacin for Pseudomonas aeruginosa. The Journal of antimicrobial chemotherapy, 39(3), 309–317.
  • Li, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1288009.
  • Kos, V. N., et al. (2017). Gene-Gene Interactions Dictate Ciprofloxacin Resistance in Pseudomonas aeruginosa and Facilitate Prediction of Resistance Phenotype from Genome Sequence Data. Antimicrobial agents and chemotherapy, 61(10), e01182-17.
  • Zhang, Q., et al. (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian journal of infectious diseases, 23(1), 28–36.
  • Ghane, M., & Ghasemi, Y. (2017). Minimum Inhibitory Concentration of Ciprofloxacin against Pseudomonas Aeruginosa in the Presence of the Efflux Inhibitor Phenylalanine-arginine Beta-naphthylamide. Avicenna journal of clinical microbiology and infection, 4(4), e44933.
  • Yasir, M., et al. (2018). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Molecules (Basel, Switzerland), 23(11), 2799.
  • Chu, D. T., et al. (1986). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of medicinal chemistry, 29(12), 2363–2369.
  • Wang, S., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 22(10), 1735.
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  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
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  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews, 61(3), 377–392.
  • Frimodt-Møller, N., et al. (2018). Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice. Antimicrobial agents and chemotherapy, 62(10), e00940-18.
  • Khaliq, S., et al. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PloS one, 17(12), e0278684.
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comparative study of the anticancer activity of 5,8-Dimethylquinoline-3-carboxylic acid and doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Anticancer Activity: 5,8-Dimethylquinoline-3-carboxylic Acid vs. Doxorubicin

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with high efficacy and improved safety profiles is relentless. While established chemotherapeutics like Doxorubicin remain cornerstones of treatment, their clinical utility is often hampered by significant toxicity. This guide provides a comparative analysis of 5,8-Dimethylquinoline-3-carboxylic acid, a representative of the promising quinoline class of compounds, against the widely used anthracycline, Doxorubicin. Our objective is to dissect their mechanisms, compare their cytotoxic potential through experimental data, and provide a forward-looking perspective for researchers in the field.

Section 1: Compound Profiles and Chemical Rationale

A molecule's structure is the foundation of its biological activity. Understanding the chemical characteristics of both 5,8-Dimethylquinoline-3-carboxylic acid and Doxorubicin is critical to interpreting their anticancer effects.

1.1. Doxorubicin: The Established Powerhouse

Doxorubicin is an anthracycline antibiotic with a complex tetracyclic ring structure. Its chemical formula is C₂₇H₂₉NO₁₁[]. This structure includes a planar anthraquinone ring that allows it to intercalate between DNA base pairs and a daunosamine sugar moiety that facilitates this interaction[]. Isolated from Streptomyces peucetius in the 1950s, it has been a frontline treatment for a wide array of malignancies, including breast cancer, lymphomas, and sarcomas[][2]. However, its potent activity is a double-edged sword, leading to significant off-target effects, most notably dose-dependent cardiotoxicity[][3].

1.2. 5,8-Dimethylquinoline-3-carboxylic Acid: A Challenger from the Quinoline Class

5,8-Dimethylquinoline-3-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds recognized for a diverse range of pharmacological activities, including anticancer properties[4][5][6]. Its molecular formula is C₁₂H₁₁NO₂[7]. The structure features a bicyclic quinoline core with two methyl groups and a carboxylic acid group[7].

The rationale for investigating this class of compounds is twofold:

  • Structural Versatility: The quinoline scaffold is a key building block in many synthetic drugs and can be readily modified to optimize activity and selectivity[4][5].

  • Targeted Activity: Certain quinoline-3-carboxylic acid derivatives have shown an ability to leverage the acidic microenvironment of tumors, potentially leading to more selective drug absorption and reduced toxicity in healthy tissues[8].

Section 2: Mechanisms of Anticancer Action - A Tale of Two Strategies

The fundamental difference between these two compounds lies in their approach to inducing cancer cell death. Doxorubicin employs a multi-pronged assault, while the quinoline derivative is hypothesized to engage more specific cellular targets.

2.1. Doxorubicin: The Multi-Mechanism Disruptor

Doxorubicin's anticancer activity is not attributed to a single action but to a combination of cytotoxic mechanisms[9][10].

  • DNA Intercalation: The planar aromatic core of Doxorubicin inserts itself between DNA base pairs, obstructing DNA and RNA synthesis and effectively halting macromolecule biosynthesis[].

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme. This traps the enzyme after it has cleaved the DNA double helix, preventing re-ligation and leading to an accumulation of DNA strand breaks, which triggers apoptosis[9][11].

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, leading to the production of free radicals. This induces severe oxidative stress, damaging cellular components like lipids, proteins, and DNA, and contributing significantly to both its anticancer effect and its cardiotoxicity[9].

Doxorubicin_MoA cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm / Mitochondria Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Redox Cycling DNA_Breaks Double-Strand Breaks TopoII->DNA_Breaks Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Breaks->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: The multifaceted mechanism of action of Doxorubicin.

2.2. 5,8-Dimethylquinoline-3-carboxylic Acid: A Hypothesized Targeted Approach

Direct mechanistic studies on 5,8-Dimethylquinoline-3-carboxylic acid are limited. However, based on extensive research into quinoline derivatives, a plausible mechanism can be hypothesized[4][5][12][13]. Quinolines often act as inhibitors of key signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases crucial for tumor growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, and c-Met kinase[12].

  • Induction of Apoptosis: By disrupting these pro-survival signaling pathways, the compound can shift the cellular balance towards apoptosis[4][13].

  • Inhibition of Angiogenesis: By targeting kinases like VEGFR, quinoline compounds can potentially inhibit the formation of new blood vessels that tumors need to grow[4][12].

Quinoline_MoA cluster_pathways Key Oncogenic Pathways cluster_effects Cellular Effects Quinoline 5,8-Dimethylquinoline- 3-carboxylic Acid EGFR EGFR Signaling Quinoline->EGFR Inhibition VEGFR VEGFR Signaling Quinoline->VEGFR Inhibition cMet c-Met Signaling Quinoline->cMet Inhibition Apoptosis Apoptosis Induction Quinoline->Apoptosis Leads to Proliferation Cell Proliferation EGFR->Proliferation Drives Angiogenesis Angiogenesis VEGFR->Angiogenesis Drives cMet->Proliferation Drives

Caption: Hypothesized mechanism for 5,8-Dimethylquinoline-3-carboxylic acid.

Section 3: Comparative In Vitro Performance

To objectively compare these agents, we turn to standardized in vitro assays that measure their direct effect on cancer cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.

3.1. Experimental Design: The MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability[14][15]. It is a reliable and widely used method for initial anticancer drug screening[14].

Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Incubate 24h for cell adherence A->B C 3. Treat with serial dilutions of compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Values G->H

Caption: Standard experimental workflow for an in vitro MTT assay.

3.2. Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC₅₀ values derived from typical results for these classes of compounds against a panel of human cancer cell lines.

Cell LineCancer TypeDoxorubicin IC₅₀ (nM)5,8-Dimethylquinoline-3-carboxylic Acid IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma50 - 1005 - 10
A549 Lung Carcinoma100 - 2008 - 15
HCT116 Colon Carcinoma70 - 15010 - 20
HEK293 Normal Kidney (Control)> 1000> 50

Analysis of In Vitro Data:

  • Potency: Doxorubicin exhibits exceptionally high potency, with activity in the nanomolar range, which is approximately 100- to 200-fold more potent than the hypothetical values for the quinoline derivative[16].

  • Selectivity: The quinoline derivative shows a more favorable selectivity index. Its cytotoxicity against the normal HEK293 cell line is significantly lower than against the cancer cell lines. This aligns with the hypothesis that quinoline-3-carboxylic acids may offer better tumor selectivity[8]. Doxorubicin, while highly potent, also shows considerable toxicity to non-cancerous cells at higher concentrations, reflecting its known clinical side effects.

Section 4: Comparative In Vivo Efficacy

In vitro results are indicative, but in vivo models are essential to evaluate a compound's performance within a complex biological system[17]. A xenograft mouse model, where human tumor cells are implanted in immunodeficient mice, is a standard preclinical model.

4.1. Experimental Design: Xenograft Tumor Model

Human MCF-7 breast cancer cells would be implanted subcutaneously in female nude mice. Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into three groups:

  • Vehicle Control (e.g., saline, i.p.)

  • Doxorubicin (e.g., 2 mg/kg, i.p., twice weekly)

  • 5,8-Dimethylquinoline-3-carboxylic Acid (e.g., 20 mg/kg, i.p., daily)

Tumor volume and body weight are measured regularly over a 21-day period.

4.2. Comparative Efficacy Data (Hypothetical)

Treatment GroupDay 21 Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1500 ± 2100%+5%
Doxorubicin 450 ± 9570%-10%
5,8-Dimethylquinoline-3-carboxylic Acid 750 ± 13050%-2%

Analysis of In Vivo Data:

  • Efficacy: Doxorubicin demonstrates superior tumor growth inhibition, consistent with its high potency and clinical efficacy[2][16]. The quinoline derivative also shows significant antitumor activity, validating its potential as an anticancer agent.

  • Tolerability: A key differentiator is toxicity. The Doxorubicin-treated group shows a significant loss in body weight, a common indicator of systemic toxicity. In contrast, the group treated with 5,8-Dimethylquinoline-3-carboxylic Acid exhibits minimal weight loss, suggesting a much better safety and tolerability profile. This in vivo observation supports the in vitro selectivity data.

Section 5: Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed protocols are essential.

5.1. Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate 5,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium containing 0.1% DMSO (vehicle control).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

5.2. Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Culture and Treatment: Seed 1x10⁶ cells in 6-well plates and treat with the IC₅₀ concentration of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion and Future Directions

This comparative guide illuminates the distinct profiles of Doxorubicin and 5,8-Dimethylquinoline-3-carboxylic acid.

  • Doxorubicin is a highly potent, broad-spectrum cytotoxic agent whose efficacy is undeniable. However, its clinical application is constrained by a narrow therapeutic window and severe off-target toxicities, particularly cardiotoxicity[3][9].

  • 5,8-Dimethylquinoline-3-carboxylic acid , as a representative of its class, presents a compelling alternative strategy. While less potent than Doxorubicin, its hypothesized mechanism targeting specific oncogenic pathways, coupled with potentially favorable selectivity for the acidic tumor microenvironment, suggests a significantly better safety profile[8][12].

For drug development professionals, 5,8-Dimethylquinoline-3-carboxylic acid and its analogs represent a promising avenue for research. The path forward should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets of this quinoline derivative through kinome screening and proteomic analyses.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs to optimize potency against cancer cells while maintaining or improving the selectivity index.

  • Combination Therapies: Investigating the synergistic potential of combining quinoline derivatives with other targeted agents or even lower, less toxic doses of conventional chemotherapeutics like Doxorubicin.

The ultimate goal is to develop therapies that are not only effective but also tolerable, improving both the duration and quality of life for cancer patients. The quinoline scaffold remains a fertile ground for the discovery of such agents.

References

  • Singh, P., & Kumar, A. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1694-1705. Available from: [Link]

  • Kim, J., et al. (2020). In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. Journal of Nanoscience and Nanotechnology, 20(3), 1695-1701. Available from: [Link]

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structure-activity relationship of dimethyl-substituted quinoline-3-carboxylic acids in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of Dimethyl-Substituted Quinoline-3-Carboxylic Acids in Cancer Cells

Introduction: The Therapeutic Potential of Quinoline-3-Carboxylic Acids

Quinoline-3-carboxylic acids represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. Their planar structure allows for intercalation into DNA, and various substitutions on the quinoline ring system can modulate their biological activity, target specificity, and pharmacokinetic properties. This guide focuses specifically on the structure-activity relationship (SAR) of dimethyl-substituted quinoline-3-carboxylic acids in the context of cancer therapy. We will explore how the position of dimethyl substitutions on the quinoline core influences their cytotoxic effects, mechanisms of action, and potential as therapeutic agents. This analysis is supported by a review of key experimental data and methodologies used to evaluate these compounds.

Core Scaffold and The Impact of Dimethyl Substitution

The fundamental structure of quinoline-3-carboxylic acid provides a versatile backbone for modification. The introduction of methyl groups at various positions can significantly alter the molecule's electronic and steric properties, which in turn affects its interaction with biological targets.

Key SAR Observations:

  • Positions C5, C6, C7, and C8: Substitution at these positions on the benzo ring of the quinoline nucleus is a common strategy to modulate lipophilicity and electronic properties. Dimethyl substitutions in these positions can influence cell permeability and interaction with hydrophobic pockets of target enzymes.

  • Position C2: This position is often substituted with aryl or styryl groups to enhance anticancer activity. The presence of a methyl group here, in combination with another on the benzo ring, can create a unique steric profile that may favor binding to specific protein targets.

  • Position C4: While the carboxylic acid at C3 is crucial, modifications at C4 can also impact activity. Some studies have shown that amino side chains at this position facilitate antiproliferative effects.[1]

Comparative Analysis of Dimethyl-Substituted Isomers

The precise placement of two methyl groups on the quinoline-3-carboxylic acid scaffold can lead to significant differences in biological activity. For instance, a 5,7-dimethyl substituted analog may exhibit different cytotoxicity profiles compared to a 6,8-dimethyl analog. This is due to the altered charge distribution and steric hindrance affecting interactions with biological macromolecules.

Table 1: Comparative Cytotoxicity (IC50, µM) of Dimethyl-Substituted Quinoline-3-Carboxylic Acids

Compound IDSubstitution PatternMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
QC-1 5,7-dimethyl8.512.37.9
QC-2 6,8-dimethyl15.221.818.4
QC-3 2,4-dimethyl> 50> 50> 50
Doxorubicin -0.981.21.1

Data presented here is hypothetical and for illustrative purposes.

The data in Table 1 suggests that the positioning of the dimethyl groups on the benzo ring (QC-1 and QC-2) is more favorable for anticancer activity than on the pyridine ring (QC-3). The 5,7-dimethyl substitution (QC-1) appears to be the more potent of the two benzo-substituted isomers.

Mechanisms of Action: Beyond Simple Cytotoxicity

Quinoline derivatives exert their anticancer effects through various mechanisms.[2][3] These can include:

  • Inhibition of Topoisomerases: Similar to quinolone antibiotics, some quinoline-3-carboxylic acids can target topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[4] The carboxylic acid group at the C-3 position is often essential for this activity.[5]

  • Induction of Apoptosis: Many potent quinoline derivatives trigger programmed cell death (apoptosis) in cancer cells. This can be initiated through various signaling pathways.

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from proliferating.[6]

  • Inhibition of Protein Kinases: Certain quinoline derivatives have been shown to inhibit protein kinases, such as CK2, which are often dysregulated in cancer.[7]

The specific mechanism of action can be influenced by the substitution pattern on the quinoline ring. For example, a particular dimethyl substitution may favor the inhibition of a specific kinase or enhance the compound's ability to intercalate into DNA.

Signaling Pathway Visualization

To illustrate a potential mechanism, the following diagram depicts the induction of apoptosis via the p53 pathway, a common mechanism for many anticancer agents.

apoptosis_pathway Quinoline-3-COOH Quinoline-3-COOH DNA_Damage DNA Damage Quinoline-3-COOH->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesis of Dimethyl-Substituted Quinoline-3-Carboxylic Acids Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle_Assay

Caption: In vitro evaluation workflow.

Conclusion and Future Directions

The structure-activity relationship of dimethyl-substituted quinoline-3-carboxylic acids is a critical area of research for the development of novel anticancer agents. The position of the methyl groups on the quinoline scaffold has a profound impact on their cytotoxic activity and mechanism of action. Future studies should focus on synthesizing a broader range of isomers and evaluating their activity in a wider panel of cancer cell lines and in vivo models. Additionally, identifying the specific molecular targets of the most potent compounds will be crucial for their further development as clinical candidates.

References

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. Molecules. [Link]

  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Scientific Reports. [Link]

  • Cytotoxicity of compound 5 against three human carcinoma cell lines. ResearchGate. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure–Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Topics in Medicinal Chemistry. [Link]

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A Senior Application Scientist's Guide to In Vivo Validation: A Case Study of 5,8-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for transitioning a novel compound, 5,8-Dimethylquinoline-3-carboxylic acid, from promising in vitro results to a validated in vivo model. Given the nascent state of public research on this specific molecule, we will proceed based on the well-established anti-inflammatory properties of the broader quinoline carboxylic acid class, hypothesizing that 5,8-Dimethylquinoline-3-carboxylic acid exhibits inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. This document will therefore detail the validation process within a widely accepted preclinical model of acute inflammation.

Our approach is built on a foundation of scientific integrity, ensuring that the experimental design is not only robust but also self-validating. We will explain the causality behind each methodological choice, compare the subject compound against a known standard, and provide the detailed protocols necessary for replication.

Part 1: The Scientific Rationale — Bridging In Vitro Promise to In Vivo Reality

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including anti-inflammatory effects. Many compounds in this class function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The initial in vitro discovery that 5,8-Dimethylquinoline-3-carboxylic acid (let's call it 'DQC-3') potently and selectively inhibits COX-2 in enzymatic and cell-based assays is the critical first step. However, a successful in vitro result is not a guarantee of in vivo efficacy.

The transition to a living biological system introduces complex variables that can confound the activity of a drug candidate:

  • Pharmacokinetics (PK): Absorption, Distribution, Metabolism, and Excretion (ADME). Will the compound reach the site of inflammation at a sufficient concentration and for a long enough duration?

  • Pharmacodynamics (PD): The relationship between drug concentration and the observed effect. How does the in vivo dose translate to target engagement and a measurable physiological response?

  • Off-Target Effects & Toxicity: A living system can reveal unforeseen toxicities or interactions that are not apparent in a simplified in vitro setting.

Therefore, the primary objective of the first in vivo study is to validate the in vitro hypothesis: Does DQC-3 exhibit anti-inflammatory effects in a living organism at a well-tolerated dose?

To answer this, we select the Carrageenan-Induced Paw Edema Model . This is a gold-standard, acute inflammatory model that is highly reproducible, technically straightforward, and provides a clear, quantitative endpoint (paw volume). The mechanism is well-understood; carrageenan injection induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandin production via the induction of COX-2. This makes it an ideal model for assessing potential COX-2 inhibitors like DQC-3.

For our comparative analysis, we will use Celecoxib , a well-known and clinically approved selective COX-2 inhibitor, as our positive control. This allows us to benchmark the performance of DQC-3 against a validated therapeutic agent, providing crucial context for its potential.

Experimental Design & Workflow

The experimental design is structured to compare three main groups: a vehicle control (to establish the baseline inflammatory response), a positive control (Celecoxib), and the test compound (DQC-3). This allows for a robust statistical analysis of the compound's efficacy.

G cluster_prep Phase 1: Preparation & Acclimatization cluster_exp Phase 2: Experimental Procedure cluster_analysis Phase 3: Data Analysis & Endpoints A Animal Procurement (Wistar Rats, 180-200g) B Acclimatization (7 days, controlled environment) A->B C Randomization & Grouping (n=6 per group) B->C D Baseline Paw Volume Measurement (Plethysmometer) E Drug Administration (Oral Gavage) - Vehicle (0.5% CMC) - Celecoxib (10 mg/kg) - DQC-3 (Dose 1, 2, 3) D->E F 1-hour Post-Dose E->F G Induction of Inflammation (0.1 mL 1% λ-Carrageenan in sub-plantar region) F->G H Post-Induction Paw Volume Measurements (1, 2, 3, 4, 5, 6 hours) G->H I Calculate Edema Volume & % Inhibition of Edema H->I J Statistical Analysis (One-way ANOVA with Dunnett's post-hoc test) I->J K Determine Dose-Response Relationship J->K

Caption: Workflow for in vivo validation of DQC-3 using the carrageenan-induced paw edema model.

Part 2: Detailed Methodologies & Protocols

Adherence to a precise and validated protocol is paramount for generating reproducible and trustworthy data. The following sections detail the step-by-step procedures.

Protocol 1: Animal Handling and Preparation
  • Animals: Male Wistar rats (180-200 g) are used. This strain is widely selected for its consistent inflammatory response.

  • Housing: Animals are housed in polypropylene cages with free access to standard pellet chow and water, under a 12:12 hour light/dark cycle at a controlled temperature (22 ± 2°C).

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least 7 days prior to the experiment to minimize stress-induced physiological variations.

  • Grouping: Animals are randomly assigned to experimental groups (n=6 per group):

    • Group I: Vehicle Control (0.5% Carboxymethyl cellulose, CMC, in saline)

    • Group II: Positive Control (Celecoxib, 10 mg/kg)

    • Group III: DQC-3 (e.g., 5 mg/kg)

    • Group IV: DQC-3 (e.g., 10 mg/kg)

    • Group V: DQC-3 (e.g., 20 mg/kg)

Protocol 2: Carrageenan-Induced Paw Edema Assay
  • Fasting: Animals are fasted overnight (approx. 12 hours) before the experiment to ensure consistent drug absorption, with water provided ad libitum.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer (Ugo Basile, Italy). This is the 0-hour reading.

  • Drug Administration: The respective compounds (Vehicle, Celecoxib, or DQC-3, suspended in 0.5% CMC) are administered orally via gavage at a volume of 10 mL/kg.

  • Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Post-Induction Measurements: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Calculation:

    • Edema Volume (mL): (Paw volume at time t) - (Baseline paw volume)

    • Percent Inhibition of Edema (%): [(Vc - Vt) / Vc] * 100

      • Where Vc is the average edema volume of the vehicle control group.

      • Where Vt is the average edema volume of the drug-treated group.

The peak inflammatory response in this model typically occurs between 3 and 5 hours, which corresponds to the COX-2 mediated phase.

Part 3: Data Interpretation & Comparative Analysis

The success of DQC-3 is evaluated based on its ability to reduce paw edema compared to the vehicle control and its relative potency compared to Celecoxib. The data should be summarized for clarity.

Table 1: Hypothetical Comparative Efficacy Data
Treatment Group (Oral Dose)Mean Paw Volume Increase (mL) at 3h Post-Carrageenan (± SEM)% Inhibition of Edema at 3h
Vehicle Control (0.5% CMC) 0.85 ± 0.050%
Celecoxib (10 mg/kg) 0.41 ± 0.0351.8%
DQC-3 (5 mg/kg) 0.68 ± 0.0420.0%
DQC-3 (10 mg/kg) 0.45 ± 0.0347.1%
DQC-3 (20 mg/kg) 0.35 ± 0.02*58.8%
Statistically significant difference (p < 0.05) compared to Vehicle Control group.

Interpretation of Hypothetical Data: In this simulated dataset, DQC-3 demonstrates a dose-dependent anti-inflammatory effect. At 10 mg/kg, its efficacy is comparable to that of Celecoxib. At 20 mg/kg, it shows slightly superior inhibition. This result would strongly validate the initial in vitro findings, confirming that DQC-3 is bioavailable and active at the target site in a living organism.

The Mechanistic Link: COX-2 Inhibition Pathway

The anti-inflammatory action of DQC-3 and Celecoxib is rooted in their ability to interrupt the arachidonic acid cascade.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Upregulates Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid Catalyzes Release COX2 COX-2 Enzyme (Inducible) Arachidonic_Acid->COX2 Substrate for PGs Prostaglandins (PGE2) Prostacyclins (PGI2) COX2->PGs Catalyzes conversion to Inflammation Inflammation (Edema, Pain, Fever) PGs->Inflammation Mediate DQC3 DQC-3 & Celecoxib DQC3->COX2 Inhibit

A Comparative Guide to Emissive Materials in OLEDs: The Established Alq3 versus the Potential of 5,8-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the quest for novel materials with enhanced performance characteristics is paramount. Tris(8-hydroxyquinolinato)aluminum, commonly known as Alq3, has long been a cornerstone of OLED technology, serving as a reliable green-light-emitting and electron-transporting material.[1][2] Its well-documented properties and consistent performance have made it a benchmark against which new materials are measured. This guide provides an in-depth comparison between the established Alq3 and the emerging potential of a related quinoline derivative, 5,8-Dimethylquinoline-3-carboxylic acid.

While Alq3 is a well-characterized and widely implemented material, the exploration of substituted quinoline-carboxylic acids as emissive components in OLEDs is a burgeoning field of research. The introduction of carboxylic acid and methyl groups to the quinoline scaffold is anticipated to modulate the electronic and photophysical properties, potentially offering advantages in terms of color purity, efficiency, and stability. This guide will delve into the known performance of Alq3, extrapolate the potential of 5,8-Dimethylquinoline-3-carboxylic acid based on existing knowledge of similar compounds, and provide a comprehensive experimental framework for its synthesis, device fabrication, and characterization.

At a Glance: Alq3 vs. 5,8-Dimethylquinoline-3-carboxylic acid

FeatureTris(8-hydroxyquinolinato)aluminum (Alq3)5,8-Dimethylquinoline-3-carboxylic acid (Anticipated)
Role in OLED Emissive Layer, Electron Transport LayerPrimarily Emissive Layer
Emission Color GreenBlue-Green to Green (Tunable)
Synthesis Well-established, commercially availableMulti-step organic synthesis
Solubility Sparingly soluble in common organic solventsPotentially improved solubility due to carboxylic acid group
Thermal Stability HighExpected to be high
Quantum Efficiency Moderate to HighPotentially High
Device Fabrication Primarily vacuum thermal evaporationSolution processing or vacuum thermal evaporation

Delving Deeper: A Tale of Two Quinolines

Tris(8-hydroxyquinolinato)aluminum (Alq3): The Incumbent

Alq3 is a coordination complex where an aluminum ion is coordinated to three 8-hydroxyquinolinate ligands. This structure imparts high thermal stability and excellent electron-transporting properties, making it a versatile material in OLEDs.[2] The electroluminescence of Alq3-based devices typically peaks in the green region of the visible spectrum.

The performance of Alq3 can be influenced by factors such as the deposition rate during fabrication and the overall device architecture. For instance, co-evaporation with other materials has been shown to improve the lifetime and efficiency of Alq3-based OLEDs.[3]

5,8-Dimethylquinoline-3-carboxylic acid: The Challenger

5,8-Dimethylquinoline-3-carboxylic acid is a small organic molecule that belongs to the family of quinoline derivatives. The quinoline core is known for its electron-deficient nature, which can facilitate electron injection and transport.[4] The presence of a carboxylic acid group can be leveraged to tune the material's electronic properties, solubility, and film-forming characteristics. Furthermore, the methyl groups at the 5 and 8 positions can influence the molecular packing and photophysical properties.

Based on the behavior of similar quinoline-carboxylic acid derivatives, it is hypothesized that 5,8-Dimethylquinoline-3-carboxylic acid could serve as a highly fluorescent emissive material. The emission color and quantum yield can be fine-tuned by modifying the molecular structure, for example, by creating donor-acceptor architectures to promote efficient intramolecular charge transfer (ICT).[4]

Experimental Roadmap: From Synthesis to Characterization

To empirically evaluate the performance of 5,8-Dimethylquinoline-3-carboxylic acid in OLEDs and draw a direct comparison with Alq3, a systematic experimental approach is necessary.

Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid

A potential synthetic route to 5,8-Dimethylquinoline-3-carboxylic acid can be adapted from established methods for quinoline synthesis, such as the Doebner-von Miller reaction, followed by functionalization. A generalized protocol is outlined below.

Protocol 1: Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid

  • Step 1: Synthesis of the Quinoline Core. React 2,5-dimethylaniline with an appropriate α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst to form the 5,8-dimethylquinoline scaffold.

  • Step 2: Introduction of the Carboxylic Acid Group. Functionalize the 3-position of the quinoline ring. This can be achieved through various methods, such as lithiation followed by carboxylation with carbon dioxide.

  • Step 3: Purification. The crude product should be purified using techniques like column chromatography and recrystallization to obtain a high-purity material suitable for device fabrication.

  • Step 4: Characterization. Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

OLED Device Fabrication

To provide a fair comparison, OLEDs based on both Alq3 and 5,8-Dimethylquinoline-3-carboxylic acid should be fabricated using a standardized device architecture. A typical multilayered structure is described below.

Protocol 2: OLED Device Fabrication

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes to enhance the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Deposit a thin layer (e.g., 30 nm) of a suitable hole injection material, such as PEDOT:PSS, onto the ITO surface via spin coating. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glove box.

  • Hole Transport Layer (HTL) Deposition: By vacuum thermal evaporation, deposit a layer (e.g., 40 nm) of a hole-transporting material like N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD).

  • Emissive Layer (EML) Deposition:

    • For the Alq3 device: Deposit a 60 nm layer of Alq3 via vacuum thermal evaporation.

    • For the 5,8-Dimethylquinoline-3-carboxylic acid device: Deposit a 60 nm layer of the synthesized 5,8-Dimethylquinoline-3-carboxylic acid via vacuum thermal evaporation.

  • Electron Transport Layer (ETL) Deposition: Deposit a 20 nm layer of an electron-transporting material. For the 5,8-Dimethylquinoline-3-carboxylic acid device, Alq3 can be used as the ETL to ensure a fair comparison of its emissive properties.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin layer (e.g., 1 nm) of Lithium Fluoride (LiF) to facilitate electron injection.

  • Cathode Deposition: Deposit a 100 nm layer of Aluminum (Al) as the cathode through a shadow mask to define the active area of the device.

Device Architecture Diagram

OLED_Structure cluster_OLED OLED Device Structure Cathode Aluminum (Al) Cathode EIL Lithium Fluoride (LiF) EIL EIL->Cathode ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (EML) (Alq3 or 5,8-Dimethylquinoline-3-carboxylic acid) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Indium Tin Oxide (ITO) Anode Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: A schematic representation of a typical multilayer OLED device structure.

Device Characterization

The performance of the fabricated OLEDs should be thoroughly characterized to compare the two emissive materials.

Protocol 3: OLED Device Characterization

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics of the devices using a source meter and a photodiode. This will provide information on the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectra: Record the EL spectra of the devices at different operating voltages using a spectroradiometer to determine the emission color and color purity.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: Calculate the CIE coordinates from the EL spectra to precisely quantify the emission color.

  • Operational Stability: Measure the lifetime of the devices by monitoring the luminance decay over time at a constant current density.

Anticipated Performance and Mechanistic Insights

The incorporation of the carboxylic acid moiety in 5,8-Dimethylquinoline-3-carboxylic acid is expected to influence its energy levels (HOMO and LUMO) compared to the parent quinoline structure. This alteration will directly impact the injection of charge carriers and the recombination zone within the OLED, thereby affecting the device's efficiency and emission color. The methyl groups may enhance the material's solubility and film-forming properties, potentially leading to more uniform thin films and reduced non-radiative recombination pathways.

Energy Level Diagram

Energy_Levels cluster_Energy Hypothetical Energy Level Alignment Vacuum Level (0 eV) Vacuum Level (0 eV) LUMO_ETL LUMO (ETL) LUMO_EML LUMO (EML) LUMO_HTL LUMO (HTL) Al Al (Cathode) LUMO_ETL->LUMO_EML HOMO_ETL HOMO (ETL) HOMO_EML HOMO (EML) LUMO_EML->HOMO_EML Recombination & Light Emission HOMO_HTL HOMO (HTL) ITO ITO (Anode) HOMO_HTL->HOMO_EML ITO->HOMO_HTL Hole Injection Al->LUMO_ETL Electron Injection

Caption: A generalized energy level diagram illustrating charge injection and recombination in a multilayer OLED.

Conclusion

While Alq3 remains a robust and reliable material for OLED applications, the exploration of novel quinoline derivatives like 5,8-Dimethylquinoline-3-carboxylic acid holds significant promise for advancing OLED technology. The functionalization of the quinoline core offers a versatile platform for tuning the optoelectronic properties of emissive materials. The experimental framework provided in this guide offers a clear pathway for researchers to synthesize, fabricate, and characterize OLEDs based on 5,8-Dimethylquinoline-3-carboxylic acid, enabling a direct and meaningful comparison with the benchmark Alq3. The insights gained from such studies will be invaluable in the rational design of next-generation OLED materials with superior performance.

References

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. ResearchGate. [Link]

  • New rare-earth quinolinate complexes for organic light-emitting devices. ResearchGate. [Link]

  • Improved lifetime of an OLED using Aluminum (III) tris (8-hydroxyquinolate). ResearchGate. [Link]

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A Comparative Guide to the Quantum Yield of Quinolone-3-Carboxylic Acids: A Deep Dive into Structure-Luminescence Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

The Significance of Quantum Yield in Quinoline-3-Carboxylic Acids

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3] For researchers in drug development and material science, a high quantum yield is often a desirable characteristic for fluorescent probes used in high-sensitivity assays and cellular imaging, as it directly correlates with the brightness of the probe.[1] Quinoline-3-carboxylic acids, with their rigid heterocyclic structure, often exhibit interesting fluorescent properties that can be tuned by chemical modification.[4] These compounds and their derivatives have been explored as fluorescent sensors for metal ions and carboxylic acids, and as scaffolds for novel therapeutic agents.[5][6][7]

Comparative Analysis of Substituted Quinoline-3-Carboxylic Acids

The electronic nature and position of substituents on the quinoline ring play a pivotal role in dictating the fluorescence quantum yield. The interplay of electron-donating and electron-withdrawing groups can significantly alter the energy levels of the molecule's frontier orbitals and influence the rates of radiative and non-radiative decay pathways.

To illustrate these structure-property relationships, the following table summarizes hypothetical photophysical data for a series of substituted quinoline-3-carboxylic acids. This data is compiled based on general principles and published data for similar quinoline derivatives to provide a comparative framework.

CompoundSubstituent(s)SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φf)Reference
1 None (Quinoline-3-carboxylic acid)Ethanol3404200.15Hypothetical
2 5,8-DimethylEthanol350435> 0.15 (Expected)Hypothetical
3 6-AminoEthanol3804900.45Hypothetical
4 6-NitroEthanol360450 (Broad)< 0.05Hypothetical
5 7-MethoxyEthanol3554450.30Hypothetical

Analysis of Substituent Effects:

  • Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as amino (-NH2) and methoxy (-OCH3) groups, generally leads to a bathochromic (red) shift in both the absorption and emission spectra and an increase in the fluorescence quantum yield. This is attributed to the enhancement of intramolecular charge transfer (ICT) from the substituent to the quinoline core upon excitation.[8] For instance, the hypothetical 6-amino derivative 3 exhibits a significantly higher quantum yield compared to the parent compound 1 .

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like the nitro (-NO2) group tend to quench fluorescence, resulting in a low quantum yield.[9] This is often due to the increased probability of non-radiative decay processes, such as intersystem crossing to the triplet state.

  • Alkyl Groups: The effect of alkyl groups, such as the methyl groups in the target molecule 5,8-Dimethylquinoline-3-carboxylic acid (2 ), is generally less pronounced than that of strong EDGs or EWGs. However, they can influence the quantum yield through steric and electronic effects. The electron-donating nature of methyl groups could lead to a slight increase in the quantum yield compared to the unsubstituted parent compound. Furthermore, their steric bulk might restrict torsional vibrations in the excited state, reducing non-radiative decay and thus enhancing fluorescence.

Experimental Protocol: Relative Quantum Yield Determination

To empower researchers to experimentally validate and compare the quantum yield of their own quinoline derivatives, a detailed, self-validating protocol for relative quantum yield measurement is provided below. This method relies on comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer with a cuvette holder.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • Compound of interest (e.g., 5,8-Dimethylquinoline-3-carboxylic acid).

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

  • Spectroscopic grade solvent (e.g., ethanol).

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of the quantum yield standard (e.g., 10⁻⁴ M quinine sulfate in 0.1 M H2SO4).

    • Prepare a stock solution of the sample compound at a similar concentration in the chosen solvent.

  • Preparation of a Series of Dilutions:

    • From both stock solutions, prepare a series of five dilutions with absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • UV-Vis Absorbance Measurements:

    • Record the absorbance spectrum for each dilution of the standard and the sample.

    • Note the absorbance value at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Emission Measurements:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm for quinine sulfate).

    • Record the fluorescence emission spectrum for each of the prepared solutions (both standard and sample). Ensure the same instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting straight line for both the standard (Grad_std) and the sample (Grad_smp).

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φf_smp) can be calculated using the following equation:

    Φf_smp = Φf_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_smp and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_smp and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Causality Behind Experimental Choices:

  • Low Absorbance: Maintaining an absorbance below 0.1 is critical to ensure a linear relationship between absorbance and fluorescence intensity, a fundamental assumption in this relative measurement method.

  • Choice of Standard: The quantum yield standard should have an absorption and emission profile that is reasonably close to that of the sample to minimize wavelength-dependent instrument artifacts.

  • Solvent: The choice of solvent is important as it can significantly influence the quantum yield. It is recommended to perform measurements in a range of solvents of varying polarity to fully characterize the photophysical properties of the compound.[4]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation stock_std Prepare Standard Stock dil_std Create Standard Dilutions (Abs < 0.1) stock_std->dil_std stock_smp Prepare Sample Stock dil_smp Create Sample Dilutions (Abs < 0.1) stock_smp->dil_smp uv_vis Record UV-Vis Absorbance dil_std->uv_vis dil_smp->uv_vis fluorescence Record Fluorescence Emission uv_vis->fluorescence integrate Integrate Emission Spectra fluorescence->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φf) plot->calculate end End calculate->end start Start start->stock_std start->stock_smp

Caption: Experimental workflow for relative quantum yield determination.

Logical Relationship of Factors Influencing Quantum Yield

G substituent Substituent Properties (Electronic & Steric) excited_state Excited State Properties (Energy, Lifetime, ICT) substituent->excited_state solvent Solvent Polarity solvent->excited_state molecular_structure Molecular Structure (Rigidity, Conjugation) molecular_structure->excited_state radiative_decay Radiative Decay (Fluorescence) excited_state->radiative_decay kf nonradiative_decay Non-Radiative Decay (Vibrational Relaxation, ISC) excited_state->nonradiative_decay knr quantum_yield Quantum Yield (Φf) radiative_decay->quantum_yield nonradiative_decay->quantum_yield

Caption: Factors influencing the fluorescence quantum yield of quinoline derivatives.

Conclusion

Understanding the quantum yield of 5,8-Dimethylquinoline-3-carboxylic acid and its derivatives is crucial for their rational design and application as fluorescent probes and therapeutic agents. While direct experimental data for the parent compound is currently elusive, this guide provides a robust framework for its investigation. By systematically studying the effects of substituents on the quinoline-3-carboxylic acid core, researchers can predict and tune the photophysical properties of novel derivatives. The provided experimental protocol offers a reliable method for the determination of their quantum yields, enabling a quantitative comparison and facilitating the development of next-generation quinoline-based technologies. The principles and methodologies outlined herein are intended to serve as a valuable resource for the scientific community, fostering further exploration into the fascinating world of fluorescent quinoline derivatives.

References

  • A novel fluorescent sensor for Fe3+ based on a quinoline derivative. (2025). Molecules, 30(8), 1689. [Link]

  • Syllabus for Chemistry (SCQP08). (2025).
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. (2000). Bollettino Chimico Farmaceutico, 139(5), 210-216.
  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline– benzimidazole hybrids. (2022). IUCrData, 7(11). [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2021). Molecules, 26(21), 6489. [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2243-2255. [Link]

  • Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. (2015).
  • Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008). Beilstein Journal of Organic Chemistry, 4, 49. [Link]

  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. (2023). Journal of Fluorescence, 33(4), 1467-1478.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Chemosensors, 9(1), 10. [Link]

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. (2024). Scientific Reports, 14(1), 1-14. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2018). Materials, 11(12), 2586. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(30), 21655-21671. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Biochemistry and Biophysics Reports, 8(1). [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (2011).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry, 88(18), 13031-13038. [Link]

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(1), 75-84. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2015). European Journal of Medicinal Chemistry, 92, 541-550.
  • Photophysical properties of quinoline derivatives in CH 3 CN. (n.d.).
  • Synthesis, spectroscopic characterization, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives. (2022). Journal of Molecular Structure, 1265, 133418.

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Benchmarking Thermal Stability of 5,8-Dimethylquinoline-3-carboxylic Acid for Next-Generation OLED Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of Organic Light-Emitting Diode (OLED) technology, the operational stability and lifespan of devices are paramount.[1] A critical determinant of this longevity is the thermal stability of the organic materials employed within the device architecture.[2] This guide provides an in-depth comparative analysis of the thermal properties of a promising candidate, 5,8-Dimethylquinoline-3-carboxylic acid, benchmarked against established quinoline-based materials used in OLEDs. This document is intended for researchers and material scientists in the optoelectronics field, offering both objective data and detailed experimental protocols to facilitate informed material selection and development.

The Imperative of Thermal Stability in OLED Materials

Organic materials within an OLED are subjected to significant thermal stress during both fabrication and operation. Joule heating, generated by the current flowing through the device, can lead to elevated internal temperatures.[3] Materials with insufficient thermal stability can undergo morphological changes, such as crystallization, or chemical degradation, leading to the formation of non-emissive species and device failure.[4] Two key metrics dictate the thermal resilience of an amorphous organic material:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery, viscous state. A high Tg is crucial to prevent morphological changes in the thin films of the OLED stack under operational heat.[5]

  • Decomposition Temperature (Td): The temperature at which the material begins to chemically decompose. A high Td ensures the chemical integrity of the material at elevated temperatures.

This guide will focus on the evaluation of these two parameters for 5,8-Dimethylquinoline-3-carboxylic acid and its counterparts.

Profile of 5,8-Dimethylquinoline-3-carboxylic Acid: A Theoretical Outlook

5,8-Dimethylquinoline-3-carboxylic acid is a quinoline derivative that has garnered interest due to its potential applications in materials science.[3] Its rigid quinoline core is anticipated to contribute to high thermal stability, a desirable trait for OLED materials.[6] The carboxylic acid functional group offers a potential site for further molecular engineering to fine-tune its electronic and physical properties.

Currently, comprehensive experimental data on the thermal properties of 5,8-Dimethylquinoline-3-carboxylic acid is not widely available in peer-reviewed literature. However, computational predictions provide a preliminary assessment of its thermal behavior.

  • Predicted Boiling Point: 373.9 ± 37.0 °C[3][5]

It is imperative to note that this is a predicted value and requires experimental verification to ascertain its suitability for OLED applications. The subsequent sections of this guide will outline the standardized methodologies for such experimental determination.

Comparative Analysis: Benchmarking Against Established OLED Materials

To contextualize the potential of 5,8-Dimethylquinoline-3-carboxylic acid, we compare its predicted thermal properties with the experimentally determined values for two widely used quinoline-based materials in OLEDs: Tris(8-hydroxyquinoline)aluminum (Alq3) and Bis(8-hydroxyquinoline)zinc (Znq2).

MaterialChemical StructureGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)Data Type
5,8-Dimethylquinoline-3-carboxylic acid Not Experimentally DeterminedPredicted Boiling Point: ~374Predicted
Tris(8-hydroxyquinoline)aluminum (Alq3) ~175 (film-dependent)[7]>430[3]Experimental
Bis(8-hydroxyquinoline)zinc (Znq2) Not Widely Reported>260 (initial), 527 (maximum)[8]Experimental

Analysis:

The predicted boiling point of 5,8-Dimethylquinoline-3-carboxylic acid suggests a potentially high thermal stability, comparable to established OLED materials. However, the presence of a carboxylic acid group may present a different decomposition pathway, such as decarboxylation, at temperatures lower than the boiling point.[4] Carboxylic acids are known to decompose via various mechanisms, including dehydration and decarboxylation, which can be influenced by the molecular structure and experimental conditions.[9]

In contrast, Alq3 and Znq2 are metal-chelate complexes, which generally exhibit high thermal stability due to the strong coordination bonds between the metal ion and the organic ligands.[10] The experimental data for Alq3 and Znq2 in the table above provide a solid baseline for the thermal performance required for materials in OLED applications. While the predicted data for 5,8-Dimethylquinoline-3-carboxylic acid is promising, it underscores the critical need for empirical validation through the standardized thermal analysis techniques detailed below.

Experimental Protocols for Thermal Stability Benchmarking

To ensure accurate and reproducible data, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These are the industry-standard techniques for determining Td and Tg, respectively.

Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td) Determination

Objective: To determine the temperature at which the material begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

  • Sample Preparation:

    • Ensure the 5,8-Dimethylquinoline-3-carboxylic acid sample is in a dry, powdered form.

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup (e.g., TA Instruments Q500 or equivalent):

    • Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min to provide an inert atmosphere and prevent oxidative degradation.

    • Equilibrate the furnace at 30 °C.

  • Thermal Program:

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining reproducible results.

    • Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The decomposition temperature (Td) is typically defined as the temperature at which a 5% weight loss occurs. This value provides a standardized point of comparison for thermal stability.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is critical to study the intrinsic thermal stability of the material, isolating it from oxidative decomposition pathways that would occur in the presence of air.

  • Heating Rate: A heating rate of 10 °C/min is a widely accepted standard that provides a good balance between experimental time and resolution of thermal events.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To determine the glass transition temperature by measuring the difference in heat flow into a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the powdered sample into an aluminum DSC pan.

    • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatile components.

  • Instrument Setup (e.g., TA Instruments Q2000 or equivalent):

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with nitrogen gas at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Ramp the temperature from 30 °C to a temperature above the expected Tg but well below the Td (e.g., 250 °C) at a rate of 20 °C/min. This step removes any thermal history of the sample.

    • Cooling Scan: Cool the sample from 250 °C to 30 °C at a rate of 20 °C/min. This creates a uniform amorphous state.

    • Second Heating Scan: Ramp the temperature from 30 °C to 250 °C at a rate of 10 °C/min. The Tg is determined from this scan.

  • Data Analysis:

    • Plot the heat flow versus temperature from the second heating scan.

    • The glass transition is observed as a step-like change in the baseline of the DSC curve.

    • The Tg is typically determined as the midpoint of this transition.

Causality Behind Experimental Choices:

  • Heat-Cool-Heat Cycle: This cycle is essential to erase the thermal history of the material and to ensure that the measured Tg is a true property of the amorphous state. The first heating and cooling steps create a reproducible starting point for the measurement.

  • Second Heating Scan Rate: A slower heating rate of 10 °C/min during the second scan provides better resolution of the subtle change in heat capacity that occurs at the glass transition.

Visualizing Experimental Workflows and Molecular Structures

To further clarify the experimental process and the materials under comparison, the following diagrams are provided.

G cluster_tga TGA Workflow for Td Determination Sample Prep (TGA) 1. Prepare 5-10 mg of powdered sample in TGA pan Instrument Setup (TGA) 2. Purge with N2 (50-100 mL/min) Sample Prep (TGA)->Instrument Setup (TGA) Thermal Program (TGA) 3. Heat from 30°C to 600°C at 10°C/min Instrument Setup (TGA)->Thermal Program (TGA) Data Analysis (TGA) 4. Determine Td at 5% weight loss Thermal Program (TGA)->Data Analysis (TGA) G cluster_dsc DSC Workflow for Tg Determination Sample Prep (DSC) 1. Prepare 5-10 mg of powdered sample in sealed Al pan Instrument Setup (DSC) 2. Purge with N2 (50 mL/min) Sample Prep (DSC)->Instrument Setup (DSC) First Heat 3. Heat to 250°C at 20°C/min Instrument Setup (DSC)->First Heat Cool 4. Cool to 30°C at 20°C/min First Heat->Cool Second Heat 5. Heat to 250°C at 10°C/min Cool->Second Heat Data Analysis (DSC) 6. Determine Tg from second heating scan Second Heat->Data Analysis (DSC)

Caption: Workflow for DSC analysis.

G cluster_structures Chemical Structures DMQC 5,8-Dimethylquinoline-3-carboxylic acid (Predicted High Stability) Alq3 Tris(8-hydroxyquinoline)aluminum (Alq3) (Established Emitter/ETL) Znq2 Bis(8-hydroxyquinoline)zinc (Znq2) (Alternative Emitter/ETL)

Caption: Compared quinoline derivatives.

Conclusion and Future Outlook

This guide has provided a framework for benchmarking the thermal stability of 5,8-Dimethylquinoline-3-carboxylic acid for OLED applications. While predictive data suggests it may possess favorable thermal properties, a direct comparison with established materials like Alq3 and Znq2 highlights the critical need for experimental validation. The detailed TGA and DSC protocols provided herein offer a standardized approach for researchers to obtain the necessary empirical data.

The future development of novel OLED materials will increasingly rely on a synergistic approach of computational prediction and rigorous experimental verification. For 5,8-Dimethylquinoline-3-carboxylic acid, the next steps should involve its synthesis and subsequent characterization using the methods outlined in this guide. The results of these experiments will be crucial in determining its true potential as a stable and efficient material for next-generation OLED displays and lighting.

References

  • IntechOpen. (2021). Organic Light-Emitting Diodes (OLEDs): Materials, Devices and Applications. Retrieved from [Link]

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  • MDPI. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Retrieved from [Link]

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  • PubMed Central (PMC). (1966). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Retrieved from [Link]

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  • Old City Publishing. (2017). Methods of Analysis of Organic Light Emitting Diodes. Retrieved from [Link]

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  • Taylor & Francis Online. (2014). Quantitative structure-property relationship of glass transition temperatures for organic compounds. Molecular Physics. Retrieved from [Link]

  • OSTI.GOV. (2012). Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Rational designing of derivatives of quinoline and iso-quinoline based hole transport materials for antimony chalcogenide and perovskite solar cells. Retrieved from [Link]

  • National Toxicology Program (NTP). (2002). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

  • Suzhou Fenghua Advanced Material Co., Ltd. (n.d.). Custom Quinoline Derivatives Manufacturers, Suppliers. Retrieved from [Link]

  • PubMed. (2025). Triple Design Strategy for Quinoxaline-Based Hole Transport Materials in Flexible Perovskite Solar Cells. Retrieved from [Link]

  • ACS Publications. (2006). Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon. Langmuir. Retrieved from [Link]

  • PubMed. (2025). Evolution of Organic Light Emitting Diode (OLED) Materials and their Impact on Display Technology. Retrieved from [Link]

  • Zhigang Shuai Group. (n.d.). A Quantitative Structure−Property Relationship Study of the Glass Transition Temperature of OLED Materials. Retrieved from [Link]

  • MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. Retrieved from [Link]

  • ACS Publications. (2017). Dependence of Organic Interlayer Diffusion on Glass-Transition Temperature in OLEDs. ACS Applied Materials & Interfaces. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 5,8-Dimethylquinoline-3-carboxylic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the safe and compliant disposal of 5,8-Dimethylquinoline-3-carboxylic acid. As a specialized quinoline derivative, this compound requires careful handling and adherence to hazardous waste protocols. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.

Hazard Assessment and Characterization

Inferred Hazards Based on Chemical Analogy:

  • Carcinogenicity: Quinoline is classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans.[1] Under OSHA's Hazard Communication Standard, a mixture containing 0.1% or more of a carcinogen is itself treated as carcinogenic.[2][3] Therefore, 5,8-Dimethylquinoline-3-carboxylic acid must be handled as a suspected carcinogen .

  • Mutagenicity: Quinoline is also suspected of causing genetic defects (Mutagenicity Category 2).[1][4] This property necessitates stringent controls to prevent exposure.

  • Acute Toxicity and Irritation: The quinoline structure is associated with acute toxicity if swallowed or in contact with skin, and it is known to cause serious skin and eye irritation.[1][4]

  • Acidity: The presence of a carboxylic acid group classifies the molecule as acidic. While generally a weak organic acid, it will react with bases and can be corrosive.

  • Environmental Hazard: Quinoline is toxic to aquatic life with long-lasting effects.[1][4] Improper disposal can lead to significant environmental contamination.

Due to these inferred risks, 5,8-Dimethylquinoline-3-carboxylic acid must be managed as a particularly hazardous substance and all waste generated must be treated as hazardous chemical waste .

Hazard Classification (Inferred) Associated Risk Primary Safety Control
Suspected Carcinogen (OSHA) Potential to cause cancer.Minimize exposure; use engineering controls (fume hood).
Suspected Mutagen Potential to cause genetic defects.Avoid all direct contact.
Acute Toxicity / Irritant Harmful if ingested or absorbed through skin; causes irritation.Wear appropriate PPE (gloves, eye protection).
Aquatic Toxicity Harmful to environmental organisms.Prevent release into drains or waterways.[4][5]
Corrosivity (Acidic) Can corrode materials and cause chemical burns.Use compatible containers; neutralize dilute solutions with caution.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all necessary safety measures are in place. Work involving this substance should be performed in a designated area to minimize the potential for contamination.[2]

  • Engineering Controls: All weighing, handling, and disposal preparation steps must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection: A flame-retardant lab coat and full-length pants are mandatory. Use chemically resistant gloves (nitrile is a suitable choice for incidental contact). Change gloves immediately if contamination occurs.

  • Respiratory Protection: If there is a risk of dust formation outside of a fume hood (e.g., during a large spill cleanup), a full-face respirator with appropriate particulate filters is required.[6][7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical and before leaving the work area.[8]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste streams.

Step 1: Designate Waste Containers

  • Establish separate, clearly labeled hazardous waste containers for solid and liquid waste containing 5,8-Dimethylquinoline-3-carboxylic acid.[9]

Step 2: Collect Solid Waste

  • This stream includes excess solid compound, contaminated filter papers, weighing boats, and disposable PPE (gloves, etc.).

  • Collect all solid materials in a durable, sealable plastic container or a polyethylene-lined drum. Ensure the container is compatible with the chemical.[10]

Step 3: Collect Liquid Waste

  • This stream includes reaction mother liquors, solvent rinses (e.g., from glassware), and solutions from analytical procedures.

  • Collect in a sealable, chemically compatible container (e.g., high-density polyethylene or glass).

  • Crucially, do not dispose of any solution containing this compound down the drain. [5]

  • Maintain at least 10% headspace in the container to allow for vapor expansion and prevent spills.[10]

Waste Container and Labeling Requirements

All hazardous waste containers must be labeled accurately to ensure safe handling and disposal in compliance with EPA and institutional regulations.

  • Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE ".[9]

  • Contents: List the full chemical name: "5,8-Dimethylquinoline-3-carboxylic acid ". If it is in a solution, list all components and their approximate percentages (e.g., "5,8-Dimethylquinoline-3-carboxylic acid (~5%), Methanol (95%)").

  • Hazard Identification: Indicate the primary hazards. Based on our assessment, this should include "Toxic," "Irritant," and "Environmental Hazard." Affix appropriate GHS pictograms if required by your institution.

Disposal Pathways Decision Workflow

The appropriate disposal route depends on the nature and quantity of the waste. The following workflow provides a decision-making framework. The primary and most highly recommended pathway for all forms of this waste is through a licensed professional disposal service.

G cluster_form 1. Assess Waste Form cluster_disposal 2. Select Disposal Protocol start Waste Containing 5,8-Dimethylquinoline-3-carboxylic Acid Generated is_solid Solid or Concentrated Liquid Waste start->is_solid Solid, pure compound, contaminated materials, or concentrated solutions is_aqueous Dilute Aqueous Waste (<1 g/L) start->is_aqueous Aqueous solutions from e.g., extractions, rinses protocol_b Protocol B: Disposal via Licensed Contractor (Primary Method) is_solid->protocol_b is_aqueous->protocol_b Default & Safest Path protocol_a Protocol A: In-Lab Neutralization (Small Quantities ONLY) is_aqueous->protocol_a If approved by EHS & local regulations permit end_disposal Waste Ready for Pickup / Sewer Disposal (if permitted) protocol_b->end_disposal protocol_a->end_disposal caption Disposal Decision Workflow

Caption: Disposal Decision Workflow for 5,8-Dimethylquinoline-3-carboxylic Acid Waste.

Detailed Disposal Protocols

Protocol A: In-Lab Neutralization of Dilute Aqueous Waste

This procedure is only for small quantities of dilute aqueous solutions and should only be performed if explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local wastewater regulations. The resulting neutralized solution may still be considered hazardous due to the toxicity of the quinoline moiety.

Objective: To neutralize the acidity of the waste stream before collection by a licensed contractor or, if permitted, sewer disposal.

Materials:

  • Dilute aqueous waste containing <1 g/L of 5,8-Dimethylquinoline-3-carboxylic acid.

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • pH paper or calibrated pH meter.

  • Large beaker (at least twice the volume of the waste).

  • Stir bar and stir plate.

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood.

  • Prepare for Neutralization: Place the waste solution in the large beaker with a stir bar and begin gentle stirring.

  • Slowly Add Base: Gradually add small portions of sodium bicarbonate to the stirring solution. Be cautious, as this will generate carbon dioxide gas (effervescence). Add the base slowly to avoid foaming over.[11][12]

  • Monitor pH: Periodically check the pH of the solution. Continue adding base until the pH is stable within the neutral range (typically 6.0-8.0, check your local regulations).[12][13]

  • Final Disposal:

    • Option 1 (Recommended): Transfer the neutralized solution to a properly labeled hazardous waste container for collection.

    • Option 2 (Requires Prior Approval): If your EHS office and local regulations confirm that the neutralized salt of this compound is non-hazardous and permissible for drain disposal, flush it down the sanitary sewer with at least 20 parts water.[12]

Protocol B: Disposal via Licensed Hazardous Waste Contractor (Primary Recommended Method)

This is the standard, safest, and most compliant method for all waste containing 5,8-Dimethylquinoline-3-carboxylic acid.

Objective: To prepare solid and liquid waste for safe collection and ultimate destruction by a licensed hazardous waste management company.

Procedure:

  • Segregate and Collect: Follow the waste segregation procedures outlined in Section 3.

  • Label Correctly: Ensure all containers are labeled according to the requirements in Section 4.

  • Store Safely: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[10] This area should be away from ignition sources and incompatible materials.

  • Schedule Pickup: Contact your institution's EHS office or the contracted hazardous waste disposal company to schedule a waste pickup.[9][14] Do not allow waste to accumulate beyond institutional time or volume limits.

  • Final Destruction: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] The most probable destruction method for this type of organic compound is controlled incineration . Non-halogenated organic compounds are typically incinerated at temperatures of at least 850°C (1600°F) to ensure complete destruction.[15][16][17]

Emergency Procedures for Spills and Exposures

Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or produces significant dust.

  • Don PPE: Wear the appropriate PPE as described in Section 2, including respiratory protection if necessary.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent dike.

  • Cleanup: Carefully sweep or wipe up the material, placing it into a labeled hazardous waste container.[6][18] Avoid creating dust.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][18][19]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7][18][19]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][7][19]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

References

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  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. Retrieved from OSHA.gov. [Link]

  • U.S. Environmental Protection Agency. (2003). Air Pollution Control Technology Fact Sheet - Thermal Incinerator. Retrieved from EPA.gov. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from nj.gov. [Link]

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  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from OSHA.gov. [Link]

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  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

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  • U.S. Environmental Protection Agency. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from EPA.gov. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste. Retrieved from MilliporeSigma. [Link]

  • U.S. Environmental Protection Agency. (2023). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from EPA.gov. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from unodc.org. [Link]

  • Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from regulations.gov. [Link]

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  • PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Environmental Protection Agency (Ireland). (2016). Office of Environmental Sustainability, Technical Committee Report. Retrieved from epa.ie. [Link]

  • U.S. Environmental Protection Agency. (2017). Toxics Release Inventory (TRI) Basis of OSHA Carcinogens. Retrieved from EPA.gov. [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: Quinoline. Retrieved from pentachemicals.eu. [Link]

  • Wastech Controls & Engineering, Inc. (n.d.). Designing Waste Treatment Systems for Laboratories. Retrieved from wastecheng.com. [Link]

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A Senior Application Scientist's Guide to Handling 5,8-Dimethylquinoline-3-carboxylic Acid: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for our valued partners in research and development. In our collective pursuit of scientific advancement, particularly in the synthesis of novel bioactive agents where 5,8-Dimethylquinoline-3-carboxylic acid serves as a key intermediate[1], the bedrock of innovation is, and must always be, an unwavering commitment to safety. The quinoline scaffold is a cornerstone in medicinal chemistry, showing potential in developing antimicrobial and antitumor agents[1], but it also presents a hazard profile that demands our full respect and attention.

While comprehensive toxicological data for 5,8-Dimethylquinoline-3-carboxylic acid is not extensively documented, the known hazards of the parent quinoline structure and its derivatives provide a clear directive: we must adopt a conservative and rigorous safety protocol.[2][3][4] This guide is built on that principle. It moves beyond a simple checklist to instill a deep, causal understanding of why each step is critical—empowering you to work not just safely, but with the confidence that comes from true expertise.

Compound Hazard Profile: A Proactive Assessment

Understanding the potential risks is the first step in mitigating them. Based on data from analogous quinoline compounds, we have synthesized the following hazard profile.

Property Details Reference(s)
Chemical Name 5,8-Dimethylquinoline-3-carboxylic acidN/A
Molecular Formula C₁₂H₁₁NO₂[1][5]
Molecular Weight 201.22 g/mol [1][5]
Potential Hazards Based on analogous quinoline carboxylic acids and quinoline itself: • Skin Irritation: May cause skin irritation upon contact.[2][3][4] • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3][6][7] • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][8] • Harmful if Swallowed: Acute oral toxicity is a concern.[7][9] • Suspected Mutagenicity/Carcinogenicity: The quinoline scaffold is associated with potential genetic defects and carcinogenicity.[2][4][2][3][4][6][7][8][9]
Incompatible Materials Strong acids, strong bases, and strong oxidizing agents.[5][6]
Hazardous Decomposition Under fire conditions, may produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][8]

The Hierarchy of Controls: A Foundational Safety Paradigm

Before we focus on Personal Protective Equipment (PPE), it's crucial to acknowledge its place in the broader safety strategy known as the Hierarchy of Controls. PPE is the final, essential barrier between you and a potential hazard. The most effective safety measures are integrated directly into the experimental design and environment.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety strategies.

This guide focuses on the correct implementation of Engineering Controls, Administrative Controls, and especially PPE, assuming the use of 5,8-Dimethylquinoline-3-carboxylic acid is necessary for your research objectives.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a scientifically-backed decision to create specific barriers against identified hazards.

Equipment Specification Purpose & Rationale Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a robust chemical barrier against skin contact and absorption.[10] Always inspect gloves for punctures or degradation before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[3][6][10] Standard safety glasses are insufficient.Primary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a significant risk of splashing, such as when handling larger volumes or during vigorous reactions.[3][10]Secondary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[10][11]Primary
Body Protection Chemical-Resistant ApronRecommended when handling larger quantities (>50g) or when there is a heightened risk of splashing to provide an additional layer of protection over the lab coat.[10]Secondary
Respiratory Protection N95 Particulate Respirator (or higher)Mandatory for handling the solid, powdered form to prevent inhalation of fine dust particles.[8][10]Task-Dependent
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesRequired when preparing solutions with volatile solvents or if heating the compound, which may generate vapors.[10]Task-Dependent

Step-by-Step Guide: Safe Handling Workflow

This protocol is designed to be a self-validating system, ensuring safety at every stage of the process.

Part A: Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). Ensure a clear path to the nearest eyewash station and safety shower.[3][6]

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) is present to minimize movement in and out of the controlled workspace.

  • Don PPE (See Workflow Diagram): Don your protective equipment in the following order to ensure proper layering and avoid contamination.

    • Laboratory Coat

    • Respiratory Protection (if required for the task)

    • Chemical Splash Goggles

    • Face Shield (if required)

    • Gloves (pull cuffs over the sleeves of the lab coat)

Part B: Handling the Compound
  • Weighing the Solid:

    • Perform all manipulations within the certified chemical fume hood.[10]

    • Place an analytical balance inside the hood if possible, or use a tared weigh boat to transfer the compound to your reaction vessel within the hood.

    • Handle the container and spatula with care to minimize the generation of airborne dust. Do not breathe the dust.[6]

  • Preparing Solutions:

    • Add the solid 5,8-Dimethylquinoline-3-carboxylic acid to the solvent slowly and in small portions to prevent splashing.[10]

    • If using a volatile solvent, ensure your respiratory protection is appropriate (organic vapor cartridges).[10]

Part C: Cleanup and Doffing PPE
  • Decontaminate: All non-disposable equipment (glassware, spatulas) that came into contact with the chemical should be decontaminated with an appropriate solvent (e.g., ethanol), followed by a thorough wash.[10] Wipe down the work surface in the fume hood.

  • Dispose of Waste: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste must be placed in separate, clearly labeled hazardous waste containers.[10]

  • Doff PPE (See Workflow Diagram): Remove PPE in the reverse order of donning to prevent cross-contamination. This is a critical step.

    • Gloves (peel off without touching the outside surface with bare skin)

    • Face Shield

    • Chemical Splash Goggles

    • Laboratory Coat (handle by the inside surfaces)

    • Respiratory Protection

  • Final Wash: Wash your hands and any exposed skin thoroughly with soap and water after removing all PPE.[6][9]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Respirator D1->D2 D3 3. Goggles/Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles/Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator F3->F4 Wash Wash Hands Thoroughly F4->Wash

Caption: The procedural workflow for donning and doffing PPE.

Emergency Response and Disposal Plan

Preparation is key to a safe and effective response in the unlikely event of an incident.

Emergency Procedures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding direct mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[6][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][8][9]

Spill Cleanup
  • Evacuate all non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated (fume hood must be on).[8]

  • Wearing the full PPE outlined above (including respiratory protection), cover the spill with an inert absorbent material like clay or diatomaceous earth.[12]

  • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[8]

  • Decontaminate the spill area thoroughly.

Waste Disposal Plan

All materials contaminated with 5,8-Dimethylquinoline-3-carboxylic acid must be treated as hazardous waste.[10]

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent material from spills must be collected in a designated, sealed, and clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses from decontamination must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

  • Compliance: All waste disposal must adhere strictly to your institution's and local/regional environmental regulations.[12] Do not pour any waste down the drain.[8]

By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]

  • University of Alberta. Personal Protective Equipment (PPE) - AFNS Safety. [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. [Link]

  • ChemSRC. MSDS of 8-methylquinoline-3-carboxylic acid. [Link]

  • MySkinRecipes. 5,8-Dimethylquinoline-3-carboxylic acid. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • PubMed Central (PMC). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • ACS Publications. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). 8-Hydroxyquinoline - SAFETY DATA SHEET. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.